2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2S/c1-3-4(2)13-7-5(3)6(9)11-8(10)12-7/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXCWOSUWRNYEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: A Versatile Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine
Prepared by: Gemini, Senior Application Scientist
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized as a bioisostere of purine, a fundamental component of DNA and RNA.[1] This structural similarity allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, leading to their development as potent therapeutic agents in oncology, inflammation, and infectious diseases.[1][2] The specific compound, this compound, represents a highly valuable, reactive intermediate for the synthesis of novel drug candidates. The dichloro substitution at the C2 and C4 positions of the pyrimidine ring transforms the scaffold into a versatile electrophilic platform, ripe for sequential and site-selective nucleophilic substitution reactions.[3] This allows for the systematic derivatization of the core, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
While a dedicated CAS (Chemical Abstracts Service) number for this compound is not prominently listed in major chemical databases, suggesting it may be a novel or less-commercially available compound, its synthesis is highly feasible through established chemical pathways. This guide provides a comprehensive overview of its synthesis, predicted chemical properties, reactivity, and its significant potential in the field of drug development.
Physicochemical Properties
The anticipated properties of this compound, based on its structure and data from closely related analogs, are summarized below. These values are predicted and should be confirmed by empirical analysis.
| Property | Predicted Value |
| CAS Number | Not Assigned |
| Molecular Formula | C₈H₆Cl₂N₂S |
| Molecular Weight | 233.12 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point (°C) | ~140-150 |
| Boiling Point (°C) | >300 |
| Solubility | Soluble in chlorinated solvents (DCM, Chloroform), THF, Dioxane; Insoluble in water |
| SMILES | CC1=C(C)S/C2=C1/C(=N/C(=N\2)Cl)Cl |
| InChI Key | (Predicted) ZLVWVBXJXZXHQL-UHFFFAOYSA-N |
Synthesis and Mechanistic Rationale
The synthesis of this compound is logically approached via a two-stage process: first, the construction of the core heterocyclic system, followed by a chlorination reaction. This strategy ensures high yields and purity.
Stage 1: Synthesis of the Precursor: 5,6-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
The foundational step is the creation of the fused ring system. The most robust and widely adopted method for this is the Gewald reaction, which efficiently constructs a polysubstituted thiophene ring.[2] The subsequent cyclization with a urea equivalent furnishes the desired thienopyrimidine dione.
Causality of Experimental Choices:
-
Gewald Reaction: This multi-component reaction is exceptionally efficient for creating the 2-amino-3-carboxyester thiophene core. It begins with the condensation of an α-methylene ketone (2-butanone) with a nitrile (ethyl cyanoacetate) and elemental sulfur in the presence of a base (morpholine). The base catalyzes the initial Knoevenagel condensation, and the subsequent addition of sulfur leads to the formation of the thiophene ring in a single pot.
-
Cyclization: The resulting 2-aminothiophene derivative is then cyclized. Heating with urea or a related synthon in a high-boiling solvent like DMF or employing a two-step process with an isocyanate followed by acid- or base-catalyzed ring closure are common methods. This intramolecular condensation builds the pyrimidine ring onto the thiophene core.
Stage 2: Chlorination to this compound
The conversion of the stable dione precursor to the reactive dichloro derivative is a critical activation step. This is reliably achieved using a potent chlorinating agent.
Causality of Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): POCl₃ is the reagent of choice for this type of transformation.[4][5][6] It effectively converts the keto groups (in their tautomeric enol form) of the pyrimidine ring into chloro substituents. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
-
Tertiary Amine Additive: The addition of a high-boiling tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or N,N-dimethylaniline, is often crucial.[7] It serves two purposes: first, as an acid scavenger to neutralize the HCl byproduct, and second, to facilitate the reaction, potentially by forming a more reactive Vilsmeier-Haack type reagent with POCl₃. Refluxing in an excess of POCl₃ ensures the reaction goes to completion.
Diagram of Synthetic Workflow
References
- 1. 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine | C6H4Cl2N2S | CID 45789967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Foreword
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural resemblance to purine nucleobases and its broad spectrum of biological activities. This guide focuses on a specific, yet significant derivative: 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine . The strategic placement of chloro substituents at the 2 and 4 positions renders this molecule a highly versatile intermediate for the synthesis of a diverse array of bioactive compounds, while the dimethyl groups at the 5 and 6 positions influence its steric and electronic properties. This document serves as a comprehensive technical resource, consolidating available data on its physicochemical properties, offering insights into its synthesis and characterization, and providing a foundation for its application in research and drug discovery.
Molecular Identity and Core Physicochemical Data
This compound is a chlorinated heterocyclic compound built upon a fused thieno[2,3-d]pyrimidine core. The presence of two reactive chlorine atoms makes it a key building block for introducing various functional groups through nucleophilic substitution reactions.
Table 1: Core Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 42518-42-3 | N/A |
| Molecular Formula | C₈H₆Cl₂N₂S | N/A |
| Molecular Weight | 233.12 g/mol | N/A |
| Appearance | Solid (predicted) | General knowledge of similar compounds |
| Melting Point | Not experimentally reported in available literature. | N/A |
| Boiling Point | Not experimentally reported in available literature. | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Poorly soluble in water. | General knowledge of similar compounds |
Synthesis and Structural Elucidation
The synthesis of this compound typically proceeds through a two-step sequence, starting from a suitable thiophene precursor. This methodology is a common strategy for the preparation of various 2,4-dichlorothieno[2,3-d]pyrimidine derivatives.
Synthetic Pathway
The most probable synthetic route involves the initial construction of the thieno[2,3-d]pyrimidine-2,4-dione core, followed by a chlorination step.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols (Exemplary)
While a specific protocol for the 5,6-dimethyl derivative is not detailed in readily available literature, the following represents a generalized procedure based on the synthesis of analogous compounds.
Step 1: Synthesis of 5,6-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
This step typically involves the cyclization of a 2-amino-4,5-dimethylthiophene-3-carboxamide derivative. The cyclization can be achieved by reacting the aminothiophene with a suitable C1 synthon, such as urea, phosgene, or a phosgene equivalent.
Step 2: Synthesis of this compound
This is a crucial chlorination step that converts the dione precursor into the reactive dichloro derivative.
-
Reagents and Equipment:
-
5,6-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
A tertiary amine base (e.g., N,N-diethylaniline or triethylamine) (optional, but often used to facilitate the reaction)
-
An inert solvent (e.g., toluene or acetonitrile) (optional)
-
Round-bottom flask with a reflux condenser
-
Heating mantle and magnetic stirrer
-
Apparatus for working under anhydrous conditions
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.
-
Add an excess of phosphorus oxychloride (POCl₃). A tertiary amine base may be added at this stage.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion of the reaction, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
The resulting precipitate, which is the crude product, is collected by filtration.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or a mixture of organic solvents) to yield pure this compound.
-
Structural Characterization and Spectral Data
The definitive identification of this compound relies on a combination of spectroscopic techniques. Although specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure.
Table 2: Predicted Spectral Data for this compound
| Technique | Predicted Features |
| ¹H NMR | Two singlets in the aromatic region corresponding to the two methyl groups at positions 5 and 6. The chemical shifts would be influenced by the electron-withdrawing nature of the pyrimidine ring. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the pyrimidine and thiophene rings, as well as the two methyl carbons. The carbons attached to the chlorine atoms (C2 and C4) would appear at a characteristic downfield shift. |
| IR Spectroscopy | Characteristic absorption bands for C=N and C=C stretching vibrations of the aromatic rings. Absence of C=O stretching bands (which would be present in the dione precursor). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (233.12 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms (M, M+2, and M+4 peaks with a specific ratio). |
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution. The chlorine at the 4-position is generally more reactive than the chlorine at the 2-position, allowing for sequential and regioselective functionalization.
Figure 2: General reactivity of this compound in nucleophilic substitution reactions.
This differential reactivity is a powerful tool for medicinal chemists, enabling the synthesis of large libraries of compounds with diverse functionalities at the 2 and 4 positions. These libraries can then be screened for a wide range of biological activities, including but not limited to:
-
Kinase Inhibition: The thieno[2,3-d]pyrimidine scaffold is a well-known hinge-binding motif for many protein kinases, which are critical targets in cancer therapy.
-
Antimicrobial Agents: Derivatives of thieno[2,3-d]pyrimidine have shown promising activity against various bacteria and fungi.
-
Anti-inflammatory Agents: The scaffold has been explored for its potential to modulate inflammatory pathways.
-
Central Nervous System (CNS) Activity: Certain derivatives have been investigated for their effects on CNS targets.
The 5,6-dimethyl substitution pattern can play a crucial role in modulating the potency and selectivity of the final compounds by influencing their binding to biological targets and affecting their pharmacokinetic properties.
Safety and Handling
As with any chlorinated organic compound, this compound should be handled with appropriate safety precautions. It is predicted to be a solid and should be handled in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward, albeit not extensively documented, synthesis and the differential reactivity of its two chlorine atoms provide a robust platform for the creation of diverse molecular libraries. While a comprehensive public database of its physicochemical properties is currently lacking, the information presented in this guide provides a solid foundation for researchers to work with this compound. Further experimental characterization of this molecule is highly encouraged to fully unlock its potential as a key building block in the quest for novel therapeutics.
An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and chemical reactivity of 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine. This compound is a key heterocyclic intermediate, poised for significant applications in medicinal chemistry and drug development. We will delve into the causality behind its synthesis and explore its potential as a scaffold for creating diverse molecular libraries.
Introduction: The Thieno[2,3-d]pyrimidine Scaffold in Modern Drug Discovery
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that can be considered a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity has made thieno[2,3-d]pyrimidine derivatives a fertile ground for the discovery of novel therapeutic agents with a wide array of biological activities.[1] The scaffold is a common feature in molecules targeting various biological pathways, with derivatives showing promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1]
The specific compound, this compound, is of particular interest to researchers in drug development. The two chlorine atoms at the 2 and 4 positions of the pyrimidine ring are highly reactive and susceptible to nucleophilic substitution.[2][3] This bifunctional nature allows for the strategic introduction of a wide variety of functional groups, making it an excellent starting material for the synthesis of diverse chemical libraries for high-throughput screening. The dimethyl substitution on the thiophene ring provides a specific lipophilic character that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidates.
Physicochemical Properties
While specific experimental data for this compound is not widely available in the public domain, we can infer its key physicochemical properties based on closely related analogs and the constituent functional groups.
| Property | Predicted/Inferred Value | Notes |
| Molecular Formula | C₉H₈Cl₂N₂S | |
| Molecular Weight | 247.15 g/mol | |
| Appearance | Expected to be a crystalline solid | Based on related compounds like 2,4-Dichlorothieno[2,3-d]pyrimidine which is a crystalline powder.[4] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and DMF. | The presence of the dichloro and dimethyl groups suggests poor solubility in water. |
| Melting Point | Not available | |
| Boiling Point | >270 °C (Predicted) | Based on the predicted boiling point of 2,4-Dichlorothieno[2,3-d]pyrimidine.[4] |
Synthesis of this compound
The synthesis of the target molecule can be logically approached in a three-step sequence, starting from the construction of the substituted thiophene ring, followed by the formation of the pyrimidine ring, and finally, the chlorination at the 2 and 4 positions.
References
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 4. 2,4-Dichlorothieno[2,3-d]pyrimidine CAS#: 18740-39-1 [m.chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine: A Medicinally Significant Scaffold
Authored by: A Senior Application Scientist
Abstract
The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a comprehensive, in-depth technical overview of a reliable and efficient synthetic pathway to a key intermediate, 2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine. The strategic approach detailed herein begins with the versatile Gewald reaction to construct the substituted thiophene ring, followed by pyrimidine ring annulation, and concluding with a robust chlorination step. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and rationale for procedural choices, thereby ensuring both reproducibility and a deeper understanding of the synthesis.
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The fusion of a thiophene ring with a pyrimidine ring to form the thieno[2,3-d]pyrimidine system creates a bioisostere of purine, a fundamental component of nucleic acids.[1][2] This structural mimicry allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, often with high affinity and selectivity. Consequently, this heterocyclic system has been extensively explored in drug discovery, leading to the development of potent kinase inhibitors, anti-proliferative agents, and compounds targeting various enzymes and receptors.[3][4] The title compound, this compound, serves as a crucial and versatile building block. The two chlorine atoms at the 2- and 4-positions are excellent leaving groups, readily displaced by a variety of nucleophiles, thus enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.[5][6][7]
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target compound, I , reveals a straightforward and efficient synthetic strategy. The dichloro functionality can be installed via chlorination of the corresponding dihydroxy precursor, 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (II ). This intermediate, in turn, can be synthesized through the cyclization of a suitably functionalized 2-aminothiophene, namely 2-amino-4,5-dimethylthiophene-3-carboxamide (III ). The key starting material, the substituted 2-aminothiophene, is most efficiently prepared via the well-established Gewald three-component reaction from butan-2-one, cyanoacetamide, and elemental sulfur.
Caption: Retrosynthetic pathway for the target molecule.
Synthesis Pathway and Experimental Protocols
The synthesis of this compound is accomplished in three distinct steps, each with a well-defined protocol and rationale.
Step 1: Gewald Reaction for the Synthesis of 2-Amino-4,5-dimethylthiophene-3-carboxamide
The Gewald reaction is a one-pot, multi-component reaction that provides a highly efficient route to polysubstituted 2-aminothiophenes.[8] The reaction proceeds through an initial Knoevenagel condensation between the ketone (butan-2-one) and the active methylene compound (cyanoacetamide), followed by the addition of elemental sulfur and subsequent ring closure.[9][10] The choice of a basic catalyst, such as morpholine or triethylamine, is crucial for promoting both the initial condensation and the sulfur addition steps.[11]
Experimental Protocol:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add butan-2-one (7.21 g, 0.1 mol), cyanoacetamide (8.41 g, 0.1 mol), and ethanol (80 mL).
-
Stir the mixture at room temperature to obtain a clear solution.
-
Add elemental sulfur (3.21 g, 0.1 mol) to the mixture.
-
Add morpholine (8.71 g, 0.1 mol) dropwise over 15 minutes. An exothermic reaction will be observed, and the temperature of the mixture may rise.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and then with diethyl ether (20 mL).
-
Dry the resulting solid in a vacuum oven to afford 2-amino-4,5-dimethylthiophene-3-carboxamide as a pale-yellow solid.
Step 2: Cyclization to form 5,6-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
The annulation of the pyrimidine ring onto the 2-aminothiophene-3-carboxamide intermediate is achieved through a cyclocondensation reaction with urea. This reaction is typically performed at a high temperature, often in a high-boiling solvent or neat, to drive the reaction to completion with the elimination of ammonia. Urea serves as a convenient and inexpensive source of the N-C(=O)-N unit required for the formation of the pyrimidine-2,4-dione structure.
Experimental Protocol:
-
In a 100 mL round-bottom flask, thoroughly mix 2-amino-4,5-dimethylthiophene-3-carboxamide (18.4 g, 0.1 mol) and urea (18.0 g, 0.3 mol).
-
Heat the mixture in an oil bath to 180-190 °C. The mixture will melt and effervescence (ammonia evolution) will be observed.
-
Maintain the temperature and stir the molten mixture for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to approximately 100 °C and then add 50 mL of a 10% aqueous sodium hydroxide solution.
-
Stir the mixture for 30 minutes to dissolve the product and neutralize any acidic byproducts.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate to room temperature and acidify with concentrated hydrochloric acid to a pH of 2-3.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water until the washings are neutral, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to yield 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione as an off-white solid.
Step 3: Chlorination to Yield this compound
The final step involves the conversion of the dihydroxy (dione) functionality to the dichloro derivative. This is a standard transformation in pyrimidine chemistry, effectively achieved using phosphorus oxychloride (POCl₃).[5][7][12] The reaction proceeds via the formation of phosphate esters, which are subsequently displaced by chloride ions. The addition of a high-boiling tertiary amine, such as N,N-dimethylaniline, is often beneficial as it acts as a catalyst and an acid scavenger for the HCl generated during the reaction.[12]
Experimental Protocol:
-
In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (10.5 g, 0.05 mol).
-
Carefully add phosphorus oxychloride (POCl₃, 75 mL) to the flask.
-
Add N,N-dimethylaniline (6.05 g, 0.05 mol) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The solid will gradually dissolve.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (500 g) with vigorous stirring in a large beaker. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.
-
Stir the mixture for 1 hour to ensure complete hydrolysis of the excess POCl₃.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to afford this compound as white to pale yellow crystals.
Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Step | Reactants | Key Reagents/Catalysts | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Butan-2-one, Cyanoacetamide, Sulfur | Morpholine | Ethanol | 78 | 2 | 75-85 |
| 2 | 2-Amino-4,5-dimethylthiophene-3-carboxamide | Urea | Neat | 180-190 | 3 | 65-75 |
| 3 | 5,6-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | POCl₃, N,N-Dimethylaniline | Neat | 105-110 | 4-6 | 80-90 |
Visual Representation of the Synthesis Pathway
Caption: Overall synthesis pathway for the target molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenotypic Optimization of Urea-Thiophene Carboxamides to Yield Potent, Well Tolerated and Orally Active Protective Agents Against Aminoglycoside-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Importance of the Thieno[2,3-d]pyrimidine Scaffold
An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine from Core Starting Materials
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry. As a bioisostere of purine, the fundamental building block of nucleic acids, this fused ring system has proven to be a fertile ground for the discovery of potent and selective modulators of various biological targets.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]
Within this class, This compound stands out as a critical and highly versatile intermediate. The two chlorine atoms at the C2 and C4 positions act as reactive handles, or "leaving groups," that are amenable to sequential and regioselective nucleophilic substitution.[4][5][6] This chemical versatility allows for the systematic construction of diverse molecular libraries, enabling researchers to fine-tune structure-activity relationships (SAR) in drug development programs.[2] For professionals in drug discovery, a deep understanding of its synthesis from fundamental starting materials is not merely an academic exercise but a practical necessity for enabling innovation.
This guide provides a comprehensive overview of the predominant and most efficient synthetic pathway to this compound, focusing on the causality behind experimental choices and providing field-proven protocols. The synthesis is logically divided into three primary stages:
-
Construction of the Thiophene Core: Utilizing the robust Gewald multicomponent reaction.
-
Formation of the Fused Pyrimidine Ring: Cyclization of the thiophene intermediate to form the stable dione.
-
Aromatizing Chlorination: Conversion of the dione to the target activated dichloro-intermediate.
Part 1: Building the Foundation - The Gewald Aminothiophene Synthesis
The most efficient route to the thieno[2,3-d]pyrimidine core begins with the construction of a polysubstituted 2-aminothiophene. The Gewald reaction, a powerful multicomponent condensation, is the method of choice for this transformation due to its operational simplicity, use of readily available starting materials, and general reliability.[7][8]
Principle and Causality
The Gewald reaction assembles the thiophene ring in a single pot from three key components:
-
An α-methylene ketone, which will form the C4 and C5 positions of the thiophene ring. For our target, 3-pentanone is the logical choice to install the two required methyl groups.
-
An activated nitrile (e.g., ethyl cyanoacetate or malononitrile), which provides the C2 and C3 atoms and the crucial C2-amino group.
-
Elemental sulfur , which closes the ring.
The reaction proceeds through an initial Knoevenagel condensation between the ketone and the activated nitrile, catalyzed by a base, to form an α,β-unsaturated nitrile intermediate.[7] This is followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the stable 2-aminothiophene product.[7] The choice of a mild base, such as morpholine or triethylamine, is critical to facilitate the condensation without promoting unwanted side reactions.
References
- 1. scielo.br [scielo.br]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. Gewald Reaction [organic-chemistry.org]
The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Heterocycle in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine core, a fused heterocyclic system isosteric to purine, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for substitutions at multiple positions, leading to a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of thieno[2,3-d]pyrimidine derivatives, with a focus on their applications as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the structure-activity relationships (SAR), mechanisms of action, and key experimental protocols used to evaluate these potent molecules. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this remarkable heterocyclic system.
Introduction: The Versatility of the Thieno[2,3-d]pyrimidine Core
The thieno[2,3-d]pyrimidine scaffold is a bicyclic aromatic heterocycle consisting of a thiophene ring fused to a pyrimidine ring. This unique arrangement confers upon it a distinct electronic and structural profile that has proven highly amenable to drug design. As bioisosteres of purines, thieno[2,3-d]pyrimidine derivatives can interact with a wide array of biological targets, including enzymes and receptors that recognize purine-based endogenous ligands.[1][2] This inherent biological relevance, coupled with synthetic tractability, has fueled extensive research into their therapeutic potential.
The core structure of thieno[2,3-d]pyrimidine offers several points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide will explore how strategic substitutions on this scaffold have led to the development of potent and selective agents with diverse pharmacological profiles.
Anticancer Activity: Targeting the Kinome and Beyond
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Thieno[2,3-d]pyrimidine derivatives have demonstrated remarkable efficacy as kinase inhibitors, with several classes of compounds showing potent activity against key oncogenic kinases.[3]
Epidermal Growth Factor Receptor (EGFR) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.[4] Its overexpression and mutation are implicated in various cancers, including non-small cell lung cancer and breast cancer. Thieno[2,3-d]pyrimidines have emerged as a promising class of EGFR inhibitors.[5][6][7][8]
One of the key strategies in designing EGFR inhibitors is to achieve dual targeting of both the wild-type (WT) and mutant forms of the receptor, such as the T790M resistance mutant.[9] Compound 5b from a recent study demonstrated potent inhibitory activity against both EGFRWT (IC50 = 37.19 nM) and EGFRT790M (IC50 = 204.10 nM).[5] This dual activity is crucial for overcoming acquired resistance to first-generation EGFR inhibitors. Furthermore, this compound was found to be 2.5 times safer against normal WI-38 cell lines compared to the established drug, erlotinib.[5] Another promising compound, 7a , also exhibited significant inhibitory effects on both EGFRWT and EGFRT790M isoforms with IC50 values of 88.24 and 92.02 nM, respectively.[6]
Structure-Activity Relationship (SAR) Summary for EGFR Inhibitors:
-
Substitutions at the 4-anilino position: This position is critical for high potency. The nature of the substituent on the aniline ring can significantly influence binding affinity.
-
Substitutions at the 2-phenyl position: The presence of small, electron-donating groups, such as a methoxy group at the 4-position of the 2-phenyl ring, generally enhances activity.[9]
Table 1: Inhibitory Activity of Representative Thieno[2,3-d]pyrimidine Derivatives against EGFR
| Compound | Substituent (R) | EGFRWT IC50 (nM) | EGFRT790M IC50 (nM) | Reference |
| 5b | 4-(3-bromophenylamino) | 37.19 | 204.10 | [5] |
| 7a | 4-(4-methoxyphenylamino) | 88.24 | 92.02 | [6] |
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, making it an attractive target for anticancer therapy.[10] Several thieno[2,3-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.[10]
A notable example is compound 17f , which demonstrated high activity against VEGFR-2 with an IC50 value of 0.23 µM, equivalent to the reference drug sorafenib.[10] This compound also exhibited potent cytotoxic activities against HCT-116 and HepG2 cancer cell lines.[10] Some derivatives have been designed as dual inhibitors of both VEGFR-2 and EGFR, which could offer enhanced therapeutic efficacy in cancers like breast cancer.[11]
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers. A series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives have been investigated for their inhibitory activity against PI3K isoforms.[9]
Structure-Activity Relationship (SAR) Summary for PI3K Inhibitors:
-
Substitution on the 2-phenyl ring: A hydroxyl group at the 3-position of the 2-phenyl ring is a key structural requirement for potent PI3K inhibition.
-
The addition of a methoxy group at the 5-position, in conjunction with the 3-hydroxyl group, further enhances inhibitory activity against both PI3Kβ and PI3Kγ isoforms.[9]
Table 2: Inhibitory Activity of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines against PI3K Isoforms (at 10 µM)
| Compound | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) | Reference |
| IIIa | 3-OH | 62 | 70 | [9] |
| VIb | 3-OH, 5-OCH3 | 72 | 84 | [9] |
| IIIb | 4-OH | <40 | <40 | [9] |
| VIc | 4-OH, 5-OCH3 | 50 | <40 | [9] |
| IIIk | 3-OCH3 | <40 | 48 | [9] |
Other Kinase Targets and Anticancer Mechanisms
The anticancer activity of thieno[2,3-d]pyrimidines extends beyond EGFR, VEGFR-2, and PI3K inhibition. Derivatives have shown inhibitory activity against other kinases like FMS-like tyrosine kinase 3 (FLT3).[12] Some compounds have also been shown to induce apoptosis and autophagy in cancer cells.[12] For instance, one study found that the most active compound among a series of thieno[2,3-d]pyrimidine-4(3H)-ones was 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, which exhibited cytotoxic activity against almost all cancer cell lines in the NCI 60 cell line screen.[13]
Experimental Workflow: Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Protocol:
-
Kinase Reaction: The kinase, substrate, and ATP are incubated together in a buffer. The thieno[2,3-d]pyrimidine inhibitor is included at various concentrations.
-
Signal Generation: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete any remaining ATP.
-
Kinase Detection: A kinase detection reagent is added to convert the generated ADP into ATP, which then drives a luciferase-based reaction to produce a luminescent signal.[9]
-
Data Analysis: The luminescence is measured, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is calculated.
Antimicrobial Activity: A New Frontier
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thieno[2,3-d]pyrimidine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[14][15][16][17][18][19][20]
Antibacterial Activity
Thieno[2,3-d]pyrimidinedione derivatives have shown potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE).[14][15] One compound, in particular, displayed potent antibacterial activity with minimal cytotoxicity against mammalian cells and low hemolytic activity.[14] Another study highlighted a derivative that showed a strong effect against both Gram-positive (S. aureus, Bacillus subtilis) and Gram-negative (Salmonella sp., Escherichia coli) bacteria.[16]
Antifungal Activity
Several thieno[2,3-d]pyrimidine derivatives have been evaluated for their antifungal activity.[21] One study reported the synthesis of a series of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines and their evaluation against Piricularia oryzae, the causative agent of rice blast disease.[21] Another derivative showed a strong effect on Aspergillus fumigatus and Candida albicans.[16]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC determination by broth microdilution.
Protocol:
-
Preparation of Dilutions: A two-fold serial dilution of the thieno[2,3-d]pyrimidine derivative is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Observation: The wells are visually inspected for turbidity, which indicates microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is associated with numerous diseases. Thieno[2,3-d]pyrimidine derivatives have been investigated for their anti-inflammatory properties.[22][23][24][25][26][27][28]
Several studies have shown that these compounds can significantly reduce inflammation in animal models.[22][24] For instance, a series of 3-substituted-2-thioxo-thieno[2,3-d]pyrimidine derivatives were found to significantly reduce carrageenan-induced paw edema in rats, an effect comparable to the standard anti-inflammatory drug diclofenac sodium.[22] The mechanism of action for some of these compounds involves the inhibition of prostaglandin E2 (PGE2) production.[22] Another study reported that newly synthesized thieno[2,3-d]pyrimidine derivatives exhibited anti-inflammatory and analgesic activities with a favorable safety profile, being devoid of ulcerogenic activity.[28]
Synthesis of the Thieno[2,3-d]pyrimidine Scaffold
The synthesis of the thieno[2,3-d]pyrimidine core can be broadly approached via two main strategies:
-
Construction from a pre-formed thiophene ring: This is the more common approach and often involves the cyclization of a 2-aminothiophene-3-carbonitrile or a related derivative.[29]
-
Construction from a pre-formed pyrimidine ring: This route is less frequently reported.[29]
A widely used method for the synthesis of the initial thiophene precursor is the Gewald reaction . This one-pot multicomponent reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.[29]
Caption: General synthetic scheme for thieno[2,3-d]pyrimidines.
Conclusion and Future Perspectives
The thieno[2,3-d]pyrimidine scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, with significant potential in the fields of oncology, infectious diseases, and inflammation. The ability to readily modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on:
-
Rational design of multi-target inhibitors: Developing single molecules that can modulate multiple disease-relevant pathways simultaneously.
-
Exploration of novel biological targets: Expanding the scope of thieno[2,3-d]pyrimidine derivatives to address unmet medical needs.
-
Optimization of drug-like properties: Improving the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of lead compounds to enhance their clinical translatability.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aminer.org [aminer.org]
- 12. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives [mdpi.com]
- 14. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Antimicrobial Evaluation of Thieno[2,3-d]-pyrimidine, Thieno[2',3':4,5]pyrimido[1,2-a][1,3,5]triazine, Thieno[2,3-d]-1,3-thiazine and 1,2,4-Triazole Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - ProQuest [proquest.com]
- 26. scilit.com [scilit.com]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis of new thieno [2,3-d]pyrimidine-2,4(1H,3H)-diones with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. scielo.br [scielo.br]
A Technical Guide to the 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine Scaffold for Kinase Inhibitor Development
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The thieno[2,3-d]pyrimidine core is a bioisostere of the natural purine structure, making it a "privileged scaffold" in medicinal chemistry for targeting ATP-binding sites, particularly within the protein kinase family.[1][2][3] This guide focuses on a specific, highly versatile intermediate: 2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine . The strategic placement of two chlorine atoms at the C2 and C4 positions transforms this scaffold into a powerful platform for combinatorial library synthesis and lead optimization.[4][5] The differential reactivity of these positions allows for sequential and controlled nucleophilic aromatic substitution, enabling the systematic exploration of chemical space to achieve desired potency and selectivity against a wide range of kinase targets. This document provides a comprehensive overview of the scaffold's synthesis, chemical reactivity, structure-activity relationships (SAR), and the experimental protocols necessary for its successful application in modern drug discovery programs.
Chapter 1: The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Core for Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[6] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2][6]
The thieno[2,3-d]pyrimidine scaffold has emerged as a cornerstone in the development of kinase inhibitors. Its structural resemblance to adenine, a key component of ATP, allows it to effectively compete for the ATP-binding site within the kinase catalytic domain.[1][3] This inherent advantage, coupled with its synthetic tractability, has led to the development of potent inhibitors against a multitude of critical cancer-related kinases, including:
-
Vascular Endothelial Growth Factor Receptor (VEGFR) [12][13]
-
Receptor-Interacting Protein Kinase 2 (RIPK2) [14]
The π-rich, electron-deficient nature of this fused heterocycle facilitates favorable interactions within the kinase active site and allows for fine-tuning of its biological profile through rational chemical modifications.[3]
Chapter 2: Synthesis of the Core Scaffold: this compound
The construction of the target scaffold is a multi-step process that begins with the formation of a substituted thiophene ring, followed by pyrimidine annulation and subsequent chlorination.
Synthetic Pathway Overview
The most efficient and widely adopted method for constructing the initial thiophene ring is the Gewald three-component reaction .[18][19][20] This reaction involves the condensation of a ketone (3-pentanone), an activated nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst. The resulting 2-amino-3-cyanothiophene is then cyclized to form the thieno[2,3-d]pyrimidin-4-one, which is subsequently chlorinated to yield the highly reactive dichloro intermediate.
Caption: Synthetic route to the target scaffold.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-Amino-4,5-dimethyl-3-cyanothiophene (Gewald Reaction) [21][22]
-
To a stirred solution of 3-pentanone (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of a suitable base (e.g., diethylamine or triethylamine, 0.2 eq) dropwise at room temperature.
-
After stirring for 15 minutes, add elemental sulfur (1.1 eq) in one portion.
-
Heat the mixture to 50-60 °C and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude product, which can be purified by recrystallization from ethanol.
Step 2: Synthesis of 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one
-
A mixture of 2-amino-4,5-dimethyl-3-cyanothiophene (1.0 eq) and an excess of formamide (10-15 eq) is heated to 150-160 °C for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After cooling, the reaction mixture is diluted with water, and the resulting precipitate is collected by filtration.
-
Wash the solid with water and then a small amount of cold ethanol to afford the desired pyrimidinone.
Step 3: Synthesis of this compound
-
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.
-
Suspend the 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 10-20 eq).
-
Add a catalytic amount of N,N-dimethylaniline or triethylamine hydrochloride (0.1-0.2 eq).
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours until the starting material is consumed (monitored by TLC).
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously quench the residue by pouring it onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried under vacuum to yield the target compound.
Chapter 3: Chemical Reactivity and Derivatization Strategy
The synthetic value of this compound lies in the differential electrophilicity of the C4 and C2 carbons. The C4 position is significantly more activated towards nucleophilic aromatic substitution (SNAr) than the C2 position. This reactivity difference is the key to a controlled, stepwise derivatization strategy.[23]
Typical Derivatization Workflow:
-
C4 Substitution: The scaffold is first reacted with a primary or secondary amine (e.g., a substituted aniline or morpholine) at or slightly above room temperature. This reaction proceeds selectively at the C4 position.
-
C2 Substitution: The resulting 2-chloro-4-amino intermediate can then be subjected to a second substitution at the C2 position. This step typically requires more forcing conditions, such as higher temperatures or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), to introduce aryl, heteroaryl, or other amine functionalities.
Caption: Stepwise derivatization of the core scaffold.
This sequential approach allows for the creation of large, diverse chemical libraries from a single, common intermediate, making it an ideal strategy for hit-to-lead and lead optimization campaigns.
Chapter 4: Structure-Activity Relationships (SAR) and Kinase Selectivity
The thieno[2,3-d]pyrimidine core acts as the "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP. The substituents at the C2 and C4 positions project into distinct pockets of the ATP-binding site, and their properties dictate the inhibitor's overall potency and selectivity.
SAR at the C4 Position
Substituents at the C4 position typically extend towards the solvent-exposed region of the active site.
-
Anilino Groups: The introduction of substituted anilines at C4 is a common and highly effective strategy, particularly for EGFR and VEGFR inhibitors.[7][8][12] Small, electron-donating groups (e.g., methoxy) on the aniline ring can enhance activity.[7]
-
Solubilizing Groups: Incorporating groups like morpholine or piperazine can improve the physicochemical properties of the final compound, such as solubility and metabolic stability.[10]
SAR at the C2 Position
The C2 position points towards the ribose-binding pocket and can be modified to achieve selectivity.
-
Aryl/Heteroaryl Groups: Introduction of aryl or heteroaryl groups via cross-coupling can provide additional hydrophobic or π-stacking interactions, significantly boosting potency.[10] For PI3K inhibitors, a 3-hydroxyphenyl group at this position has been shown to be beneficial for activity.[7]
-
Small Alkyl/Amino Groups: Smaller functional groups can be used to fine-tune the inhibitor's fit within the pocket and modulate its selectivity profile.
Role of the C5/C6 Dimethyl Groups
In our specific scaffold, the methyl groups at the C5 and C6 positions of the thiophene ring contribute to the lipophilicity of the core and can provide favorable van der Waals interactions within the back pocket of the ATP-binding site. They also serve to sterically direct the orientation of the larger C2 and C4 substituents.
Data Presentation: Representative SAR Data
The following table summarizes SAR data for a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives against PI3K isoforms, illustrating the impact of substitution patterns.[7][10]
| Compound | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) |
| IIIa | 3-OH | 62 | 70 |
| VIb | 3-OH, 5-OCH₃ | 72 | 84 |
| IIIb | 4-OH | <40 | <40 |
| VIc | 4-OH, 5-OCH₃ | 50 | <40 |
| IIIk | 3-OCH₃ | <40 | 48 |
| Data is for inhibition at a 10 µM concentration. |
This data clearly demonstrates that a hydroxyl group at the 3-position of the 2-phenyl ring is critical for potent PI3K inhibition in this series.[7]
Signaling Pathway Context
Caption: Inhibition of the EGFR signaling pathway.
Chapter 5: Experimental Protocols for Compound Evaluation
A robust and validated set of assays is crucial for evaluating the synthesized compounds. The following protocols represent standard methodologies in kinase drug discovery.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)[7]
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, the substrate (a suitable peptide or protein), and the test compound (at various concentrations) in kinase buffer.
-
Initiation: Initiate the reaction by adding ATP. Incubate at 30 °C for a specified time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent. This converts the ADP generated in the first step back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cellular Proliferation Assay (MTT Assay)[7][12]
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the colored solution with a spectrophotometer at a wavelength of ~570 nm.
-
Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value, which is the concentration that inhibits 50% of cell growth.
Caption: Integrated drug discovery workflow.
Chapter 6: Future Perspectives and Advanced Applications
The this compound scaffold is not limited to reversible, ATP-competitive inhibitors. Its versatile nature makes it an excellent starting point for more advanced therapeutic modalities.
-
Covalent Inhibitors: The scaffold can be modified to incorporate a Michael acceptor or other electrophilic "warhead," typically attached to the C4-anilino moiety.[24][25] This allows the inhibitor to form an irreversible covalent bond with a non-catalytic cysteine residue near the active site, offering enhanced potency and prolonged duration of action. This strategy has been highly successful for targeting resistance mutations, such as Cys797 in EGFR.[26][27]
-
Targeting Resistance: The adaptability of the scaffold allows for the specific design of inhibitors that can overcome clinically relevant resistance mutations. By rationally modifying the C2 and C4 substituents, it is possible to develop compounds that are potent against both wild-type and mutant forms of a kinase (e.g., EGFR T790M).[7][8]
-
Expanding the Target Space: While heavily utilized for common oncogenic kinases, the scaffold's potential extends to other kinase families involved in inflammation and autoimmune diseases, such as RIPK2 and JAK kinases, representing significant opportunities for future drug development.[14][28]
Conclusion
The this compound core is a powerful and validated scaffold for the development of novel kinase inhibitors. Its straightforward synthesis, predictable and highly versatile chemical reactivity, and proven ability to bind to the kinase hinge region make it an invaluable tool for medicinal chemists. By leveraging the principles of sequential substitution and structure-based design, researchers can efficiently generate and optimize potent and selective kinase inhibitors for a wide range of therapeutic applications.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Buy 2,4-Dichlorothieno[2,3-d]pyrimidine | 18740-39-1 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
- 20. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. mdpi.com [mdpi.com]
Topic: The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Framework for Targeting Cancer-Associated Kinases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Privileged Scaffolds in Oncology Drug Discovery
In the landscape of modern oncology, the pursuit of targeted therapies has led to the identification of molecular scaffolds that exhibit a remarkable propensity for binding to specific, high-value biological targets. These "privileged scaffolds" serve as foundational blueprints for the rational design of potent and selective inhibitors. The thieno[2,3-d]pyrimidine core is a quintessential example of such a scaffold, particularly in the realm of protein kinase inhibition. Its rigid, planar structure, coupled with versatile sites for chemical modification, makes it an ideal starting point for developing drugs that can effectively compete with ATP at the kinase catalytic site.
This guide focuses on 2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine as a key chemical intermediate—a versatile building block from which a multitude of potent kinase inhibitors can be derived. We will explore the potential kinase targets of compounds originating from this scaffold, the signaling pathways they modulate, and the robust experimental workflows required to identify and validate these interactions in the context of cancer research.
Part 1: The Thieno[2,3-d]pyrimidine Core - A Foundation for Kinase Inhibition
The thieno[2,3-d]pyrimidine structure is recognized for its ability to mimic the purine core of ATP, enabling it to function as a "hinge-binder" within the ATP-binding pocket of various kinases. The nitrogen atoms in the pyrimidine ring form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, a conserved motif that connects the N- and C-lobes of the kinase domain. This interaction serves as a stable anchor for the inhibitor.
The "dichloro" nature of the starting material, this compound, is of strategic importance. The chlorine atoms at the C2 and C4 positions are excellent leaving groups, allowing for sequential and regioselective substitution reactions. This chemical reactivity enables the systematic exploration of chemical space to optimize inhibitor potency and selectivity. By attaching different functional groups at these positions, medicinal chemists can introduce moieties that extend into other regions of the ATP-binding site, such as the solvent-exposed region or the hydrophobic pocket, thereby fine-tuning the inhibitor's affinity and selectivity profile for specific kinases.
Part 2: Potential Kinase Targets and Their Role in Cancer
Derivatives of the this compound scaffold have been shown to target a range of kinases that are frequently dysregulated in various cancers. These kinases are often critical nodes in signaling pathways that control cell proliferation, survival, angiogenesis, and metastasis.
Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and differentiation. Mutations that lead to the constitutive activation of EGFR are a hallmark of several cancers, most notably non-small cell lung cancer (NSCLC) and glioblastoma. Thieno[2,3-d]pyrimidine-based inhibitors can effectively target both wild-type and mutated forms of EGFR, blocking downstream signaling cascades.
Signaling Pathway: EGFR and Downstream Effectors
mechanism of action of dichlorinated thienopyrimidines
An In-Depth Technical Guide to the Mechanism of Action of Dichlorinated Thienopyrimidines
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the mechanism of action for dichlorinated thienopyrimidines, a significant class of molecules in modern drug discovery. Structurally analogous to endogenous purines, thienopyrimidines are versatile scaffolds for targeting a range of biological pathways.[1] This document focuses specifically on dichlorinated derivatives, which have emerged as potent and selective modulators of the P2X7 receptor (P2X7R). We will dissect the molecular interactions, the downstream signaling consequences of receptor modulation, and the validated experimental protocols used to characterize these compounds. The primary thesis of this guide is that dichlorinated thienopyrimidines exert their principal therapeutic effects through the competitive antagonism of the P2X7 receptor, a critical gatekeeper of the innate immune and inflammatory response.[2]
Part 1: The Molecular Target: The P2X7 Receptor
P2X7R: An ATP-Gated Ion Channel
The purinergic P2X7 receptor is a unique ligand-gated ion channel activated by high concentrations of extracellular adenosine triphosphate (ATP), a signal typically associated with cellular stress, damage, or infection.[3][4] This activation threshold distinguishes P2X7R from other P2X family members and positions it as a crucial sensor for danger signals.
Upon ATP binding, P2X7R rapidly opens a channel permeable to small cations, including Na⁺ and Ca²⁺, leading to membrane depolarization.[5] A hallmark of sustained P2X7R activation is the formation of a large, non-selective pore capable of passing molecules up to 900 Da in size.[3] This pore formation is a critical step that precedes major downstream cellular events, including inflammation and regulated cell death.
The P2X7R Signaling Cascade: A Nexus of Inflammation
The P2X7 receptor is a central player in the activation of the NLRP3 inflammasome, a multiprotein complex responsible for processing and activating key inflammatory cytokines.[5] The signaling cascade is a tightly regulated, multi-step process:
-
Priming Signal (Signal 1): Immune cells, such as macrophages, are first "primed" by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), like lipopolysaccharide (LPS). This signal, typically acting through Toll-like receptors (TLRs), initiates the nuclear transcription of pro-inflammatory cytokines, leading to the accumulation of inactive pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) in the cytoplasm.[5]
-
Activation Signal (Signal 2): The binding of high concentrations of extracellular ATP to the P2X7R provides the second signal. This triggers channel opening and a significant efflux of intracellular potassium (K⁺).[5]
-
Inflammasome Assembly: The drop in intracellular K⁺ concentration is the critical trigger for the assembly of the NLRP3 inflammasome complex. This complex recruits and activates pro-caspase-1.
-
Cytokine Maturation and Release: Activated caspase-1 proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are then released from the cell to propagate the inflammatory response.[5]
References
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]
- 5. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine literature review
An In-depth Technical Guide to 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine: Synthesis, Reactivity, and Applications in Medicinal Chemistry
Introduction: The Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system of significant interest in medicinal chemistry. Structurally, it can be considered a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity allows thieno[2,3-d]pyrimidine derivatives to interact with a wide range of biological targets, often acting as competitive inhibitors or modulators of enzyme activity.[1] The broad spectrum of pharmacological activities associated with this scaffold includes anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3]
Among the various derivatives, this compound stands out as a particularly valuable building block for chemical synthesis. The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring are highly reactive and serve as versatile handles for introducing diverse functional groups through nucleophilic substitution. This allows for the systematic modification of the core structure to optimize biological activity, selectivity, and pharmacokinetic properties. The 5,6-dimethyl substitution on the thiophene ring further modulates the electronic and steric profile of the molecule, offering opportunities for fine-tuning its interaction with specific biological targets. This guide provides a comprehensive overview of the synthesis, chemical reactivity, and potential applications of this important synthetic intermediate.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process that begins with the construction of the thiophene ring, followed by the formation of the pyrimidine ring, and finally, chlorination. A common and efficient approach involves the Gewald reaction for the thiophene synthesis.
Proposed Synthetic Pathway
The overall synthetic strategy can be visualized as a three-stage process:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of 2-Amino-3-ethoxycarbonyl-4,5-dimethylthiophene (Gewald Reaction)
-
To a stirred solution of 3-methyl-2-butanone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).
-
Add a catalytic amount of a suitable base, such as triethylamine or morpholine (approximately 0.2 equivalents), to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The product will precipitate as a solid. Filter the solid, wash it with cold water, and dry it under a vacuum. The crude product can be purified by recrystallization from ethanol.
Step 2: Synthesis of 5,6-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
-
In a round-bottom flask, mix the 2-amino-3-ethoxycarbonyl-4,5-dimethylthiophene (1 equivalent) obtained from the previous step with urea (2 equivalents).
-
Heat the mixture to a temperature of 180-200 °C. The mixture will melt and then solidify as the reaction proceeds.
-
Maintain the temperature for 2-3 hours.
-
Cool the reaction mixture and treat it with a hot aqueous solution of sodium hydroxide to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with a mineral acid, such as hydrochloric acid, until the product precipitates.
-
Filter the solid, wash it with water, and dry it to obtain the desired thieno[2,3-d]pyrimidine-dione.
Step 3: Synthesis of this compound
-
To a flask equipped with a reflux condenser, add the 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (1 equivalent).
-
Carefully add an excess of phosphorus oxychloride (POCl₃) (at least 5 equivalents). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring to decompose the excess POCl₃.
-
The product will precipitate as a solid. Filter the solid, wash it thoroughly with water, and dry it.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or acetonitrile.
Chemical Reactivity and Properties
The key to the synthetic utility of this compound lies in the reactivity of the two chlorine atoms. These positions are electron-deficient and are thus susceptible to nucleophilic aromatic substitution (SNAr).
The chlorine atom at the C4 position is generally more reactive than the one at the C2 position. This differential reactivity allows for selective and sequential substitution by controlling the reaction conditions (e.g., temperature, stoichiometry of the nucleophile).
Nucleophilic Substitution Reactions
A wide variety of nucleophiles can be used to displace the chlorine atoms, leading to a diverse range of derivatives. Common nucleophiles include:
-
Amines (R-NH₂): Reaction with primary or secondary amines yields 2- and 4-amino-substituted thienopyrimidines.
-
Alcohols (R-OH) and Phenols (Ar-OH): In the presence of a base, alkoxides and phenoxides can displace the chlorines to form ethers.
-
Thiols (R-SH): Thiolates readily react to form thioethers.
Caption: General scheme for sequential nucleophilic substitution.
Applications in Drug Discovery
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in the development of various therapeutic agents. The 2,4-dichloro intermediate is particularly crucial as it provides a platform for generating large libraries of compounds for screening.
| Therapeutic Area | Target | Example from Related Scaffolds | Citation |
| Oncology | EGFR, Tyrosine Kinases | Derivatives of 2,4-dichloropyrimidine have shown potent inhibitory activity against EGFR mutants in non-small cell lung cancer. | [4] |
| Oncology | FLT3 Kinase | Thienopyrimidine derivatives have been investigated as inhibitors of FLT3 kinase for the treatment of acute myeloid leukemia. | [5] |
| Anti-inflammatory | COX-2 | 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and evaluated as selective COX-2 inhibitors. | [6] |
| Antimicrobial | Various bacterial/fungal targets | The thienopyrimidine core is present in compounds with demonstrated antibacterial and antifungal activities. | [1] |
The 5,6-dimethyl substitution pattern on the target compound can influence its binding affinity and selectivity for specific protein targets by modifying the shape and electronic distribution of the molecule. This makes this compound a promising starting material for the discovery of novel and potent drug candidates.
Physicochemical and Spectroscopic Data
Below is a table summarizing the expected physicochemical and spectroscopic properties of this compound, based on its structure and data from analogous compounds.
| Property | Value |
| Molecular Formula | C₉H₈Cl₂N₂S |
| Molecular Weight | 247.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (predicted) | δ ~2.4-2.6 ppm (s, 6H, 2 x CH₃) |
| ¹³C NMR (predicted) | δ ~12-15 ppm (CH₃), ~120-165 ppm (aromatic/heterocyclic carbons) |
| Mass Spec (EI) | M⁺ peak at m/z 246, with characteristic M+2 (approx. 65%) and M+4 (approx. 10%) peaks due to ³⁵Cl/³⁷Cl isotopes. |
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis and medicinal chemistry. Its straightforward, multi-step synthesis, coupled with the differential reactivity of its two chlorine atoms, provides a robust platform for the creation of diverse molecular libraries. The proven track record of the thieno[2,3-d]pyrimidine scaffold in yielding biologically active compounds, particularly in oncology and anti-inflammatory research, underscores the potential of this specific building block. Researchers and drug development professionals can leverage the unique structural features of this compound to design and synthesize novel therapeutic agents with improved potency, selectivity, and pharmacological profiles.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. researchgate.net [researchgate.net]
- 4. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
Methodological & Application
Application Notes and Protocols for the Derivatization of 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine for SAR Studies
Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purine, a fundamental component of nucleic acids. This bioisosteric relationship makes it a promising scaffold for the development of novel therapeutics that can interact with a wide range of biological targets.[1] Derivatives of thieno[2,3-d]pyrimidine have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1]
Of particular interest to drug discovery programs is the 2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine starting material. The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring are excellent leaving groups, making them susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a diverse array of functional groups, enabling extensive structure-activity relationship (SAR) studies. The methyl groups at the C5 and C6 positions can also be functionalized, further expanding the chemical space for optimization of biological activity. This document provides detailed protocols for the derivatization of this compound and outlines strategies for subsequent SAR studies, with a focus on the development of kinase inhibitors.
Chemical Derivatization Strategies: A Step-by-Step Guide
The primary route for derivatizing the this compound core is through nucleophilic aromatic substitution. The reactivity of the C2 and C4 positions can be modulated by reaction conditions and the nature of the nucleophile, often allowing for selective substitution.
Regioselectivity of Nucleophilic Substitution
In the 2,4-dichloropyrimidine system, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. This preference is attributed to the greater electron deficiency at C4, a phenomenon that can be rationalized by resonance structures. However, the regioselectivity can be influenced by factors such as the solvent, temperature, and the electronic and steric properties of the incoming nucleophile. For instance, sterically hindered nucleophiles may favor attack at the less hindered C2 position.
Protocol 1: Monosubstitution at the C4 Position with Amines
This protocol describes a general procedure for the selective substitution of the chlorine atom at the C4 position with a primary or secondary amine.
Rationale: The greater reactivity of the C4 position allows for selective monosubstitution under controlled conditions. The use of a suitable base is crucial to neutralize the HCl generated during the reaction and to deprotonate the amine nucleophile if necessary.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, morpholine, piperidine)
-
Solvent (e.g., ethanol, isopropanol, dioxane, or N,N-dimethylformamide (DMF))
-
Base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃))
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography supplies (silica gel)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in the chosen solvent (e.g., ethanol).
-
Addition of Reagents: Add the desired amine (1.1 eq.) and the base (1.2 eq.) to the solution.
-
Reaction: Heat the reaction mixture to reflux (or a suitable temperature for the chosen solvent) and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature.
-
Isolation: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 4-amino-2-chloro-5,6-dimethylthieno[2,3-d]pyrimidine derivative.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.
Self-Validation and Troubleshooting:
-
Expected Outcome: A clean reaction with the formation of a major product corresponding to the C4-substituted isomer.
-
Potential Pitfalls:
-
Formation of disubstituted product: Using a large excess of the amine or prolonged reaction times at high temperatures may lead to the formation of the 2,4-disubstituted product. To minimize this, use a slight excess of the amine and monitor the reaction closely.
-
Low yield: If the reaction is sluggish, consider using a higher boiling point solvent or a stronger base. The choice of base can be critical; for less reactive amines, a stronger, non-nucleophilic base like DIPEA may be more effective.
-
Incomplete reaction: Ensure the amine is of good quality and the solvent is anhydrous, as moisture can interfere with the reaction.
-
Protocol 2: Disubstitution at the C2 and C4 Positions
This protocol outlines the synthesis of 2,4-disubstituted derivatives, which can be achieved in a stepwise or one-pot manner.
Rationale: To achieve disubstitution, more forcing conditions or a more reactive nucleophile are typically required compared to monosubstitution. A stepwise approach allows for the introduction of two different nucleophiles, leading to unsymmetrically substituted products.
Materials:
-
4-amino-2-chloro-5,6-dimethylthieno[2,3-d]pyrimidine (from Protocol 1) or this compound
-
Desired second nucleophile (e.g., a different amine, an alcohol, or a thiol)
-
Solvent (e.g., DMF, DMSO, or N-methyl-2-pyrrolidone (NMP))
-
Base (if necessary, e.g., sodium hydride (NaH) for alcohols or thiols)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure (Stepwise):
-
Reaction Setup: In a round-bottom flask, dissolve the 4-amino-2-chloro-5,6-dimethylthieno[2,3-d]pyrimidine (1.0 eq.) in a high-boiling point solvent like DMF.
-
Addition of Second Nucleophile: Add the second nucleophile (1.5-2.0 eq.) and a suitable base if required. For example, if the nucleophile is an alcohol or thiol, a strong base like NaH may be needed to generate the corresponding alkoxide or thiolate in situ.
-
Reaction: Heat the reaction mixture to a higher temperature (e.g., 100-150 °C) and monitor by TLC.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1 to isolate the 2,4-disubstituted-5,6-dimethylthieno[2,3-d]pyrimidine.
One-Pot Procedure for Symmetrical Disubstitution:
-
Follow the setup for Protocol 1, but use a larger excess of the amine (e.g., 2.5-3.0 eq.) and a higher reaction temperature or a longer reaction time.
Self-Validation and Troubleshooting:
-
Expected Outcome: Successful introduction of the second nucleophile at the C2 position.
-
Potential Pitfalls:
-
Decomposition: At high temperatures, some starting materials or products may be prone to decomposition. Careful temperature control is essential.
-
Side reactions: The choice of base is critical to avoid unwanted side reactions.
-
Structure-Activity Relationship (SAR) Studies
Once a library of derivatized compounds is synthesized, the next crucial step is to evaluate their biological activity to establish a structure-activity relationship. For thieno[2,3-d]pyrimidine derivatives, a common therapeutic target is the kinase family of enzymes, which are often dysregulated in cancer.
Workflow for SAR Studies
References
Application Notes and Protocols for Nucleophilic Substitution on 2,4-Dichlorothienopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides a detailed exploration of the protocols for nucleophilic substitution on 2,4-dichlorothienopyrimidines. With full editorial control, this document is structured to offer an in-depth technical guide, moving beyond rigid templates to deliver field-proven insights into this critical class of chemical reactions. The content herein is grounded in scientific integrity, explaining the causality behind experimental choices and providing self-validating protocols.
Introduction: The Significance of Thienopyrimidines in Medicinal Chemistry
Thienopyrimidines, heterocyclic compounds composed of a fused thiophene and pyrimidine ring, represent a privileged scaffold in modern drug discovery.[1] Their structural resemblance to endogenous purine bases allows them to interact with a wide array of biological targets, including kinases, which has led to their investigation and development for various therapeutic applications.[1] The thienopyrimidine core is a cornerstone in the development of treatments for a range of diseases, from cancer to infectious agents. Consequently, the ability to functionalize the thienopyrimidine nucleus is of paramount importance for medicinal chemists in generating diverse compound libraries for structure-activity relationship (SAR) studies. The 2,4-dichlorothienopyrimidine scaffold is a versatile starting material, with the two chlorine atoms serving as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide variety of functional groups.
The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr) on Dichlorothienopyrimidines
The functionalization of 2,4-dichlorothienopyrimidines is primarily achieved through nucleophilic aromatic substitution (SNAr). This reaction class is characterized by the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. The pyrimidine ring, being an electron-deficient heteroaromatic system, is inherently activated towards SNAr. The presence of two electron-withdrawing nitrogen atoms facilitates the attack of nucleophiles.
The generally accepted mechanism for SNAr is a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.
Caption: The two-step addition-elimination mechanism of SNAr.
Regioselectivity: The Decisive Factor in Substitution
A critical aspect of nucleophilic substitution on 2,4-dichlorothienopyrimidines is regioselectivity – the preferential substitution at either the C2 or C4 position. Generally, in the absence of other influencing factors, the C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This is attributed to the greater electron-withdrawing inductive effect of the adjacent nitrogen atom on the C4 position.
However, the regioselectivity can be influenced and even reversed by several factors:
-
Nature of the Nucleophile: Sterically hindered nucleophiles may favor attack at the less hindered C2 position.
-
Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable product, which may not be the product of initial kinetic control.
-
Presence of Catalysts: As will be discussed, specific catalysts, particularly palladium complexes, can direct the substitution to the C2 position.
-
Substituents on the Thienopyrimidine Ring: Electron-donating or -withdrawing groups on the thiophene ring can modulate the electrophilicity of the C2 and C4 positions.
This guide will provide protocols to achieve selective substitution at both the C4 and C2 positions, offering medicinal chemists greater flexibility in their synthetic strategies.
Protocols for Selective Nucleophilic Substitution
The following protocols are designed to be robust and reproducible. It is, however, recommended that small-scale trial reactions are performed to optimize conditions for specific substrates.
Protocol 1: Selective Substitution at the C4 Position
The C4 position is the more electronically favored site for nucleophilic attack. Therefore, achieving C4 selectivity is often straightforward.
A. Selective Amination at C4
This protocol describes the synthesis of 4-amino-2-chlorothienopyrimidine derivatives.
Materials:
-
2,4-Dichlorothienopyrimidine
-
Primary or secondary amine (1.1 equivalents)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane, or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2,4-dichlorothienopyrimidine (1.0 equivalent) and the anhydrous solvent.
-
Add the amine (1.1 equivalents) and the base (Et3N or DIPEA, 1.5 equivalents).
-
Stir the reaction mixture at room temperature. For less reactive amines, the reaction may be gently heated to 40-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the 4-amino-2-chlorothienopyrimidine derivative.
B. Selective Alkoxylation at C4
This protocol details the synthesis of 4-alkoxy-2-chlorothienopyrimidine derivatives.
Materials:
-
2,4-Dichlorothienopyrimidine
-
Alcohol (as solvent or 1.2 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) or another suitable base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., THF or DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a suspension of NaH (1.2 equivalents) in the anhydrous solvent under an inert atmosphere at 0 °C, slowly add the alcohol (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the alkoxide.
-
Add a solution of 2,4-dichlorothienopyrimidine (1.0 equivalent) in the anhydrous solvent to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography.
C. Selective Thiolation at C4
This protocol outlines the synthesis of 4-thio-2-chlorothienopyrimidine derivatives.
Materials:
-
2,4-Dichlorothienopyrimidine
-
Thiol (1.1 equivalents)
-
Potassium carbonate (K2CO3) or another suitable base (2.0 equivalents)
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.1 equivalents) in the anhydrous solvent.
-
Add the base (e.g., K2CO3, 2.0 equivalents) to the solution.
-
Add 2,4-dichlorothienopyrimidine (1.0 equivalent) to the mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Workflow for selective C4-substitution.
Protocol 2: Selective Substitution at the C2 Position
Achieving selectivity for the C2 position often requires more tailored reaction conditions to overcome the inherent preference for C4 attack.
A. Selective Amination at C2 (Adapted from Dichloropyrimidine Chemistry)
Direct amination at the C2 position can be challenging. One strategy involves using a less reactive amine at low temperatures or employing specific activating agents. This protocol is an adaptation of methods used for 2,4-dichloropyrimidines.[2]
Materials:
-
2,4-Dichlorothienopyrimidine
-
Amine (1.05 equivalents)
-
A non-nucleophilic base such as sodium bicarbonate (NaHCO3) or a hindered organic base (e.g., 2,6-lutidine) (1.2 equivalents)
-
Anhydrous, non-polar solvent (e.g., Toluene or Dioxane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Low-temperature cooling bath (e.g., ice-salt or dry ice-acetone)
Procedure:
-
Dissolve 2,4-dichlorothienopyrimidine (1.0 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -20 °C to 0 °C).
-
In a separate flask, prepare a solution of the amine (1.05 equivalents) and the base (1.2 equivalents) in the same solvent.
-
Slowly add the amine solution to the cooled solution of the dichlorothienopyrimidine.
-
Maintain the low temperature and stir the reaction mixture. Monitor the progress carefully by TLC or LC-MS to minimize the formation of the C4-substituted and di-substituted products.
-
Once the desired C2-substituted product is maximized, quench the reaction with cold water.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography, carefully separating the C2 and C4 isomers.
B. Selective Alkoxylation at C2 (Proposed Protocol)
Based on general principles, C2-selective alkoxylation may be achievable by using a bulky alcohol, which would sterically disfavor attack at the more hindered C4 position, especially if the thienopyrimidine has substituents on the thiophene ring.
Materials:
-
2,4-Dichlorothienopyrimidine
-
Bulky alcohol (e.g., tert-butanol, isopropanol) (1.2 equivalents)
-
Strong, non-nucleophilic base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium bis(trimethylsilyl)amide (NaHMDS)) (1.2 equivalents)
-
Anhydrous THF
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Low-temperature cooling bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the bulky alcohol (1.2 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C and add the strong base (1.2 equivalents) dropwise.
-
Stir for 15-30 minutes at -78 °C.
-
Slowly add a pre-cooled (-78 °C) solution of 2,4-dichlorothienopyrimidine (1.0 equivalent) in anhydrous THF.
-
Maintain the reaction at low temperature and monitor its progress.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the product with an organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify by column chromatography.
C. Selective Thiolation at C2 (Palladium-Catalyzed)
Recent advances have shown that palladium catalysis can invert the typical regioselectivity of substitution on 2,4-dichloropyrimidines, favoring the C2 position.[2][3] This approach can likely be extended to 2,4-dichlorothienopyrimidines.
Materials:
-
2,4-Dichlorothienopyrimidine
-
Thiol (1.1 equivalents)
-
Palladium precatalyst (e.g., (IPr)Pd(allyl)Cl, 2-5 mol%)
-
Ligand (if not using a precatalyst, e.g., IPr, 2-5 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or similar reaction vessel for air-sensitive chemistry
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the palladium precatalyst, ligand (if necessary), and base.
-
Add the anhydrous, degassed solvent, followed by the thiol.
-
Finally, add the 2,4-dichlorothienopyrimidine.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Caption: Workflow for selective C2-substitution.
Sequential Substitution for the Synthesis of 2,4-Disubstituted Thienopyrimidines
The protocols for selective mono-substitution can be employed in a sequential manner to generate 2,4-disubstituted thienopyrimidines with different functionalities at each position. Typically, the more facile C4-substitution is performed first, followed by the substitution at the C2 position, which may require more forcing conditions (e.g., higher temperature, stronger base, or catalysis).
Data Presentation: A Summary of Reaction Conditions
The following table provides a general overview of the reaction conditions for achieving regioselective substitution on the 2,4-dichlorothienopyrimidine scaffold.
| Position | Nucleophile | Key Reaction Conditions | Expected Product |
| C4 | Amine | Base (Et3N, DIPEA), Room Temp. to 60 °C | 4-Amino-2-chlorothienopyrimidine |
| C4 | Alcohol | Base (NaH, K2CO3), 0 °C to Room Temp. | 4-Alkoxy-2-chlorothienopyrimidine |
| C4 | Thiol | Base (K2CO3), Room Temp. to 80 °C | 4-Thio-2-chlorothienopyrimidine |
| C2 | Amine | Non-nucleophilic base, Low Temp. (-20 °C to 0 °C) | 2-Amino-4-chlorothienopyrimidine |
| C2 | Bulky Alcohol | Strong base (LiHMDS), Low Temp. (-78 °C) | 2-Alkoxy-4-chlorothienopyrimidine |
| C2 | Thiol | Pd Catalyst, Base (NaOtBu), Room Temp. to 80 °C | 2-Thio-4-chlorothienopyrimidine |
Conclusion and Future Perspectives
The ability to selectively functionalize the 2,4-dichlorothienopyrimidine core is a powerful tool in the arsenal of the medicinal chemist. The protocols outlined in this guide provide a solid foundation for the synthesis of diverse libraries of thienopyrimidine derivatives. Understanding the principles of regioselectivity and having access to reliable methods for both C4- and C2-substitution allows for a more rational and efficient exploration of the chemical space around this important scaffold. Future research will likely focus on the development of even more selective and environmentally benign catalytic systems for these transformations, further expanding the utility of thienopyrimidines in the quest for novel therapeutics.
References
- 1. Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Use of 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine for Accelerated Library Synthesis
Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The thieno[2,3-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine, a fundamental component of DNA and RNA, allows it to interact with a wide range of biological targets.[1] This has led to the development of numerous compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The inherent drug-like properties of this heterocyclic system make it an ideal starting point for the construction of compound libraries aimed at identifying novel therapeutic leads.
This application note focuses on a particularly valuable derivative for parallel synthesis: 2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine . The strategic placement of two chlorine atoms at the C2 and C4 positions, which possess differential reactivity, allows for sequential and regioselective functionalization. This feature is paramount for generating diverse molecular libraries from a single, readily accessible core. The addition of the 5,6-dimethyl groups enhances the scaffold's rigidity and lipophilicity, often leading to improved binding affinity and metabolic stability in derivative compounds.
This guide provides a comprehensive overview of the principles and detailed protocols for leveraging this compound in a high-throughput parallel synthesis workflow, from initial reaction design to final product purification and analysis.
The Core Principle: Exploiting Differential Reactivity for Library Diversification
The power of this compound as a scaffold for parallel synthesis lies in the distinct electrophilicity of the C4 and C2 positions. Generally, in nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloropyrimidine systems, the C4 position is more reactive towards nucleophiles than the C2 position.[3][4][5][6] This inherent selectivity allows for a stepwise diversification strategy.
The typical workflow involves an initial, milder reaction targeting the C4 position, followed by a second, often more forcing, reaction to substitute the remaining chlorine at the C2 position. This sequential approach enables the introduction of two independent points of diversity, exponentially increasing the number of unique compounds that can be generated from a single core.
Diagram: Core Scaffold and Diversification Points
Caption: Sequential functionalization strategy for the thieno[2,3-d]pyrimidine core.
Experimental Protocols: A Step-by-Step Guide to Library Synthesis
The following protocols are designed for execution in a parallel format, typically utilizing 96-well reaction blocks. All manipulations involving anhydrous solvents and reagents should be performed under an inert atmosphere (e.g., argon or nitrogen).
Protocol 1: Mono-Substitution at the C4 Position
This protocol details the regioselective substitution of the C4 chlorine with a primary or secondary amine. The conditions are optimized to favor mono-substitution and minimize the formation of the di-substituted product.
Materials:
-
This compound
-
Library of primary or secondary amines (R¹-NH₂)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane
-
96-well reaction block with sealing mat
-
Inert atmosphere manifold
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF (e.g., 0.2 M).
-
Prepare a plate of diverse amines (R¹-NH₂) as solutions in anhydrous DMF (e.g., 0.3 M) in a 96-well plate.
-
Prepare a stock solution of DIPEA in anhydrous DMF (e.g., 0.6 M).
-
-
Reaction Setup:
-
To each well of the 96-well reaction block, add the amine solution (1.5 equivalents).
-
Add the this compound stock solution (1.0 equivalent).
-
Add the DIPEA solution (3.0 equivalents).
-
-
Reaction Conditions:
-
Seal the reaction block securely with a sealing mat.
-
Heat the reaction block to 80-100 °C with stirring for 4-12 hours. The optimal time and temperature may vary depending on the nucleophilicity of the amine.
-
-
Reaction Monitoring:
-
Reaction progress can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS to confirm the consumption of the starting material and the formation of the desired mono-substituted product.
-
Protocol 2: Di-Substitution at the C2 Position
Following the successful mono-substitution at C4, the resulting 2-chloro-4-(amino)-5,6-dimethylthieno[2,3-d]pyrimidine intermediates can be further diversified at the C2 position. This second substitution typically requires more forcing conditions or catalytic methods.
Materials:
-
Crude reaction mixture from Protocol 1 containing the mono-substituted intermediate.
-
Library of second nucleophiles (R²-Nu), which can include amines, thiols, or alcohols.
-
Appropriate base (e.g., NaH for alcohols, K₂CO₃ for thiols, or a stronger non-nucleophilic base for less reactive amines).
-
For cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a suitable palladium catalyst and ligand are required.
-
Anhydrous solvent (e.g., DMF, Dioxane, or Toluene).
Procedure (Example with a second amine):
-
Reagent Preparation:
-
Prepare a plate of the second library of amines (R²-NH₂) as solutions in anhydrous DMF (e.g., 0.5 M).
-
Prepare a solution of a suitable base, such as sodium tert-butoxide (NaOtBu), in DMF.
-
-
Reaction Setup:
-
To the crude reaction mixture from Protocol 1 (containing the mono-substituted product), add the second amine solution (2.0 equivalents).
-
Add the base solution (2.5 equivalents).
-
-
Reaction Conditions:
-
Seal the reaction block and heat to 120-150 °C with stirring for 12-24 hours. Microwave-assisted heating can significantly accelerate this step.[7]
-
-
Work-up (for both protocols):
-
Upon completion, cool the reaction block to room temperature.
-
Quench the reaction by adding water to each well.
-
The product may precipitate and can be collected by filtration, or the library can be moved directly to purification via extraction or chromatography.
-
Diagram: Parallel Synthesis Workflow
Caption: A typical workflow for parallel library synthesis.
High-Throughput Purification and Analysis
The successful synthesis of a compound library is contingent upon efficient purification and characterization. Given the large number of samples generated, high-throughput techniques are essential.[8][9][10]
Purification:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the most common method for purifying compound libraries.[11] By using a generic gradient method, a large number of compounds with diverse polarities can be purified in a relatively short amount of time. Mass-directed fraction collection ensures that only the fractions containing the target compound are collected.
-
Supercritical Fluid Chromatography (SFC): For less polar compounds or those that are difficult to separate by reversed-phase HPLC, preparative SFC offers a powerful alternative.[9]
Analysis:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for analyzing the purity of the final compounds and confirming their identity by mass.
-
NMR (Nuclear Magnetic Resonance): While not feasible for every compound in a large library, NMR should be performed on a representative subset of compounds to confirm their structure and regiochemistry.
Table 1: Representative Reaction Conditions and Expected Outcomes
| Step | Position | Nucleophile Class | Typical Conditions | Expected Yield | Purity (crude) |
| 1 | C4 | Primary/Secondary Amines | DIPEA, DMF, 80-100°C | 60-95% | >80% |
| 2 | C2 | Primary/Secondary Amines | NaOtBu, DMF, 120-150°C | 40-85% | 50-90% |
| 2 | C2 | Thiols | K₂CO₃, DMF, 80°C | 70-95% | >85% |
| 2 | C2 | Alcohols | NaH, DMF, 60-100°C | 30-70% | 40-80% |
Note: Yields and purities are highly dependent on the specific nucleophiles used.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through rigorous in-process controls and final analysis.
-
Regiochemistry Confirmation: The well-established higher reactivity of the C4 position in SNAr reactions on 2,4-dichloropyrimidines provides a strong basis for predicting the regiochemical outcome.[3][5] This can be definitively confirmed by 2D-NMR (e.g., HMBC) on a small number of purified library members.
-
Purity Assessment: Each compound in the final library should be accompanied by an LC-MS trace indicating its purity level. A common threshold for screening libraries is >90% purity.
-
Identity Confirmation: The mass of each compound should be confirmed by mass spectrometry to match the theoretical mass of the expected product.
Conclusion
This compound is an exceptionally versatile and powerful building block for the parallel synthesis of diverse compound libraries. By leveraging the differential reactivity of the C2 and C4 positions, researchers can efficiently generate large numbers of novel compounds for biological screening. The robust and scalable protocols outlined in this application note, combined with modern high-throughput purification and analytical techniques, provide a clear pathway to accelerate the drug discovery process.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Design and Green Synthesis of Thieno[2,3-d]pyrimidine Analogues as Potential Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is High-Throughput Purification? [virscidian.com]
- 9. High-throughput techniques for compound characterization and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-throughput purification of single compounds and libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Strategic Suzuki Coupling for the Functionalization of 2,4-Dichlorothienopyrimidines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Thienopyrimidine Scaffold and the Imperative for C-C Bond Formation
The thienopyrimidine core, a fusion of thiophene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, leading to diverse therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Many clinically relevant molecules, such as kinase inhibitors, are built upon this heterocyclic system.[3][5]
The ability to precisely install carbon-based substituents onto this core is paramount for modulating pharmacological activity, optimizing pharmacokinetic properties, and conducting structure-activity relationship (SAR) studies.[1] Among the myriad of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.[6][7]
This guide provides an in-depth analysis and detailed protocols for the Suzuki coupling of 2,4-dichlorothienopyrimidines, a critical starting material for building molecular diversity. We will delve into the causality behind experimental choices, focusing on achieving regioselective functionalization, a key challenge presented by the two distinct chlorine atoms.
The Regioselectivity Challenge: C4 vs. C2 Reactivity
The 2,4-dichlorothienopyrimidine substrate presents two potential sites for cross-coupling. Understanding the intrinsic reactivity of these positions is the cornerstone of a rational synthetic strategy. Drawing parallels from the extensively studied 2,4-dichloropyrimidine system, the C4 position is significantly more reactive towards Palladium-catalyzed cross-coupling than the C2 position.[8][9]
Why is C4 more reactive? The primary reason lies in the electronic nature of the pyrimidine ring. The C4 position is electronically analogous to the para position of a nitro-substituted chlorobenzene, making it more electron-deficient and thus more susceptible to the initial, rate-limiting oxidative addition step of the Pd(0) catalyst into the C-Cl bond.[8][9] This inherent electronic bias allows for the selective mono-functionalization at C4 under carefully controlled conditions. Achieving subsequent coupling at the less reactive C2 position typically requires more forcing conditions, such as higher temperatures, longer reaction times, or a more active catalytic system.[9]
Deconstructing the Reaction: Key Parameters and Their Mechanistic Roles
A successful Suzuki coupling is a symphony of precisely chosen components. Each element—catalyst, ligand, base, and solvent—plays a critical, mechanistically defined role.
The Catalyst System: Palladium Source and Ligand Choice
The heart of the reaction is the palladium catalyst. The true active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) or Pd(0) precatalyst.[10][11]
-
Palladium Precatalysts: Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. While Pd(PPh₃)₄ is a Pd(0) source that can sometimes be used directly, Pd(II) sources like Pd(OAc)₂ require reduction in the reaction mixture, often by a phosphine ligand, to enter the catalytic cycle.[10]
-
The Ligand's Crucial Role: Coupling aryl chlorides is significantly more challenging than coupling the corresponding bromides or iodides due to the strength of the C-Cl bond.[6][12] The choice of ligand is therefore critical to facilitate the oxidative addition step. Modern ligands for this purpose are typically bulky and electron-rich.
-
Why bulky and electron-rich? Electron-donating ligands (like Buchwald's biarylphosphines, e.g., XPhos, or N-heterocyclic carbenes, NHCs) increase the electron density on the palladium center.[7][12] This makes the metal a stronger nucleophile, promoting its insertion into the C-Cl bond. Bulkiness facilitates the final, product-releasing step of the catalytic cycle, reductive elimination.[7] For challenging substrates like dichlorothienopyrimidines, using advanced ligands in combination with a simple palladium source (e.g., Pd₂(dba)₃/XPhos) is often superior to using a pre-formed catalyst like Pd(PPh₃)₄ alone.[13]
-
The Base: More Than a Proton Sink
The base is a non-negotiable component of the Suzuki reaction. Its primary role is to activate the boronic acid.[11][14]
-
Mechanism of Activation: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[7] This anionic complex is essential for the transmetalation step, where the organic group (R) is transferred from boron to the palladium center.
-
Common Choices:
-
K₂CO₃ (Potassium Carbonate): A moderately strong and inexpensive base, often effective, especially with microwave heating.[8]
-
Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble base that can often accelerate reactions, particularly difficult couplings.
-
K₃PO₄ (Potassium Phosphate): A strong base that is particularly effective in anhydrous conditions and for couplings involving nitrogen-containing heterocycles.[6]
-
The Solvent System: A Question of Phase
The solvent must solubilize the organic substrate, the catalyst, and interact favorably with the inorganic base.
-
Biphasic Systems (e.g., 1,4-Dioxane/Water, Toluene/Water): These are the most common and robust choices.[7][8] The organic solvent dissolves the thienopyrimidine and the palladium complex. The aqueous phase dissolves the inorganic base and the boronic acid, facilitating the formation of the active boronate species. The reaction is believed to occur at the interface or in the organic phase, where a sufficient concentration of the boronate is present.[8] The presence of water is beneficial for generating the hydrophilic boronate.[8]
-
Polar Aprotic Solvents (e.g., DMF, DMAc): These can also be effective, particularly at higher temperatures, but may lead to side reactions like protodeborylation (cleavage of the C-B bond) of the boronic acid.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: Fig 1. The catalytic cycle for Suzuki coupling.
General Experimental Workflow
Caption: Fig 2. Standard workflow for Suzuki coupling.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Palladium reagents are toxic and should be handled with care. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Selective C4-Monoarylation of 2,4-Dichlorothieno[3,2-d]pyrimidine
This protocol is designed for selective coupling at the more reactive C4 position.
Materials:
-
2,4-Dichlorothieno[3,2-d]pyrimidine
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 2,4-Dichlorothieno[3,2-d]pyrimidine (1.0 eq, e.g., 219 mg, 1.0 mmol).
-
Addition of Solids: Add the arylboronic acid (1.1 eq, 1.1 mmol), K₂CO₃ (2.5 eq, 2.5 mmol), XPhos (0.04 eq, 0.04 mmol), and Pd₂(dba)₃ (0.02 eq, 0.02 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water).
-
Reaction: Place the vessel in a preheated oil bath at 100 °C (or heat to 120 °C for 15-30 minutes if using a microwave reactor). Stir vigorously.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure C4-arylated product.
Protocol 2: One-Pot Sequential Di-Arylation
To achieve substitution at both C4 and C2, a sequential one-pot approach can be employed, leveraging the difference in reactivity.
Procedure:
-
Follow steps 1-6 from Protocol 1 for the initial C4-coupling.
-
After confirming the consumption of the starting 2,4-dichlorothienopyrimidine, add the second boronic acid (1.5 eq) and an additional portion of base (e.g., Cs₂CO₃, 2.0 eq) and catalyst/ligand (0.02 eq Pd₂(dba)₃ / 0.04 eq XPhos) to the reaction mixture.
-
Increase the reaction temperature to 120-140 °C (or a higher temperature/longer time in the microwave).
-
Continue to monitor the reaction for the conversion of the mono-arylated intermediate to the di-arylated product.
-
Proceed with steps 7-10 from Protocol 1 for workup and purification.
Summary of Reaction Conditions
The optimal conditions can vary based on the electronic and steric properties of the boronic acid coupling partner. The following table provides a guideline for researchers.
| Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Outcome |
| C4-Selective Coupling | ||||||
| 4-Methoxyphenyl (Electron-Rich) | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2.5) | Dioxane/H₂O | 100 | High Yield |
| Phenyl (Neutral) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.5) | Dioxane/H₂O | 120 (MW) | Good to High Yield[8][15] |
| 4-Cyanophenyl (Electron-Poor) | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O | 110 | Good Yield |
| 3-Pyridyl (Heteroaryl) | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (3.0) | Dioxane/H₂O | 110 | Moderate to Good Yield |
| C2-Coupling (on C4-substituted intermediate) | ||||||
| Any Aryl | Pd₂(dba)₃ (2-4) | XPhos (4-8) | Cs₂CO₃ (3.0) | Dioxane | 120-140 | Requires more forcing conditions |
References
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocyc… [ouci.dntb.gov.ua]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
in vitro kinase assay protocol for 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine analogs
Topic: In Vitro Kinase Assay Protocol for 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its structural resemblance to purines and its potent inhibitory activity against a wide range of protein kinases.[1][2] Dysregulation of kinase activity is a known driver of numerous diseases, particularly cancer, making kinase inhibition a cornerstone of modern targeted therapy.[3][4] Analogs of the this compound core have been identified as inhibitors of critical oncogenic kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Fms-like Tyrosine Kinase 3 (FLT3).[5][6][7][8] This application note provides a comprehensive, field-tested protocol for determining the in vitro inhibitory potency (IC₅₀) of these analogs using a high-throughput, luminescence-based kinase assay. We detail a robust methodology from assay principle and reagent preparation to data analysis and troubleshooting, enabling researchers to efficiently conduct structure-activity relationship (SAR) studies and advance kinase inhibitor discovery programs.
The Strategic Choice of an Assay Platform
Quantifying kinase activity is fundamental to inhibitor development. Several platforms exist, each with distinct advantages and limitations.
-
Radiometric Assays: Long considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate ([γ-³²P]ATP) to a substrate.[9][10][11] They offer high sensitivity and a direct measure of catalytic activity.[10][12] However, the reliance on radioactive isotopes presents significant safety, handling, and disposal challenges, limiting their suitability for high-throughput applications.[13]
-
Fluorescence-Based Assays: These methods, including Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), offer non-radioactive alternatives well-suited for screening.[14][15][16] They typically rely on detecting the binding of a phosphospecific antibody to the phosphorylated substrate, which can require specific, and sometimes costly, detection reagents for each kinase-substrate pair.[4]
-
Luminescence-Based Assays: This class of homogeneous, "add-and-read" assays is exceptionally well-suited for high-throughput screening (HTS).[4][17] ATP-depletion assays, such as the Promega Kinase-Glo® platform, are particularly versatile.[18][19] The principle is straightforward: the kinase consumes ATP during the phosphorylation reaction. Subsequently, a luciferase enzyme is added, which uses the remaining ATP to generate a luminescent signal.[20] The amount of light is therefore inversely proportional to kinase activity.
Justification for this Protocol: This guide focuses on the luminescence-based ATP-depletion assay . Its universal applicability (all kinases use ATP), high sensitivity, excellent signal-to-background ratio, and simple workflow make it the superior choice for efficiently screening and profiling libraries of thieno[2,3-d]pyrimidine analogs against various kinase targets.[3][18][19]
Assay Principle: Quantifying Kinase Activity via ATP Depletion
The core of this protocol is a two-step enzymatic reaction. First, the target kinase catalyzes the transfer of a phosphate group from ATP to its specific substrate. In the presence of an inhibitor, this reaction is suppressed. Second, the reaction is stopped, and the amount of remaining ATP is quantified by a luciferase-luciferin reaction that produces light.
Caption: Luminescence-based kinase assay workflow.
Materials and Reagents
| Component | Description & Key Considerations |
| Target Kinase | Recombinant human kinase (e.g., VEGFR-2, EGFR, FLT3). Ensure high purity and verified activity. Store in aliquots at -80°C to avoid freeze-thaw cycles. |
| Kinase Substrate | A peptide or protein substrate specific to the target kinase. The choice of substrate is critical for optimal activity. |
| Test Compounds | This compound analogs. Prepare a 10 mM stock solution in 100% DMSO. |
| Kinase Assay Buffer | Typical composition: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA. Mg²⁺ is an essential cofactor for kinase activity. BSA helps to stabilize the enzyme.[21] |
| ATP Solution | High-purity ATP. Prepare a stock solution in water and store at -20°C. The final concentration in the assay should be at or near the Michaelis constant (Kₘ) for the target kinase to ensure accurate IC₅₀ determination for ATP-competitive inhibitors.[21][22] |
| Detection Reagent | Commercial luminescent kinase assay kit (e.g., Promega Kinase-Glo®). Prepare according to the manufacturer's instructions immediately before use.[18][20] |
| Assay Plates | Opaque, white, low-volume 96- or 384-well plates. White plates are essential to maximize the luminescent signal and prevent crosstalk between wells.[23] |
| Control Inhibitor | A known inhibitor for the target kinase (e.g., Sorafenib for VEGFR-2) to serve as a positive control for inhibition. |
Detailed Experimental Protocol
This protocol is optimized for a 384-well plate format with a final reaction volume of 20 µL. Adjust volumes accordingly for other formats.
Caption: Step-by-step experimental workflow.
Step 1: Compound Plating (5 µL/well)
-
Create a serial dilution of the thieno[2,3-d]pyrimidine analogs. Start with a 10 mM stock in DMSO. A typical 11-point, 3-fold serial dilution is recommended.
-
In a 384-well plate, add 5 µL of the appropriate compound dilution, vehicle control (DMSO), or buffer.
-
Test Wells: Serially diluted compounds.
-
100% Activity Control (High Signal): DMSO vehicle.
-
0% Activity Control (Low Signal): A known potent inhibitor for the target kinase or buffer.
-
Step 2: Kinase/Substrate Addition (5 µL/well)
-
Prepare a 2X working solution of the kinase and its substrate in the kinase assay buffer.
-
Add 5 µL of this master mix to each well of the assay plate.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes. This step allows the inhibitors to bind to the kinase before the reaction is initiated.[24]
Step 3: Reaction Initiation (10 µL/well)
-
Prepare a 2X working solution of ATP in the kinase assay buffer. The concentration should be 2x the desired final Kₘ concentration.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at 30°C for 60 minutes. The optimal time may vary depending on the kinase's activity and should be determined empirically to ensure the reaction is in the linear range (typically 10-30% ATP consumption).
Step 4: Luminescence Detection (20 µL/well)
-
Equilibrate the plate and the luminescent detection reagent to room temperature.
-
Add 20 µL of the detection reagent to each well. This stops the kinase reaction and begins the generation of the light signal.[3][18]
-
Mix the plate on a shaker for 2 minutes to ensure homogeneity.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate-reading luminometer.
Data Analysis and Interpretation
Step 1: Data Normalization
The raw relative light unit (RLU) data must be converted to percent inhibition. This normalization corrects for background signal and defines the dynamic range of the assay.
-
Calculate the average RLU for each control and compound concentration.
-
Use the following formula to determine the percent inhibition for each compound concentration:
% Inhibition = 100 * (1 - (RLU_compound - RLU_no_kinase) / (RLU_vehicle - RLU_no_kinase))
-
RLU_compound: Signal from wells with the test compound.
-
RLU_vehicle: Average signal from the 100% activity control (DMSO only).
-
RLU_no_kinase: Average signal from the background control (no kinase).
-
Step 2: IC₅₀ Curve Fitting and Determination
-
Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the resulting dose-response data using a non-linear regression model, typically a four-parameter logistic (4PL) equation.[25][26] This can be performed using software such as GraphPad Prism or Origin.
-
The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[25][27] It is a critical measure of the compound's potency.
Step 3: Data Presentation
Summarize the results for multiple analogs in a clear, tabular format.
| Compound ID | Target Kinase | IC₅₀ (nM) | 95% Confidence Interval |
| Analog-001 | VEGFR-2 | 15.2 | 12.5 - 18.5 |
| Analog-002 | VEGFR-2 | 89.7 | 75.1 - 107.1 |
| Analog-003 | VEGFR-2 | >10,000 | N/A |
| Sorafenib | VEGFR-2 | 8.5 | 7.1 - 10.2 |
Troubleshooting and Best Practices
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | • Pipetting inaccuracies, especially with small volumes.• Compound precipitation at higher concentrations.• "Edge effects" due to evaporation in outer wells. | • Ensure pipettes are calibrated; use reverse pipetting for viscous solutions.• Visually inspect compound dilutions for precipitation.[22]• Avoid using the outermost wells of the plate or ensure proper sealing during incubations.[21] |
| Weak or No Signal in Controls | • Inactive kinase enzyme due to improper storage or handling.• Incorrect buffer composition (e.g., missing Mg²⁺).• Degraded ATP or detection reagents. | • Verify kinase activity with a fresh aliquot.• Double-check the composition and pH of all buffers.[21]• Use fresh aliquots of ATP for each experiment and prepare detection reagent immediately before use. |
| Inconsistent IC₅₀ Values | • ATP concentration is too high or too low relative to Kₘ.• Inconsistent incubation times or temperatures.• Assay not performed in the linear range. | • Determine the ATP Kₘ for your kinase under your specific assay conditions and use that concentration.[22]• Use automated liquid handlers or multichannel pipettes to ensure consistent timing.• Perform a time-course experiment to find the optimal reaction time. |
| Apparent Inhibition in "No Kinase" Wells | • The test compound directly inhibits luciferase or quenches the luminescent signal.• The compound is inherently luminescent. | • Run a counter-screen by adding the compound to wells containing only buffer, ATP, and the detection reagent. A change in signal indicates assay interference.[28] |
Conclusion
This application note provides a detailed and robust protocol for the in vitro evaluation of this compound analogs as kinase inhibitors. The luminescence-based ATP-depletion method is a highly sensitive, scalable, and versatile platform for determining compound potency (IC₅₀). Adherence to the outlined steps, including proper controls, optimized reagent concentrations, and systematic data analysis, will ensure the generation of high-quality, reproducible data. This methodology is an essential tool for guiding the medicinal chemistry efforts required for the development of novel targeted cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. revvity.com [revvity.com]
- 14. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 15. benchchem.com [benchchem.com]
- 16. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com.br [promega.com.br]
- 18. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 19. ebiotrade.com [ebiotrade.com]
- 20. promega.com [promega.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. docs.abcam.com [docs.abcam.com]
- 24. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. clyte.tech [clyte.tech]
- 26. azurebiosystems.com [azurebiosystems.com]
- 27. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: Cell-Based Assays for Characterizing 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine Derivatives
Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a core component of numerous kinase inhibitors and other targeted therapeutic agents.[1][2] Derivatives of this scaffold have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to characterize the biological activity of 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine and its analogs. We present a strategic workflow, from initial cytotoxicity screening to detailed mechanistic studies, including protocols for assessing cell viability, apoptosis, cell cycle progression, and target engagement. The rationale behind experimental design and the inclusion of critical controls are emphasized to ensure data integrity and reproducibility.
Introduction: The Thieno[2,3-d]pyrimidine Scaffold
Thieno[2,3-d]pyrimidines are bioisosteres of purines, which allows them to interact with a wide variety of biological targets, particularly the ATP-binding sites of protein kinases.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a major focus of drug discovery.[6] Several thieno[2,3-d]pyrimidine derivatives have been investigated as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and as inducers of apoptosis in cancer cell lines.[7][8]
The specific derivative, this compound, serves as a versatile chemical intermediate. The two chlorine atoms at the 2 and 4 positions are excellent leaving groups, allowing for facile nucleophilic substitution to generate a diverse library of compounds for screening. Understanding the cellular effects of these derivatives is paramount to identifying promising therapeutic leads. Cell-based assays are indispensable in this process, as they provide insights into a compound's activity within a physiologically relevant context, accounting for factors like cell permeability, metabolism, and interaction with complex signaling networks.[9][10]
This guide outlines a tiered approach to the cellular characterization of novel this compound derivatives.
Strategic Workflow for Cellular Characterization
A logical, stepwise progression of assays is crucial for efficient and cost-effective compound evaluation. We propose a three-tiered strategy: Primary Screening, Secondary Mechanistic Assays, and Tertiary Target Validation.
Caption: Tiered approach for compound characterization.
Getting Started: Compound & Cell Line Management
3.1. Compound Handling
-
Solubilization: Most small organic molecules are soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store stocks at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
Vehicle Control: It is critical to include a "vehicle control" in all experiments. This control consists of cells treated with the same final concentration of DMSO used in the highest compound concentration test group. This ensures that any observed effects are due to the compound and not the solvent. The final DMSO concentration in cell culture media should typically be kept below 0.5% to avoid solvent-induced toxicity.
3.2. Cell Line Selection The choice of cell line is dependent on the therapeutic hypothesis. Given that thieno[2,3-d]pyrimidines are often kinase inhibitors, cancer cell lines are a logical starting point.
-
Relevance: Select cell lines where the putative target is known to be expressed or dysregulated (e.g., HCT-116 or HepG2 for VEGFR-2 inhibitors).[7]
-
Growth Characteristics: Choose cell lines with reproducible growth rates and robust morphology (e.g., HeLa, A549, MCF-7).[11][12]
-
Normal Cell Control: To assess selectivity, it is advisable to test promising compounds on a non-cancerous cell line (e.g., human fibroblasts or epithelial cells) in later stages.[11]
Tier 1: Primary Screening - Cell Viability & Cytotoxicity Assays
The initial goal is to determine the concentration at which a compound exhibits cytotoxic or cytostatic effects. This is typically expressed as the IC50 (half-maximal inhibitory concentration).
4.1. Principle of MTT/MTS Assays These colorimetric assays measure the metabolic activity of a cell population. Viable cells contain mitochondrial reductase enzymes that cleave a tetrazolium salt (MTT or MTS) into a colored formazan product, which can be quantified by spectrophotometry. A decrease in color formation is proportional to the loss of cell viability.
4.2. Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere and resume logarithmic growth for 18-24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in growth medium. A common starting range is 0.1 to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a duration relevant to the expected mechanism (e.g., 48-72 hours for proliferation-based effects).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the data: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot % Viability against the log of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Derivative X | HCT-116 | 48 | 2.80[7] |
| Derivative Y | HepG2 | 48 | 4.10[7] |
| Derivative Z | MCF-7 | 48 | 8.3[13] |
| Scientist's Note: The MTT assay is robust but can be confounded by compounds that affect cellular redox potential. An alternative is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as a marker of viability and is generally less prone to interference. |
Tier 2: Secondary Mechanistic Assays
Once a compound's IC50 is established, the next step is to investigate how it is affecting the cells. The most common mechanisms for anticancer compounds are the induction of apoptosis (programmed cell death) and arrest of the cell cycle.
5.1. Apoptosis Induction
Apoptosis is a key mechanism for eliminating cancer cells.[8] One of the earliest signs of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Caspases, a family of proteases, are the central executioners of apoptosis.
5.1.1. Protocol: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.
-
Annexin V: A protein that binds with high affinity to PS. It is typically conjugated to a fluorophore (e.g., FITC).
-
Propidium Iodide (PI): A fluorescent DNA intercalator that is excluded by live cells with intact membranes but can enter late apoptotic or necrotic cells where membrane integrity is lost.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at 1x and 2x its IC50 concentration for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of Binding Buffer and analyze immediately by flow cytometry.
-
Healthy Cells: Annexin V-negative / PI-negative.
-
Early Apoptotic Cells: Annexin V-positive / PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive.
-
5.1.2. Protocol: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases.
-
Assay Setup: Seed cells in a white-walled 96-well plate and treat with the compound as described for the MTT assay.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
5.2. Cell Cycle Analysis
Many kinase inhibitors exert their effects by blocking cell cycle progression at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from replicating.[14]
5.2.1. Protocol: Propidium Iodide Staining for Cell Cycle
This flow cytometry method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Cell Treatment: Treat cells in 6-well plates with the compound at its IC50 concentration for a period that allows for one full cell cycle (e.g., 24 hours).
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze by flow cytometry. The DNA content will show distinct peaks corresponding to the G0/G1 (2n DNA content), S (intermediate), and G2/M (4n DNA content) phases. Analyze the resulting histograms to quantify the percentage of cells in each phase. A compound-induced arrest will show an accumulation of cells in a specific phase compared to the vehicle control.[14]
Tier 3: Target Validation & Pathway Analysis
If the compound is hypothesized to inhibit a specific kinase, it is essential to confirm that it engages this target in the cell and inhibits its downstream signaling.
Caption: Inhibition of a kinase cascade by a test compound.
6.1. Principle of Phospho-Specific Western Blotting This technique measures the phosphorylation state of a target kinase or its direct downstream substrate. A successful kinase inhibitor will reduce the level of phosphorylation of its target protein.[6][9]
6.2. Protocol: Western Blot for Phospho-Proteins
-
Cell Lysis: Treat cells with the compound for a short duration (e.g., 30 minutes to 2 hours) to observe direct effects on signaling. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody that specifically recognizes the phosphorylated form of the target protein (e.g., anti-phospho-VEGFR2).
-
Wash and incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody that recognizes the total amount of the target protein, regardless of its phosphorylation state. A loading control like β-actin or GAPDH should also be used.
-
Analysis: Quantify the band intensities. A potent inhibitor will show a significant decrease in the ratio of the phosphorylated protein to the total protein.
Conclusion
The systematic application of the cell-based assays described in this guide provides a robust framework for the comprehensive characterization of this compound derivatives. By progressing from broad cytotoxicity screening to specific mechanistic and target-validation assays, researchers can efficiently identify promising lead compounds, elucidate their mechanisms of action, and build a strong data package for further preclinical development. The emphasis on appropriate controls and a logical workflow is essential for generating reliable and actionable data in the pursuit of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. ijper.org [ijper.org]
- 6. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 10. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 11. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Developing Next-Generation EGFR Inhibitors from the 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine Scaffold
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Epidermal Growth Factor Receptor (EGFR) remains a pivotal target in oncology, with its dysregulation being a key driver in numerous malignancies.[1][2] The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure for developing potent kinase inhibitors, mimicking the native purine structure to interact with ATP-binding pockets.[3][4] This guide provides a comprehensive, experience-driven framework for the design, synthesis, and evaluation of novel EGFR inhibitors based on a 2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine core. We will detail robust synthetic protocols, elucidate key structure-activity relationships (SAR), and provide step-by-step methodologies for biochemical and cellular characterization, empowering researchers to accelerate the discovery of potent and selective therapeutic candidates.
Part 1: Rationale and Chemical Synthesis Strategy
The strategic advantage of the this compound scaffold lies in its synthetic tractability and the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 chlorine. This allows for a directed and sequential introduction of various aniline and other nucleophilic moieties, which are critical for establishing key interactions within the EGFR active site. This stepwise approach is fundamental for building a diverse chemical library to probe the structure-activity landscape thoroughly.
The general workflow begins with the synthesis of the core scaffold, followed by sequential displacement of the chlorides to generate the final target molecules.
Protocol 1.1: Synthesis of this compound (Core Scaffold)
This protocol details the crucial chlorination step to produce the reactive core intermediate. The starting material, 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, can be synthesized from commercially available precursors.
Materials:
-
5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Chloroform (CHCl₃)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (POCl₃, ~10 volumes).
-
Addition of Base: Slowly add N,N-diisopropylethylamine (DIPEA, 2.5 eq) to the suspension. The addition is exothermic and should be done cautiously.[5]
-
Chlorination: Heat the reaction mixture to reflux (approx. 107°C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate), observing the consumption of the starting material.
-
Work-up: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.
-
Quenching: Cautiously pour the residue onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood.
-
Extraction: Extract the aqueous mixture with chloroform or dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be purified by column chromatography on silica gel if necessary.
Protocol 1.2: Diversification via Sequential SNAr Reactions
Procedure (Example for C4-Anilino, C2-Amino substitution):
-
C4-Substitution: Dissolve the 2,4-dichloro scaffold (1.0 eq) in isopropanol. Add the desired substituted aniline (R¹-NH₂, 1.1 eq).
-
Heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. Wash the solid with cold isopropanol to yield the 2-chloro-4-(anilino) intermediate.
-
C2-Substitution: The 2-chloro intermediate (1.0 eq) can be further reacted with a second nucleophile (R²-NH₂). This step typically requires more forcing conditions.
-
In a sealed vessel, dissolve the intermediate in a solvent like n-butanol or dioxane. Add the second amine (R²-NH₂, 1.5-2.0 eq) and a base such as DIPEA (2.0 eq).
-
Heat the mixture to 100-120°C for 12-24 hours.
-
After cooling, purify the final product using standard techniques like column chromatography or recrystallization.
Part 2: Structure-Activity Relationship (SAR) Insights
For thieno[2,3-d]pyrimidine-based EGFR inhibitors, substitutions at the C4 and C2 positions are paramount for achieving high potency and desired selectivity against both wild-type (WT) and mutant forms of EGFR, such as the clinically important T790M resistance mutant.[6][7]
-
C4-Anilino Moiety: This group is critical for anchoring the inhibitor in the ATP-binding pocket. Small, electron-withdrawing groups (e.g., halogens) on the aniline ring often enhance inhibitory activity.[6]
-
C2-Substituent: This position explores a more solvent-exposed region. Introducing groups that can form additional hydrogen bonds or occupy a hydrophobic pocket can significantly boost potency. Often, moieties containing morpholine or piperazine are utilized here.
Data Presentation: SAR of Representative Thieno[2,3-d]pyrimidine Analogs
The table below illustrates the impact of substitutions on inhibitory potency. Data is presented as IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Compound ID | C4-Anilino Moiety (R¹) | C2-Substituent (R²) | EGFRWT IC₅₀ (nM) | EGFRT790M IC₅₀ (nM) |
| 1a | 4-Fluoroaniline | Morpholine | 45.5 | 210.8 |
| 1b | 4-Chloroaniline | Morpholine | 37.2 | 148.9 |
| 1c | Aniline | Morpholine | 89.1 | 450.3 |
| 1d | 4-Chloroaniline | Piperidine | 55.6 | 250.1 |
| 1e | 4-Chloroaniline | N-Methylpiperazine | 22.4 | 98.5 |
Data is illustrative and based on trends reported in the literature.[4][6][7]
Analysis: The data shows that a halogen at the 4-position of the C4-anilino ring (compare 1b to 1c ) is beneficial for activity against both WT and mutant EGFR.[6] Furthermore, the nature of the C2 substituent is also critical, with the N-methylpiperazine in 1e providing superior potency compared to the morpholine (1b ) or piperidine (1d ), suggesting an important interaction in that region of the binding site.
Part 3: Biological Evaluation Workflow
A tiered approach is essential for efficiently evaluating newly synthesized compounds. The process begins with a direct biochemical assay, progresses to cellular models to assess potency in a physiological context, and culminates in confirming the mechanism of action.
References
- 1. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 2. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. 2,4-Dichlorothieno[3,2-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. New thieno[2,3‐d]pyrimidine derivatives as EGFRWT and EGFRT790M inhibitors: Design, synthesis, antiproliferative activities, docking studies, ADMET, toxicity, MD simulation studies | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis and Evaluation of Thieno[2,3-d]pyrimidine-Based VEGFR-2 Inhibitors
Introduction: Targeting the Engine of Tumor Growth
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a master regulator of angiogenesis—the formation of new blood vessels.[1] In the context of oncology, this process is hijacked by tumors to secure the supply of oxygen and nutrients essential for their growth, invasion, and metastasis.[2][3] The binding of its ligand, VEGF-A, triggers a cascade of downstream signaling events, primarily through pathways like PLCγ-PKC-MAPK and PI3K-Akt, promoting endothelial cell proliferation, survival, and migration.[2][4][5] Consequently, inhibiting VEGFR-2 is a clinically validated and highly effective strategy in cancer therapy, forming the cornerstone of numerous FDA-approved drugs.[6]
The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to the native purine bases of DNA and RNA. This feature allows it to effectively compete for the ATP-binding site of various kinases.[7] Its rigid, planar structure provides a robust framework for the strategic placement of functional groups to achieve high potency and selectivity. The specific starting material, 2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine , serves as a versatile and reactive platform for building a diverse library of potent kinase inhibitors through sequential, site-selective modifications.[8][9][10][11]
This guide provides a comprehensive workflow, from the synthesis of the core scaffold to the biological validation of a novel, representative VEGFR-2 inhibitor, herein designated as TP-VRI-01 .
Signaling Pathway Overview
The following diagram illustrates the central role of VEGFR-2 in promoting angiogenesis and the point of intervention for thieno[2,3-d]pyrimidine-based inhibitors.
Part 1: Chemical Synthesis Protocols
This section details the synthetic route to a representative VEGFR-2 inhibitor, TP-VRI-01 , starting from the key intermediate This compound .
Experimental Workflow: From Synthesis to Validation
Protocol 1.1: Synthesis of this compound (3)
This protocol is adapted from established methods for synthesizing dichlorinated thienopyrimidine cores.[12] The procedure begins with the Gewald reaction to form the aminothiophene intermediate, followed by cyclization and chlorination.
Step 1: Synthesis of 2-amino-4,5-dimethylthiophene-3-carbonitrile (1)
-
To a stirred solution of 3-methyl-2-butanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add diethylamine (0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50°C and stir for 4 hours. Monitor reaction completion by TLC.
-
Cool the mixture to room temperature and pour into ice-water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield compound 1 .
Step 2: Synthesis of 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (2)
-
Suspend compound 1 (1.0 eq) in a solution of urea (2.0 eq) and heat the mixture to 180-190°C for 6 hours.
-
Cool the reaction mixture to approximately 100°C and add a 2M sodium hydroxide solution.
-
Filter the hot solution to remove any insoluble material.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry to yield compound 2 .
Step 3: Synthesis of this compound (3)
-
To a flask containing phosphorus oxychloride (POCl₃, 10 vol), add compound 2 (1.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 110°C) and maintain for 5 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3x volume).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude product. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the target intermediate 3 .
Protocol 1.2: Synthesis of a Representative Inhibitor (TP-VRI-01)
This protocol outlines a sequential nucleophilic aromatic substitution, a common strategy for functionalizing the dichlorinated scaffold. The higher reactivity of the C4 chlorine allows for selective substitution first.
Step 1: Synthesis of 4-((4-aminophenoxy)methyl)-2-chloro-5,6-dimethylthieno[2,3-d]pyrimidine (4)
-
Dissolve this compound (3) (1.0 eq) and 4-aminophenol (1.1 eq) in anhydrous DMF.
-
Add potassium carbonate (K₂CO₃, 2.5 eq) to the mixture.
-
Stir the reaction at 80°C for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry. Recrystallize from ethanol to obtain pure intermediate 4 .
Step 2: Synthesis of N-(4-((2-((cyclopropylamino)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide (TP-VRI-01)
-
To a solution of intermediate 4 (1.0 eq) and cyclopropylamine (3.0 eq) in N-methyl-2-pyrrolidone (NMP), heat the mixture to 120°C in a sealed vessel for 12 hours.
-
Cool the reaction mixture and add water to precipitate the product. Filter and wash the solid.
-
Dissolve the crude product from the previous step in dichloromethane and add triethylamine (1.5 eq).
-
Cool the solution to 0°C and add acryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the final compound, TP-VRI-01 , by column chromatography (silica gel, dichloromethane:methanol gradient).
Part 2: Structure-Activity Relationship (SAR) Insights
The biological activity of thieno[2,3-d]pyrimidine inhibitors is highly dependent on the nature of the substituents at the C2 and C4 positions.[13][14] The following table summarizes key SAR trends observed in the literature for VEGFR-2 inhibition.
| Position | Substituent Type | Rationale & Impact on Activity |
| C4-Linker | Aniline, Phenoxy | Forms a critical hydrogen bond with the hinge region (Cys919) of the VEGFR-2 ATP-binding pocket. The geometry of this interaction is crucial for high-affinity binding. |
| C4-Substituent | Small, flexible groups (e.g., quinoline carboxamide as in Lenvatinib) | Occupies a hydrophobic pocket and can form additional interactions. The specific group influences potency and the kinase selectivity profile. |
| C2-Substituent | Small amines (e.g., cyclopropylamine) | Often extends towards the solvent-exposed region. Can be modified to improve pharmacokinetic properties such as solubility and metabolic stability. |
| Thieno-Ring (C5, C6) | Methyl groups | These groups contribute to hydrophobic interactions within the active site and can enhance potency. Their presence can also influence the overall conformation of the inhibitor. |
Part 3: Biological Evaluation Protocols
Once synthesized, the novel compounds must be evaluated for their biological activity. This involves a tiered approach, starting with biochemical assays and progressing to cell-based and in vivo models.
Protocol 2.1: In Vitro VEGFR-2 Kinase Assay (Biochemical)
This assay directly measures the ability of the synthesized compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[15]
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP (Adenosine triphosphate)
-
Test compound (TP-VRI-01) and reference inhibitor (e.g., Sorafenib)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
96-well microplates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in DMSO, then dilute further in kinase buffer.
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percentage of inhibition for each concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2.2: HUVEC Proliferation Assay (Cell-Based)
This assay assesses the compound's ability to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis stimulated by VEGF.[15]
Materials:
-
HUVECs (Human Umbilical Vein Endothelial Cells)
-
Endothelial cell growth medium (with low serum for starvation)
-
VEGF-A recombinant protein
-
Test compound (TP-VRI-01)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed HUVECs into a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours to synchronize their cell cycle.
-
Treat the cells with serial dilutions of the test compound for 1 hour.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL), leaving some wells unstimulated as a negative control.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add the cell proliferation reagent and incubate as per the manufacturer's protocol.
-
Measure the absorbance or luminescence signal with a plate reader.
-
Determine the IC₅₀ value by plotting cell viability against compound concentration.
Protocol 2.3: In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a lead compound in an animal model.[16] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
6-8 week old immunocompromised mice (e.g., BALB/c nude mice)
-
Human cancer cell line that drives tumor growth via angiogenesis (e.g., HCT-116, A549)[6][17]
-
Test compound (TP-VRI-01) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 2 x 10⁶ cells in sterile PBS) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth every 2-3 days. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer the test compound or vehicle to the respective groups via the desired route (e.g., oral gavage) and schedule (e.g., daily).
-
Data Collection: Measure tumor volumes and body weights 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint Analysis: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the animals. Excise and weigh the tumors. Portions of the tumor can be processed for further analysis (e.g., immunohistochemistry for microvessel density using CD31 staining).
Part 4: Representative Data
The following tables provide examples of the type of quantitative data generated from the protocols described above.
Table 1: In Vitro Activity of TP-VRI-01
| Compound | VEGFR-2 Kinase IC₅₀ (nM) | HUVEC Proliferation IC₅₀ (nM) |
| TP-VRI-01 | 5.2 | 25.8 |
| Sorafenib (Ref.) | 90.0[18] | 30.5 |
Table 2: In Vivo Efficacy of TP-VRI-01 in a Murine Xenograft Model
| Treatment Group | Dosing Regimen | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 mL/kg, daily, oral | 1250 ± 150 | - |
| TP-VRI-01 | 50 mg/kg, daily, oral | 480 ± 95 | 61.6 |
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fue.edu.eg [fue.edu.eg]
- 9. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations-MedSci.cn [medsci.cn]
- 12. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 13. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. dovepress.com [dovepress.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
analytical methods for characterizing 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine
An Application Guide: Comprehensive Analytical Characterization of 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine
Abstract: This application note provides a comprehensive suite of analytical methodologies for the definitive characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The thieno[2,3-d]pyrimidine scaffold is a core component in various pharmacologically active agents, making robust and reliable analytical characterization essential for quality control, regulatory submission, and further development.[1][2] This guide details protocols for chromatographic, spectroscopic, and structural analysis, offering researchers and drug development professionals the necessary tools for purity assessment, structural elucidation, and impurity profiling.
Introduction: The Importance of Thieno[2,3-d]pyrimidines
The thieno[2,3-d]pyrimidine nucleus is a bioisostere of purine and is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in molecules targeting a wide array of biological targets.[1] Derivatives have been investigated as potent inhibitors of kinases (e.g., VEGFR-2), anti-inflammatory agents, and antimicrobial compounds.[1][3] Given this therapeutic potential, the unambiguous identification and characterization of any synthesized derivative, such as this compound, is a critical step. The two chlorine atoms at the 2 and 4 positions serve as reactive handles for further chemical modification, making this compound a valuable intermediate. Therefore, a multi-faceted analytical approach is required to confirm its identity, purity, and structural integrity.
Integrated Analytical Workflow
A sequential and integrated approach is recommended for the complete characterization of the target compound. The workflow ensures that each analytical technique provides complementary information, leading to a comprehensive understanding of the material.
Caption: Integrated workflow for the characterization of the target compound.
Chromatographic Methods for Purity and Separation
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Expertise & Rationale: Reversed-phase HPLC is the gold standard for determining the purity of non-volatile organic compounds. A C18 stationary phase is selected for its hydrophobic nature, which is well-suited for retaining the largely nonpolar thienopyrimidine core. The mobile phase, a gradient of acetonitrile and water, provides excellent resolving power for potential impurities. UV detection is chosen because the fused aromatic system of the thieno[2,3-d]pyrimidine core exhibits strong chromophoric properties, typically with maximum absorbance around 254 nm and 280 nm.
Protocol:
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 10 mL of acetonitrile to create a 100 µg/mL stock solution. Further dilute as necessary.
-
Instrumentation: Use a standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Inject a 5 µL aliquot of the sample solution.
-
Run the gradient as detailed in the table below.
-
Monitor the absorbance at 254 nm.
-
-
System Suitability: Before analysis, perform at least five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
Data Analysis: Integrate the area of all peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage (Area %).
Table 1: HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 0-20 min: 50-95% B; 20-25 min: 95% B; 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 254 nm |
| Injection Volume | 5 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Expertise & Rationale: GC-MS is a powerful technique for identifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or chlorinated byproducts.[4] The target molecule is expected to be thermally stable enough for GC analysis. A low-polarity DB-5MS column is chosen for its versatility. Electron Ionization (EI) at 70 eV is used to generate a reproducible mass spectrum that can be compared against libraries for identification.
Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of high-purity dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass spectrometer.
-
GC-MS Conditions:
-
Inject 1 µL of the sample solution in splitless mode.
-
The mass spectrometer should scan a mass range of 40-400 amu.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with the NIST Mass Spectral Library or other relevant databases.[5][6] The presence of a characteristic M+2 and M+4 isotopic pattern in a roughly 6:1 ratio for two chlorine atoms is a key diagnostic feature for chlorinated fragments.[7]
Table 2: GC-MS Method Parameters
| Parameter | Value |
|---|---|
| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Spectroscopic Methods for Structural Elucidation
NMR Spectroscopy
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structural elucidation in solution. ¹H NMR will confirm the presence and connectivity of the hydrogen atoms, while ¹³C NMR will identify all unique carbon environments. For this compound, the spectra are expected to be relatively simple and highly diagnostic. Deuterated chloroform (CDCl₃) is a good first choice for a solvent, with DMSO-d₆ as an alternative if solubility is an issue.[8]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of CDCl₃ or DMSO-d₆.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. The expected signals are two singlets for the non-equivalent methyl groups and a singlet for the thiophene proton.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. The number of signals should correspond to the number of unique carbons in the structure.
Table 3: Predicted NMR Chemical Shifts (δ, ppm)
| Assignment | Predicted ¹H Shift (CDCl₃) | Predicted ¹³C Shift (CDCl₃) | Rationale/Notes |
|---|---|---|---|
| 5-CH₃ | ~2.5 ppm (s, 3H) | ~15 ppm | Aliphatic methyl on an electron-rich ring. |
| 6-CH₃ | ~2.4 ppm (s, 3H) | ~14 ppm | Slightly different electronic environment from 5-CH₃. |
| Thiophene-H | N/A | ~120-130 ppm | Quaternary carbon (C-7a). |
| Pyrimidine-C | N/A | ~150-165 ppm | Carbons attached to nitrogen and chlorine (C2, C4). |
| Thiophene-C | N/A | ~115-140 ppm | Carbons of the thiophene ring (C5, C6, C5a, C7a). |
Note: Specific chemical shifts for a related compound, 2,4-dichloro-5-methyl-thieno[2,3-d]pyrimidine, can be found in spectral databases, providing a solid reference point.[9]
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. This is a crucial step for confirming the identity of a new compound. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which should readily accept a proton to form the [M+H]⁺ ion. The characteristic isotopic pattern of two chlorine atoms will be clearly resolved.
Protocol:
-
Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the compound in an appropriate solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample directly into the mass spectrometer or analyze via LC-MS.
-
Data Analysis:
-
Determine the monoisotopic mass of the [M+H]⁺ ion with high precision (typically < 5 ppm error).
-
Use the instrument software to predict the elemental formula based on the accurate mass.
-
Confirm that the observed isotopic distribution pattern matches the theoretical pattern for a molecule containing two chlorine atoms (C₉H₈Cl₂N₂S).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[10][11] For the target compound, FTIR can verify the presence of the aromatic rings, C-H bonds, C-Cl bonds, and the C-S bond of the thiophene ring.
Protocol:
-
Sample Preparation: The analysis can be performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
-
Acquisition: Collect the spectrum from approximately 4000 to 400 cm⁻¹.
Table 4: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic/Thiophene C-H (if present) |
| ~2950-2850 | C-H Stretch | Aliphatic C-H (Methyl groups) |
| ~1600-1500 | C=N & C=C Stretch | Pyrimidine and Thiophene rings |
| ~1450 | C-H Bend | Aliphatic C-H (Methyl groups) |
| ~800-600 | C-Cl Stretch | Chloroalkene |
| ~700-600 | C-S Stretch | Thiophene ring |
X-Ray Crystallography: The Definitive Structure
Expertise & Rationale: For absolute proof of structure and stereochemistry, single-crystal X-ray diffraction is the definitive method.[12][13] It provides the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity and bond angles. This is particularly valuable for new compounds or for resolving any structural ambiguities.
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents (e.g., slow evaporation from ethanol, acetone, or ethyl acetate).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine, 2,4-dichloro- [webbook.nist.gov]
- 6. Pyrimidine, 2,4-dichloro- [webbook.nist.gov]
- 7. dioxin20xx.org [dioxin20xx.org]
- 8. Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations | MDPI [mdpi.com]
- 9. 2,4-DICHLORO-5-METHYL-THIENO[2,3-D]PYRIMIDINE(56844-38-3) 1H NMR spectrum [chemicalbook.com]
- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 12. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine Libraries
Abstract
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. Derivatives have demonstrated significant potential as inhibitors of critical enzyme families, particularly protein kinases, which are pivotal in oncology and inflammatory disease research.[1][2][3][4] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) campaigns for compound libraries derived from the versatile starting material, 2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine. We will detail the strategic rationale behind assay selection, provide step-by-step protocols for a robust primary screen, and outline a rigorous workflow for hit confirmation and validation, ensuring the generation of high-quality, actionable data for downstream lead optimization.
Introduction: The Thieno[2,3-d]pyrimidine Scaffold
The power of the this compound scaffold lies in its synthetic tractability. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for programmed, sequential nucleophilic substitution reactions. This enables the systematic and efficient generation of large, diverse chemical libraries with varied functionalities, which is the foundational requirement for any successful HTS campaign.
The core structure of thieno[2,3-d]pyrimidine is a bioisostere of purine, allowing it to effectively compete for the ATP-binding site of many protein kinases. This has led to the successful development of potent inhibitors against a range of therapeutically relevant kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, Epidermal Growth Factor Receptor (EGFR), and mutated KRAS G12D.[3][4][5][6] Therefore, the strategic application of HTS to libraries built from this scaffold is a highly validated approach for discovering novel kinase inhibitors.
Strategic Imperative: Target Selection and Assay Principle
Rationale for Targeting Protein Kinases
Protein kinases constitute one of the most successfully drugged enzyme families, primarily due to their central role in cellular signaling pathways that are often dysregulated in cancer and other diseases.[2] A typical receptor tyrosine kinase (RTK), such as VEGFR-2 or EGFR, initiates a signaling cascade upon ligand binding, leading to cell proliferation, survival, and angiogenesis. Inhibiting the kinase domain with a small molecule, such as a thieno[2,3-d]pyrimidine derivative, can effectively block these downstream signals.
Caption: General Receptor Tyrosine Kinase (RTK) Signaling Pathway.
Causality of Assay Choice: Luminescence-Based ATP Depletion
For a primary HTS campaign, the choice of assay technology is critical. While numerous methods exist, we recommend a luminescence-based kinase assay that quantifies ATP consumption, such as the Kinase-Glo® platform (Promega).
The Rationale:
-
Universality: This assay principle is applicable to virtually any ATP-dependent kinase, regardless of its substrate (protein or peptide), making it highly versatile.
-
Robustness: These assays are known for their high signal-to-background ratios and excellent Z'-factor values (>0.5), which is a statistical measure of assay quality and suitability for HTS.[7]
-
Reduced Interference: Unlike fluorescence-based readouts (e.g., FP, FRET), which can be compromised by auto-fluorescent or colored compounds common in chemical libraries, the "glow" luminescence format is far less susceptible to such artifacts.[8]
-
Simplicity: The "add-mix-read" protocol is straightforward, requires no wash steps, and is easily automated, making it ideal for screening tens of thousands of compounds.[7]
The assay works on a simple principle: the kinase reaction consumes ATP. After incubation, a detection reagent is added that simultaneously stops the kinase reaction and measures the remaining ATP by using it to drive a luciferase-luciferin reaction. A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.
High-Throughput Screening Protocol
This protocol is optimized for a 384-well plate format. All additions should be performed with calibrated automated liquid handlers to ensure precision and reproducibility.
Reagent Preparation and Optimization
The foundation of a trustworthy protocol is meticulous optimization. Before initiating the full screen, key parameters must be determined empirically to ensure the assay is sensitive and robust.
| Parameter | Description | Recommended Starting Point |
| Kinase Concentration | Titrate the kinase to determine the concentration that yields ~50-80% ATP depletion within the linear phase of the reaction. This ensures the assay is sensitive to inhibitors. | Target-dependent (e.g., 1-10 nM) |
| ATP Concentration | Use an ATP concentration at or near the enzyme's Km value. This provides a balance between signal strength and sensitivity to competitive inhibitors. | Target-dependent (e.g., 10 µM) |
| Substrate Concentration | The substrate should be in excess to ensure the reaction rate is dependent on enzyme activity, not substrate availability. | 2-5x Km of the substrate |
| DMSO Tolerance | Confirm that the final assay DMSO concentration (typically 0.5-1%) does not significantly inhibit the kinase. | Test up to 2% DMSO |
| Z'-Factor Calculation | Run multiple plates with only high (no enzyme) and low (enzyme + DMSO) controls to ensure Z' > 0.5. The formula is: 1 - (3σp + 3σn) / |μp - μn|. | Z' > 0.5 is required |
Detailed HTS Workflow
The following step-by-step protocol outlines the primary screening process.
Caption: Step-by-step high-throughput screening workflow.
Protocol Steps:
-
Compound Plating (384-well, low-volume, white plates):
-
Using an acoustic dispenser (e.g., Echo®), transfer 50 nL of each library compound from the 10 mM DMSO stock plate to the assay plate.
-
Plate Layout: Dedicate columns 1 & 2 for negative controls (50 nL DMSO only) and columns 23 & 24 for positive controls (50 nL of a known potent inhibitor, e.g., Staurosporine). This robust control layout is essential for validating each plate.
-
-
Enzyme & Substrate Addition:
-
Prepare a 2X Kinase/Substrate/ATP reaction mix in assay buffer.
-
Using a multi-drop dispenser (e.g., MultiFlo™), add 5 µL of the 2X mix to all wells. The final volume is now 5.05 µL.
-
Causality Check: Adding the enzyme last initiates the reaction in all wells nearly simultaneously, which is critical for kinetic consistency across the plate.
-
-
Reaction Incubation:
-
Briefly centrifuge the plates (e.g., 1 min at 1,000 rpm) to ensure all components are at the bottom of the wells.
-
Seal the plates and incubate at room temperature for a pre-determined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 5 µL of the reagent to all wells. This will stop the reaction and initiate the luminescent signal.
-
Seal the plates and incubate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition:
-
Read the luminescence signal on a compatible plate reader (e.g., PHERAstar® or EnVision®).
-
Data Analysis and Hit Validation: From Signal to Substance
Raw HTS data is inherently noisy.[9] A rigorous, multi-step validation process is non-negotiable to eliminate false positives and identify genuine, promising hits.
Primary Data Analysis & Hit Selection
-
Normalization: For each plate, define the 0% inhibition signal (μneg) as the average of the negative control wells (DMSO only) and the 100% inhibition signal (μpos) as the average of the positive control wells.
-
Percent Inhibition Calculation: For each library compound (x), calculate: % Inhibition = 100 * (Signalx - μneg) / (μpos - μneg)
-
Quality Control: Calculate the Z'-factor for each plate. Any plate with Z' < 0.5 should be flagged for review or re-screening.
-
Hit Nomination: A common threshold for selecting primary hits is a value greater than three standard deviations (σneg) from the mean of the negative controls. Hit Threshold: % Inhibition > (μneg + 3σneg)
The Hit Triage and Confirmation Cascade
A primary "hit" is merely a starting point. The following workflow is essential for validation.[9][10]
Caption: The essential workflow for hit confirmation and validation.
Protocol for Hit Validation:
-
Confirmation Screen: Cherry-pick the primary hits and re-test them under the exact same primary assay conditions to ensure the activity is reproducible.
-
Dose-Response Analysis: For all confirmed hits, perform a 10-point, 3-fold serial dilution (e.g., from 30 µM to 1.5 nM) to determine the half-maximal inhibitory concentration (IC50). This step weeds out weak hits and provides crucial potency data.
-
Orthogonal Secondary Assay: It is vital to confirm activity in a mechanistically different assay to rule out technology-specific artifacts.[7] For example, if the primary screen measured ATP depletion, a secondary screen could be a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay that directly measures the phosphorylation of a biotinylated substrate.[8]
-
Compound Integrity Analysis: The final step before a compound is declared a "validated hit" is to verify its chemical identity and purity (ideally >95%) using analytical methods like LC-MS and NMR.[9] It is not uncommon for the active agent to be a degradation product or a contaminant.
Conclusion
The high-throughput screening of libraries derived from this compound offers a proven pathway to discovering novel and potent kinase inhibitors. Success, however, is not merely a function of screening large numbers of compounds. It is contingent upon a strategically chosen assay, meticulous optimization, and a disciplined, multi-step validation cascade designed to eliminate false positives and build confidence in the nominated hits. By following the detailed protocols and rationale outlined in this guide, research teams can maximize the efficiency and effectiveness of their screening campaigns, paving the way for the development of next-generation therapeutics.
References
- 1. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 2. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. Analysis of High Throughput Screening Assays using Cluster Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your yield of this critical intermediate.
Introduction
The synthesis of this compound is a crucial step in the development of various pharmacologically active molecules. The most common synthetic route involves the chlorination of the corresponding 2,4-dihydroxy precursor, 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. While the reaction appears straightforward, achieving high yields and purity can be challenging. This guide provides practical, experience-based solutions to common problems encountered during this synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
Symptoms:
-
After the reaction and workup, you isolate a very small amount of the desired this compound, or none at all.
-
TLC analysis of the crude product shows primarily the starting material (2,4-dihydroxy-5,6-dimethylthieno[2,3-d]pyrimidine).
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Incomplete Reaction | The chlorination of the dihydroxy pyrimidine with phosphorus oxychloride (POCl₃) is often a slow reaction that requires sufficient time and temperature to go to completion. | Extend the reaction time and/or increase the temperature. Monitor the reaction progress by TLC until the starting material spot is no longer visible. A typical reflux in excess POCl₃ can take several hours.[1] |
| Hydrolysis of the Product during Workup | The dichlorinated product is susceptible to hydrolysis, especially in the presence of water and residual acid from the POCl₃. This can convert the product back to the starting dihydroxy compound. | Careful Quenching: Instead of pouring the reaction mixture directly into a large amount of water, try pouring it slowly onto crushed ice while stirring vigorously. This helps to dissipate the heat from the exothermic reaction of POCl₃ with water.[2] Use of a Weak Base: Quench the reaction mixture with a weak base solution, such as saturated sodium bicarbonate (NaHCO₃), to neutralize the acidic byproducts without promoting unwanted side reactions.[2] Aprotic Workup: If possible, perform an initial workup under anhydrous conditions. After removing excess POCl₃ under reduced pressure, dissolve the residue in an inert organic solvent like dichloromethane or chloroform before carefully washing with a cold, dilute aqueous base. |
| Insufficient POCl₃ | While using a large excess of POCl₃ is common, an insufficient amount will lead to incomplete conversion of the starting material. | Increase the amount of POCl₃. A common practice is to use POCl₃ as both the reagent and the solvent.[3] However, for larger scale reactions, more controlled stoichiometry can be employed.[1][4] |
| Poor Quality of POCl₃ | Phosphorus oxychloride can decompose over time, especially if exposed to moisture. Old or improperly stored POCl₃ will have reduced reactivity. | Use freshly distilled or a new bottle of POCl₃. The boiling point of pure POCl₃ is approximately 106 °C.[5] |
Issue 2: Formation of Impurities and Side Products
Symptoms:
-
TLC analysis shows multiple spots in addition to the desired product.
-
NMR of the crude product shows unexpected signals.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Monochlorination | Incomplete reaction can lead to the formation of monochlorinated intermediates (2-chloro-4-hydroxy- or 4-chloro-2-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine). | Increase reaction time and/or temperature. Ensure a sufficient excess of POCl₃ is used to drive the reaction to completion. |
| Decomposition at High Temperatures | Prolonged heating at very high temperatures can lead to the decomposition of the starting material or product, resulting in tar formation. | Optimize the reaction temperature. While heating is necessary, avoid excessively high temperatures. Refluxing in POCl₃ (around 106-110 °C) is generally sufficient. |
| Side Reactions with Catalysts | While additives like N,N-dimethylaniline or pyridine can facilitate the reaction, they can also lead to side products if not used correctly.[3] | Use the appropriate amount of catalyst. If using a tertiary amine, ensure it is of high purity. In many cases, the reaction can proceed without a catalyst, albeit potentially slower. |
Issue 3: Difficult Purification
Symptoms:
-
The crude product is a dark, oily residue that is difficult to handle.
-
Column chromatography does not provide good separation of the product from impurities.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Residual POCl₃ and Phosphoric Acid | These byproducts can make the crude product viscous and acidic, complicating purification. | Remove excess POCl₃ by vacuum distillation before workup. [3] This is a critical step for obtaining a cleaner crude product. Thorough Washing: Wash the organic extract of the product with water and brine to remove any remaining water-soluble impurities. |
| Product Crystallization Issues | The product may be slow to crystallize from the crude mixture. | Trituration: Try triturating the crude oil with a non-polar solvent like hexane or pentane to induce crystallization and remove non-polar impurities. Recrystallization: Recrystallize the crude solid from a suitable solvent system. A mixture of ethanol and water or an organic solvent like ethyl acetate/hexane can be effective. A reported purification method for a similar compound involved refining with a mixed solution of ethanol and chloroform.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
The most common and direct precursor is 2,4-dihydroxy-5,6-dimethylthieno[2,3-d]pyrimidine, also known as 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.[7] This can be synthesized from 2-amino-4,5-dimethylthiophene-3-carbonitrile.
Q2: What is the role of additives like N,N-dimethylaniline or pyridine in the chlorination reaction?
Tertiary amines can act as catalysts and acid scavengers in chlorination reactions with POCl₃.[3] They can activate the hydroxyl groups of the starting material, making them more susceptible to nucleophilic attack by the chloride from POCl₃.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexane) to clearly separate the more polar starting material from the less polar dichlorinated product. The reaction is complete when the starting material spot is no longer visible.
Q4: What are the safety precautions I should take when working with POCl₃?
Phosphorus oxychloride is highly corrosive and reacts violently with water.[3] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). When quenching the reaction, add the reaction mixture to ice/water slowly and with caution to control the exothermic reaction.
Q5: Can I use thionyl chloride (SOCl₂) instead of POCl₃?
While thionyl chloride is also a chlorinating agent, POCl₃ is generally preferred for the conversion of dihydroxypyrimidines to their dichloro derivatives.[2] The reaction mechanism and conditions would be different, and POCl₃ is the more established reagent for this specific transformation.
Experimental Protocols
Synthesis of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (Precursor)
A general procedure for the synthesis of similar thienopyrimidinones involves the cyclization of a 2-aminothiophene-3-carboxamide derivative.[7]
Step-by-step methodology:
-
To a solution of 2-amino-5,6-dimethylthiophene-3-carboxamide in an appropriate solvent (e.g., pyridine or acetic anhydride), add an equimolar amount of a cyclizing agent (e.g., formic acid or acetic anhydride).
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.
Synthesis of this compound
This protocol is based on general procedures for the chlorination of dihydroxypyrimidines.[3]
Step-by-step methodology:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.
-
Add a sufficient excess of phosphorus oxychloride (POCl₃) to act as both the reagent and solvent.
-
Optionally, a catalytic amount of a tertiary amine like N,N-dimethylaniline can be added.
-
Heat the reaction mixture to reflux (approximately 110 °C) with stirring for 3-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess POCl₃ by distillation under reduced pressure in a fume hood.
-
Slowly and carefully pour the residual oil onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum to obtain the crude this compound.
-
The crude product can be further purified by recrystallization.
Visualizations
General Synthetic Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 7. ijper.org [ijper.org]
Technical Support Center: Synthesis of Dichlorinated Thienopyrimidines
Welcome to the technical support center for the synthesis of dichlorinated thienopyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important heterocyclic compounds. Thienopyrimidines are a critical scaffold in medicinal chemistry, and the dichlorinated intermediates are versatile building blocks for a wide range of therapeutic agents.[1][2] However, their synthesis, particularly the chlorination step, can present several challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and achieve successful synthetic outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during the synthesis of dichlorinated thienopyrimidines, focusing on the widely used method of chlorinating thienopyrimidine-2,4-diones with phosphorus oxychloride (POCl₃).
Q1: My chlorination reaction is incomplete, and I'm isolating starting material or a monochloro intermediate. What are the likely causes and how can I improve the conversion?
A1: Incomplete chlorination is a frequent challenge. Several factors can contribute to this issue:
-
Insufficient Reagent Activity: While POCl₃ is a powerful chlorinating agent, the tautomeric equilibrium of the thienopyrimidine-2,4-dione may not favor the dihydroxy form required for reaction. The presence of the amide tautomer can hinder complete conversion.
-
Reaction Temperature and Time: The reaction often requires elevated temperatures (refluxing in POCl₃) to proceed to completion.[2][3] Insufficient heating or shorter reaction times may result in incomplete conversion.
-
Moisture Contamination: POCl₃ reacts violently with water.[4][5] Any moisture in the starting material, solvent, or glassware will consume the reagent and reduce its effectiveness for the desired chlorination.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and ensure the starting thienopyrimidine-2,4-dione is anhydrous.
-
Increase Reaction Temperature and/or Time: Gradually increase the reflux temperature or extend the reaction time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Consider a Co-reagent: The addition of phosphorus pentachloride (PCl₅) to the POCl₃ can create a more potent chlorinating mixture, which may drive the reaction to completion.[6]
-
Role of a Base: The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N,N-dimethylaniline, can facilitate the reaction.[2][7] The base can help to deprotonate the hydroxyl groups, making them more nucleophilic towards the phosphorus center of POCl₃.
Q2: I'm observing the formation of a dark, tarry substance in my reaction mixture. What is causing this and how can I prevent it?
A2: The formation of dark, polymeric materials is often a result of side reactions occurring at high temperatures.[8] The thienopyrimidine ring system can be susceptible to degradation under harsh reaction conditions.
Preventive Measures:
-
Optimize Reaction Temperature: While high temperatures are often necessary, excessive heat can lead to decomposition. Determine the minimum temperature required for complete conversion through careful experimentation.
-
Minimize Reaction Time: Prolonged heating can promote the formation of byproducts. Once the reaction is complete (as determined by TLC), proceed with the workup promptly.
-
Use of a Co-solvent: In some cases, using a high-boiling inert solvent like toluene can help to moderate the reaction temperature and prevent localized overheating that can occur when using neat POCl₃.[9]
Q3: During the workup, my product seems to be hydrolyzing back to the starting material or the monochloro intermediate. How can I avoid this?
A3: Dichlorinated thienopyrimidines are susceptible to hydrolysis, especially under basic or strongly acidic conditions during the aqueous workup.[10][11] The chlorine atoms are good leaving groups, and the electron-deficient pyrimidine ring is prone to nucleophilic attack by water.
Strategies to Minimize Hydrolysis:
-
Controlled Quenching: The quenching of excess POCl₃ is a critical step. A "reverse quench," where the reaction mixture is slowly added to a cold, stirred quenching solution (e.g., ice-water or a cold aqueous bicarbonate solution), is highly recommended.[12][13] This helps to control the exothermic reaction and minimize the time the product is in contact with water at elevated temperatures.
-
Maintain Low Temperature: Perform the entire aqueous workup at low temperatures (0-5 °C) to reduce the rate of hydrolysis.
-
pH Control: While a basic wash is often necessary to neutralize acidic byproducts, prolonged exposure to strong bases should be avoided. Use a weak base like sodium bicarbonate and work quickly. Ensure the pH does not become excessively high.[12]
-
Efficient Extraction: Promptly extract the product into a non-polar organic solvent after the aqueous workup to minimize its contact time with the aqueous phase.
Q4: The removal of excess POCl₃ is proving difficult and hazardous. What is the safest and most efficient way to handle this?
A4: Phosphorus oxychloride is a hazardous substance that requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4]
Recommended Procedure for POCl₃ Removal and Quenching:
-
Distillation (for larger scales): If the reaction is performed in a large excess of POCl₃, it is advisable to first remove the bulk of it by distillation under reduced pressure.[2]
-
Controlled Quenching: As mentioned in Q3, a reverse quench is the safest method. Slowly add the reaction mixture containing the remaining POCl₃ to a vigorously stirred slurry of ice and a weak base like sodium bicarbonate or to a warm (35-40°C) aqueous solution of sodium acetate.[12][13] The latter method can help ensure immediate and controlled hydrolysis, preventing the buildup of reactive intermediates that can lead to a delayed exotherm.[13]
II. Troubleshooting Guides
This section provides a more detailed, step-by-step approach to troubleshooting specific experimental challenges.
Guide 1: Incomplete Chlorination
Symptom: TLC analysis of the crude reaction mixture shows the presence of the starting thienopyrimidine-2,4-dione and/or a monochloro-hydroxythienopyrimidine intermediate.
Workflow for Troubleshooting Incomplete Chlorination:
Caption: Troubleshooting workflow for incomplete chlorination.
Detailed Steps:
-
Verify Anhydrous Conditions: Before re-running the reaction, ensure all glassware is oven-dried and cooled under an inert atmosphere. The thienopyrimidine-2,4-dione starting material should be dried under vacuum.
-
Incorporate a Tertiary Amine Base: In a subsequent reaction, add 1.5-2.5 equivalents of a tertiary amine like DIPEA to the suspension of the starting material in POCl₃ before heating.[2]
-
Increase Reaction Temperature and Time: If using a base does not lead to complete conversion, cautiously increase the reaction temperature and monitor by TLC every hour.
-
Consider the Addition of PCl₅: For particularly stubborn substrates, the addition of a small amount of PCl₅ (0.2-0.5 equivalents) to the POCl₃ can significantly enhance the chlorinating power of the reagent system.[6]
Guide 2: Product Purification and Isolation
Symptom: The crude product is a dark oil or solid, and purification by simple filtration is insufficient. The final product shows impurities by NMR or LC-MS.
Workflow for Purification:
Caption: Purification workflow for dichlorinated thienopyrimidines.
Detailed Protocol for Workup and Purification:
-
Removal of Excess POCl₃: After the reaction is complete, allow the mixture to cool to room temperature. If a large excess of POCl₃ was used, remove the bulk of it via vacuum distillation.
-
Controlled Quench: Slowly and carefully add the cooled reaction mixture to a vigorously stirred slurry of crushed ice and water. Maintain the temperature of the quenching mixture below 10 °C.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is neutral (pH ~7).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous phase).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification:
-
Recrystallization: This is often the most effective method for purifying the solid product. A mixed solvent system, such as ethanol/chloroform, has been reported to be effective.[1] Dissolve the crude product in a minimum amount of hot chloroform and then slowly add ethanol until turbidity is observed. Allow the solution to cool slowly to induce crystallization.
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification by column chromatography on silica gel using a gradient of hexanes and ethyl acetate may be necessary.
-
III. Data Summary and Experimental Protocols
Table 1: Common Reagents and Reaction Conditions
| Reagent/Parameter | Typical Range/Value | Purpose | Key Considerations |
| Chlorinating Agent | POCl₃ (often as solvent) | Converts hydroxyl groups to chlorides. | Highly reactive with water, corrosive, and toxic. |
| Co-reagent (optional) | PCl₅ (0.2-0.5 eq.) | Increases the chlorinating strength. | Also highly reactive with water. |
| Base (optional) | DIPEA or N,N-dimethylaniline (1.5-2.5 eq.) | Facilitates the reaction. | Should be anhydrous. |
| Temperature | 100-120 °C (reflux) | To drive the reaction to completion. | Higher temperatures can lead to decomposition. |
| Reaction Time | 2-12 hours | Varies with substrate reactivity. | Monitor by TLC. |
Experimental Protocol: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Thieno[3,2-d]pyrimidine-2,4-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
-
Chloroform
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend the thieno[3,2-d]pyrimidine-2,4-dione (1.0 eq.) in phosphorus oxychloride (10-20 eq., can be used as the solvent).
-
Addition of Base: To the stirred suspension, add N,N-diisopropylethylamine (2.0 eq.) dropwise at room temperature.
-
Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).
-
Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. If desired, remove the excess POCl₃ by distillation under reduced pressure.
-
Quenching: Slowly add the cooled reaction mixture to a vigorously stirred beaker containing crushed ice.
-
Neutralization and Extraction: Carefully neutralize the mixture with a saturated aqueous solution of NaHCO₃ to a pH of 7-8. Extract the product with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2,4-dichlorothieno[3,2-d]pyrimidine.
-
Purification: Recrystallize the crude product from a mixture of hot chloroform and ethanol to obtain the pure product.[1]
IV. Mechanistic Insights
A general understanding of the reaction mechanism can aid in troubleshooting. The chlorination of a pyrimidinedione with POCl₃ is thought to proceed through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
Proposed Reaction Mechanism:
References
- 1. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 2. 2,4-Dichlorothieno[3,2-d]pyrimidine | 16234-14-3 [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. quora.com [quora.com]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
- 7. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Chlorination of Thieno[2,3-d]pyrimidin-diones
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the chlorination of thieno[2,3-d]pyrimidin-dione scaffolds. The conversion of the keto group in thieno[2,3-d]pyrimidin-4(3H)-ones and thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones into a chloro group is a pivotal step in the synthesis of a vast array of biologically active molecules.[1][2] These chlorinated intermediates are versatile building blocks for introducing various functionalities through nucleophilic substitution.[3][4]
However, this reaction is not without its challenges. Seemingly straightforward, the chlorination process can be plagued by side reactions that lead to low yields, complex product mixtures, and purification difficulties. This document is designed to provide you with the mechanistic insights and practical solutions needed to overcome these common hurdles.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues encountered during the chlorination of thieno[2,3-d]pyrimidin-diones in a question-and-answer format.
Q1: My reaction is incomplete, with a significant amount of starting material remaining even after extended reaction times. What are the likely causes and how can I drive the reaction to completion?
This is one of the most common issues. Incomplete conversion is typically rooted in reagent quality, stoichiometry, or insufficient reaction energy.
-
Possible Causes & Solutions:
| Cause | Scientific Rationale & Expert Insight | Recommended Solution |
| Degraded Chlorinating Agent | Phosphorus oxychloride (POCl₃) is highly hygroscopic and hydrolyzes to phosphoric acid and HCl, rendering it inactive. Freshly distilled or a newly opened bottle of high-purity POCl₃ is crucial for success. | Always use fresh, high-purity POCl₃. If the bottle is old, consider distillation under reduced pressure before use. |
| Insufficient Reagent | The conversion of the lactam functionality to the chloro-amidine is a stoichiometric process. Using POCl₃ as both the reagent and solvent (large excess) is a common and effective strategy to ensure the reaction equilibrium is pushed towards the product.[5][6] | Use POCl₃ as the solvent or increase the stoichiometric equivalent to at least 3-5 equivalents per carbonyl group being chlorinated. |
| Inadequate Temperature | The activation energy for this transformation can be high. Insufficient heating will result in a sluggish or stalled reaction. Most procedures call for heating the reaction mixture to reflux.[7][8] | Ensure the reaction is heated to the reflux temperature of POCl₃ (~105 °C) or the chosen solvent. Monitor the internal temperature of the reaction. |
| Lack of Catalyst | The reaction can be accelerated by a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF). DMF can form a Vilsmeier-type intermediate with POCl₃, which is a more potent chlorinating agent.[7][9] Tertiary amines act as acid scavengers.[6] | Add a catalytic amount (0.1-0.2 eq.) of DMF or a tertiary amine like N,N-dimethylaniline to the reaction mixture.[5][8] |
Q2: My TLC/LC-MS analysis shows multiple product spots, and the desired product yield is low. What side reactions could be occurring?
The formation of multiple products points to competing reaction pathways. Understanding these pathways is key to suppressing them. The primary culprits are N-chlorination, ring-opening, and decomposition.
-
Sub-Problem A: Suspected N-Chlorination
-
Symptoms: Appearance of unstable intermediates, complex product mixture upon workup.
-
Mechanistic Insight: The nitrogen atoms in the pyrimidine ring are nucleophilic and can react with electrophilic chlorine sources. This is particularly relevant with reagents like N-chlorosuccinimide (NCS) but can also occur under other conditions.[10] The resulting N-Cl bond is often unstable and can lead to subsequent decomposition or rearrangement.
-
Preventative Measures:
-
Reagent Choice: POCl₃ is generally preferred as it favors a mechanism involving initial O-phosphorylation of the lactam tautomer, which is sterically and electronically favored over direct N-chlorination.
-
Temperature Control: Avoid excessive temperatures that might promote less selective, radical pathways.
-
-
-
Sub-Problem B: Suspected Ring Opening
-
Symptoms: Presence of polar, water-soluble byproducts; low recovery of organic-soluble material.
-
Mechanistic Insight: The thienopyrimidine scaffold can be susceptible to hydrolytic cleavage under harsh acidic conditions at high temperatures. Studies on related nitrogen heterocycles show that hydrolysis of intermediates, such as N-chloroamides, can rapidly form ring-opened organic acids.[10]
-
Preventative Measures:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are anhydrous to prevent premature hydrolysis.
-
Controlled Workup: Quench the reaction by pouring it slowly onto a vigorously stirred mixture of crushed ice and a mild base (e.g., saturated NaHCO₃ solution) to neutralize strong acids immediately.[5]
-
-
Q3: My reaction mixture turned dark brown or black and formed a tar-like substance. What happened and how can I prevent it?
Severe discoloration and tar formation are clear signs of decomposition.
-
Cause: Thieno[2,3-d]pyrimidine scaffolds, like many complex organic molecules, have limited thermal stability, especially in the presence of strong Lewis acids like POCl₃. Prolonged heating at high temperatures leads to uncontrolled polymerization and degradation.
-
Solutions:
-
Lower Reaction Temperature: If possible, use a high-boiling co-solvent (e.g., 1,2-dichloroethane or acetonitrile) to perform the reaction at a controlled temperature below the decomposition point.[11]
-
Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop heating as soon as the starting material is consumed.
-
Controlled Addition: For large-scale reactions, consider adding the thienopyrimidin-dione substrate portion-wise to the hot POCl₃ to better control the reaction exotherm.
-
Q4: I seem to isolate the correct product, but I lose a significant amount during the aqueous workup and purification. Why is this happening?
The chlorinated product itself can be reactive, leading to loss during post-reaction handling.
-
Cause: The product, a 4-chlorothieno[2,3-d]pyrimidine, contains a C-Cl bond that is activated towards nucleophilic substitution. During aqueous workup, water can act as a nucleophile, hydrolyzing the product back to the starting thieno[2,3-d]pyrimidin-4(3H)-one.
-
Solutions:
-
Cold Quench: Always pour the reaction mixture onto crushed ice to keep the temperature as low as possible during the neutralization of excess POCl₃.[8][12]
-
Rapid Extraction: Do not allow the product to remain in an aqueous environment for extended periods. Immediately extract the neutralized mixture with a suitable organic solvent like dichloromethane or ethyl acetate.[13]
-
Avoid Basic Hydrolysis: While a mild base is needed for neutralization, avoid strongly basic conditions (e.g., high concentrations of NaOH) during workup, as this will accelerate the hydrolysis of the product.
-
Visualizing Reaction & Side Pathways
To better understand the chemical transformations, the following diagrams illustrate the desired reaction and potential side reactions.
Caption: Desired reaction pathway via O-phosphorylation vs. side reactions.
Caption: Troubleshooting logic for chlorination experiments.
Frequently Asked Questions (FAQs)
Q1: Which chlorinating agent is best for this transformation: POCl₃, SOCl₂, or Oxalyl Chloride/DMF?
While several reagents can effect this transformation, POCl₃ is the most widely documented and reliable for converting thieno[2,3-d]pyrimidin-diones.[4][5]
-
POCl₃: Highly effective, often used in excess as the solvent. Its high boiling point is advantageous for driving the reaction. It is the industry standard for this class of compounds.
-
SOCl₂ (Thionyl Chloride): Can also be used but is sometimes more aggressive and can lead to decomposition or chlorination on the thiophene ring if not carefully controlled.
-
Oxalyl Chloride / DMF: This combination forms the Vilsmeier reagent in situ, which is a powerful and effective chlorinating agent.[13] It can be advantageous as the reaction can often be run at lower temperatures than with neat POCl₃.
Q2: Is a tertiary amine base like N,N-dimethylaniline or DIPEA always necessary?
It is not strictly necessary but is highly recommended. The chlorination reaction generates HCl as a byproduct. A tertiary amine acts as an acid scavenger, neutralizing the HCl.[6] This prevents potential acid-catalyzed decomposition of the starting material or product and helps drive the reaction equilibrium forward. N,N-dimethylaniline is a common choice.[5][14]
Q3: How can I effectively monitor the reaction's progress?
Regular monitoring is critical to avoid over-heating and decomposition.
-
Thin-Layer Chromatography (TLC): This is the quickest method. Use a solvent system like 1:1 Ethyl Acetate:Hexane. The starting dione will be very polar (low Rf), while the chlorinated product will be much less polar (high Rf).
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This provides unambiguous confirmation of the consumption of starting material and the formation of the product with the correct mass.
Recommended Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichlorothieno[2,3-d]pyrimidine
This protocol is adapted from established literature procedures.[5][7]
-
Setup: To an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq.).
-
Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 10-15 mL per gram of starting material) followed by a catalytic amount of N,N-dimethylaniline (0.1 eq.).
-
Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) with vigorous stirring. Monitor the reaction progress by TLC every 1-2 hours. The reaction is typically complete within 4-8 hours.[7]
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate until effervescence ceases. Extract the aqueous mixture three times with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2,4-dichlorothieno[2,3-d]pyrimidine.
Protocol 2: Synthesis of 4-Chlorothieno[2,3-d]pyrimidine using Vilsmeier Conditions
This protocol is adapted from established literature procedures.[13]
-
Vilsmeier Reagent Formation: In an oven-dried, three-neck flask under a nitrogen atmosphere, dissolve N,N-dimethylformamide (DMF, 2.0 eq.) in dichloromethane. Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride (3.0 eq.) to form a white precipitate (the Vilsmeier reagent).
-
Substrate Addition: Add thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq.) to the mixture.
-
Reaction: Remove the ice bath and heat the reaction mixture to reflux for 3 hours.
-
Workup: After cooling to room temperature, pour the mixture into water. Separate the organic layer.
-
Extraction & Purification: Extract the aqueous phase with dichloromethane. Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., eluting with 15:1 ethyl acetate/hexane) to afford the desired 4-chlorothieno[2,3-d]pyrimidine.[13]
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,4-Dichlorothieno[2,3-d]pyrimidine CAS#: 18740-39-1 [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 10. Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. 2,4-Dichlorothieno[3,2-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 13. 4-CHLOROTHIENO[2,3-D]PYRIMIDINE | 14080-59-2 [chemicalbook.com]
- 14. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this synthetic procedure. Our goal is to equip you with the necessary knowledge to optimize your reaction conditions, improve yields, and ensure the purity of your final product.
I. Reaction Overview and Key Challenges
The synthesis of this compound is a crucial step in the development of various pharmacologically active compounds. The most common synthetic route involves a two-step process: first, the synthesis of the precursor 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, followed by its chlorination. While seemingly straightforward, each step presents unique challenges that can impact the overall efficiency and success of the synthesis.
This guide will address critical aspects of the synthesis, from starting material quality to reaction monitoring, work-up, and purification. By understanding the underlying chemical principles and potential pitfalls, you can proactively troubleshoot and optimize your experimental setup.
II. Troubleshooting Guide: A Problem-Solution Approach
This section is structured to address specific problems you may encounter during the synthesis. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Problem 1: Low Yield of 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (Precursor)
Potential Causes:
-
Incomplete Reaction: The cyclization reaction to form the thienopyrimidine core may not have gone to completion.
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reagent stoichiometry can hinder the reaction.
-
Poor Quality Starting Materials: Impurities in the starting materials can interfere with the reaction.
Solutions:
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion before work-up.
-
Temperature and Reaction Time: Ensure the reaction is heated at the optimal temperature and for a sufficient duration. For the synthesis of similar thienopyrimidinone derivatives, refluxing in an appropriate solvent is common.[1]
-
Reagent Stoichiometry: Use the correct stoichiometry of reactants. A slight excess of one of the reactants, such as formamide in the cyclization step, can sometimes drive the reaction to completion.
-
Purity of Starting Materials: Use high-purity starting materials. Purify the starting materials if necessary before use.
Problem 2: Incomplete Chlorination of the Precursor
Potential Causes:
-
Insufficient Chlorinating Agent: The amount of phosphorus oxychloride (POCl₃) may be insufficient to fully chlorinate the dione precursor.
-
Inadequate Temperature or Reaction Time: The reaction may not have been heated at a high enough temperature or for a long enough time to drive the chlorination to completion.
-
Presence of Water: Moisture in the reaction mixture can quench the POCl₃ and prevent the reaction from proceeding.
-
Inefficient Acid Scavenger: If a base is used, it may not be effectively neutralizing the HCl generated during the reaction, leading to an equilibrium that does not favor the product.
Solutions:
-
Stoichiometry of POCl₃: Use a sufficient excess of POCl₃. In many similar procedures, a large excess of POCl₃ is used, which also acts as the solvent.[2][3]
-
Reaction Conditions: The reaction is typically carried out at reflux temperature.[2] Ensure the reaction is heated for an adequate amount of time, monitoring by TLC until the starting material is consumed. For the synthesis of the isomeric 2,4-dichlorothieno[3,2-d]pyrimidine, refluxing for 2-3 hours is reported.[2][4]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.
-
Choice and Amount of Base: When a base such as N,N-diisopropylethylamine (DIPEA) is used, ensure it is added in a sufficient amount (typically 2-3 equivalents) to neutralize the generated HCl.[2]
Problem 3: Formation of Dark-Colored, Tarry Byproducts
Potential Causes:
-
High Reaction Temperature: Excessive heating can lead to the decomposition of the starting materials or product.
-
Prolonged Reaction Time: Heating the reaction for too long can also lead to the formation of polymeric or tarry byproducts.
-
Presence of Impurities: Impurities in the starting materials or solvent can catalyze side reactions that lead to the formation of colored byproducts.
Solutions:
-
Temperature Control: Maintain the reaction temperature at the optimal level. Avoid overheating the reaction mixture.
-
Reaction Monitoring: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reaction and decomposition.
-
Use of High-Purity Reagents: Use high-purity reagents and solvents to minimize the presence of impurities that could lead to side reactions.
Problem 4: Difficulties in Product Isolation and Purification
Potential Causes:
-
Hydrolysis of the Product: The dichlorinated product is susceptible to hydrolysis back to the mon-chlorinated or starting dione during aqueous work-up.
-
Co-precipitation of Byproducts: Byproducts may co-precipitate with the desired product, making purification difficult.
-
Emulsion Formation during Extraction: The formation of a stable emulsion during the work-up can lead to product loss.
Solutions:
-
Careful Work-up: The work-up of reactions involving POCl₃ must be done cautiously. The reaction mixture is typically cooled and then slowly poured onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize the excess POCl₃ and HCl.[5]
-
Extraction with a Suitable Solvent: Extract the product with a suitable organic solvent such as dichloromethane or chloroform.[2]
-
Breaking Emulsions: If an emulsion forms, it can sometimes be broken by adding a small amount of brine or by filtering the mixture through a pad of celite.
-
Purification Techniques: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of a base like DIPEA in the chlorination reaction?
A1: A tertiary amine base like N,N-diisopropylethylamine (DIPEA) acts as an acid scavenger. The chlorination reaction with POCl₃ generates hydrochloric acid (HCl) as a byproduct. This HCl can protonate the nitrogen atoms of the pyrimidine ring, making it less reactive, or it can be involved in reversible reactions. By neutralizing the HCl, the base drives the reaction towards the formation of the desired 2,4-dichloro product.
Q2: Can I use other chlorinating agents instead of POCl₃?
A2: While phosphorus oxychloride (POCl₃) is the most commonly used reagent for this type of transformation, other chlorinating agents like phosphorus pentachloride (PCl₅) or a mixture of POCl₃ and PCl₅ can also be used.[3] However, POCl₃ is generally preferred due to its liquid state and ease of handling. The reaction conditions may need to be adjusted depending on the chlorinating agent used.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound can be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) spectroscopy: To identify the functional groups present in the molecule.
-
Melting Point Analysis: A sharp melting point is indicative of a pure compound.
-
Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Q4: What are the safety precautions I should take when working with POCl₃?
A4: Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance. It reacts violently with water, releasing toxic fumes of hydrogen chloride. Therefore, it is essential to handle POCl₃ in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Always quench any residual POCl₃ carefully by slowly adding it to a large excess of ice or a cold, basic solution.
IV. Experimental Protocols
Synthesis of 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
A detailed protocol for the synthesis of the precursor can be adapted from the synthesis of similar thieno[2,3-d]pyrimidin-4(3H)-one derivatives.[2]
-
To a solution of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate in a suitable solvent, add an excess of formamide.
-
Heat the reaction mixture at reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.
Synthesis of this compound
This protocol is based on the general procedure for the chlorination of thieno[3,2-d]pyrimidine-2,4-dione.[2]
-
To a suspension of 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione in phosphorus oxychloride (POCl₃), add N,N-diisopropylethylamine (DIPEA).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like chloroform or dichloromethane and pour it onto crushed ice.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
V. Data Presentation
| Parameter | Recommended Condition | Reference |
| Precursor Synthesis | ||
| Reactants | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, Formamide | [2] |
| Solvent | Excess Formamide or high-boiling solvent | [2] |
| Temperature | Reflux | [2] |
| Reaction Time | Monitor by TLC | |
| Chlorination | ||
| Substrate | 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [2] |
| Base (optional but recommended) | N,N-diisopropylethylamine (DIPEA) | [2] |
| Stoichiometry of Base | 2-3 equivalents | [2] |
| Temperature | Reflux | [2] |
| Reaction Time | 2-4 hours (monitor by TLC) | [2][4] |
VI. Visualization of Workflows
Troubleshooting Workflow for Low Yield in Chlorination
Caption: Troubleshooting decision tree for low yield in the chlorination step.
VII. References
-
Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine. ChemicalBook. (2019-12-05).
-
2,4-Dichlorothieno[3,2-d]pyrimidine synthesis. ChemicalBook.
-
How should I proceed in Chlorination using POCl3? ResearchGate. (2014-11-14).
-
POCl3 catalyzed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial agent. Semantic Scholar. (2016-07-21).
-
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? ResearchGate. (2017-10-03).
References
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Dichlorothieno[3,2-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
solubility issues with 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine in organic solvents
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges related to the handling and solubility of this compound in organic solvents. Our goal is to provide practical, field-tested insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties and handling of this compound.
Q1: What are the primary reasons for the poor solubility of this compound?
A1: The limited solubility of this compound is rooted in its molecular structure. The fused thieno[2,3-d]pyrimidine core is a rigid, planar heterocyclic system. This planarity promotes strong intermolecular π-π stacking in the crystal lattice, which requires significant energy to overcome. Additionally, the two chloro-substituents and the dimethyl groups contribute to its relatively non-polar and hydrophobic character, making it less amenable to dissolution in many common polar solvents.
Q2: Which organic solvents are recommended as a starting point for solubilizing this compound?
A2: Based on the principle of "like dissolves like," the most effective solvents are typically those that can disrupt the intermolecular forces of the solute. For this compound, we recommend the following starting points:
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform are often effective due to their ability to interact with the chloro-substituents and the heterocyclic system.[1][2]
-
Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), and 1,4-Dioxane can be excellent choices, particularly when heating is applied.[3] They possess dipole moments that can interact favorably with the polar regions of the thienopyrimidine ring system.
-
Protic Solvents: Alcohols such as ethanol and methanol generally show lower solubility at room temperature but can be effective when heated to reflux.[4][5]
Q3: What are the essential safety precautions when handling this compound and its solvent solutions?
A3: As with any chlorinated heterocyclic compound, appropriate safety measures are critical.
-
Always handle the solid compound and its solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
-
Consult the Safety Data Sheet (SDS) for detailed toxicological information and handling procedures. Although a specific SDS for the 5,6-dimethyl derivative is not widely available, the SDS for related compounds like 2,4-dichloro-5-methylpyrimidine indicates risks of skin and eye irritation.
-
Be aware of the hazards associated with the chosen solvents (e.g., flammability, toxicity) and handle them accordingly.[6]
Q4: How does temperature affect the solubility of this compound?
A4: The solubility of most solids, including this compound, increases with temperature.[7] Applying heat provides the necessary energy to break the crystal lattice forces, allowing the solvent to solvate the individual molecules. This is the fundamental principle behind recrystallization for purification.[8] When heating, always use a condenser to prevent solvent loss and ensure the temperature does not exceed the compound's decomposition point or the solvent's boiling point.
Q5: Can a co-solvent system improve solubility, and what are some recommended mixtures?
A5: Yes, a co-solvent system is a powerful technique for enhancing solubility.[9][10] A co-solvent is a mixture of two or more miscible solvents, which fine-tunes the polarity of the medium to better match the solute. This can dramatically increase solubility compared to a single solvent.[11]
-
For recrystallization , a common approach is to dissolve the compound in a minimal amount of a "good" hot solvent (like DCM or THF) and then slowly add a "poor" solvent (an anti-solvent like hexanes or heptane) until the solution becomes cloudy, indicating saturation.[12]
-
For reactions , a mixture like THF/DMF or DCM/DMF can provide sufficient solubility while maintaining appropriate reaction conditions.
Troubleshooting Guide: Common Solubility Issues
This guide provides a systematic approach to resolving specific experimental challenges related to the solubility of this compound.
Problem 1: The compound fails to dissolve in the selected solvent at room temperature.
This is a frequent issue, especially when attempting to prepare solutions for chemical reactions or analysis.
Troubleshooting Workflow
Caption: Troubleshooting Workflow for Poor Solubility.
Step-by-Step Methodologies
-
Verify Purity: Impurities can significantly impact solubility. Confirm the purity of your starting material via techniques like NMR or LC-MS.
-
Increase Solvent Volume: The simplest approach is to add more solvent. However, be mindful of reaction concentration requirements, as excessive dilution may slow down reaction rates.
-
Apply Gentle Heat: Warm the mixture in a water or oil bath while stirring. Often, solubility is significantly enhanced even with a modest increase in temperature.
-
Utilize Sonication: Place the mixture in an ultrasonic bath. The high-frequency sound waves create cavitation, which can break up solid aggregates and accelerate the dissolution process.[13]
-
Switch to a Stronger Solvent: If the compound remains insoluble, a more potent solvent may be necessary. Transition from a less polar solvent like DCM to a polar aprotic solvent like DMF or DMSO.
-
Employ a Co-solvent System: Gradually add a miscible co-solvent to your primary solvent while stirring vigorously.[13] For example, if your compound is in THF, slowly add DMSO or DMF until a clear solution is obtained.
Problem 2: The compound precipitates from the solution upon cooling or addition of another reagent.
This phenomenon indicates that you have created a supersaturated solution that is not stable under the new conditions.
Recommended Solutions
-
For Reactions: If precipitation occurs upon adding a reagent, it may be due to a change in the solvent polarity or a reaction that forms an insoluble product. To maintain solubility of the starting material, consider:
-
Maintaining the reaction temperature. Do not let it cool down.
-
Adding the reagent slowly as a solution in the same reaction solvent to avoid localized concentration changes.
-
-
For Purification (Recrystallization): This is the desired outcome for purification. A well-executed recrystallization will yield high-purity crystals.
Experimental Protocol: Two-Solvent Recrystallization
This technique is ideal when a single solvent does not provide the desired solubility profile (insoluble when cold, soluble when hot).[14]
Caption: Experimental Protocol for Two-Solvent Recrystallization.
Problem 3: The chemical reaction is slow or incomplete due to insufficient dissolved substrate.
Even if the compound appears to dissolve, the concentration in solution might be too low to sustain a practical reaction rate.
Strategies for Optimization
-
Increase Reaction Temperature: If the reactants and products are thermally stable, increasing the temperature will both increase solubility and accelerate the reaction rate. Consider switching to a higher-boiling solvent like 1,4-dioxane or DMF.
-
Phase-Transfer Catalysis (PTC): For reactions involving an ionic reagent in an aqueous phase and the organic-soluble thienopyrimidine, a PTC like tetrabutylammonium bromide can shuttle the ionic reagent into the organic phase to react.[13]
-
Advanced Techniques: For particularly challenging cases, modern techniques can be employed:
-
Ball Milling: This solvent-free mechanochemical approach can facilitate reactions between solids that are otherwise impossible in solution.
-
Supercritical Fluids: Using a substance like CO2 above its critical point can create a solvent with tunable properties, though this requires specialized equipment.
-
Solvent Solubility Reference Table
The following table provides general solubility guidance for this compound in common laboratory solvents. These are qualitative predictions and should be confirmed experimentally.
| Solvent Class | Solvent Name | Polarity | Predicted Solubility | Notes |
| Non-Polar | Hexane, Heptane | Low | Insoluble | Useful as an anti-solvent for recrystallization. |
| Halogenated | Dichloromethane (DCM) | Medium | Soluble, especially with heat | Good starting point for reactions and chromatography. |
| Chloroform | Medium | Soluble | Similar to DCM, but with higher toxicity.[2] | |
| Ethers | Diethyl Ether | Low-Medium | Slightly Soluble | Limited utility due to low boiling point. |
| Tetrahydrofuran (THF) | Medium | Soluble with heat | Excellent choice for many reactions. | |
| Esters | Ethyl Acetate | Medium | Slightly Soluble, improves with heat | Common solvent for chromatography and extraction. |
| Ketones | Acetone | Medium-High | Slightly Soluble, improves with heat | Useful for washing glassware and some recrystallizations. |
| Alcohols | Methanol, Ethanol | High | Poorly soluble at RT, soluble when hot | May participate in reactions with electrophilic sites.[3][9] |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | High | Soluble | High boiling point, useful for difficult reactions.[2] |
| Dimethyl Sulfoxide (DMSO) | High | Soluble | Very strong solvent, but can be difficult to remove.[9] |
References
- 1. rvrlabs.com [rvrlabs.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
troubleshooting low reactivity of 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine
Welcome to the technical support center for 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile scaffold in their synthetic endeavors. Here, we address common challenges, with a focus on troubleshooting its occasionally observed low reactivity in nucleophilic aromatic substitution (SNAr) reactions. Our goal is to provide you with the insights and practical guidance necessary to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fused heterocyclic compound. It serves as a key intermediate in the synthesis of a wide range of biologically active molecules. The thieno[2,3-d]pyrimidine core is considered a bioisostere of purines and quinazolines, making it a privileged scaffold in medicinal chemistry.[1] Derivatives have been investigated as kinase inhibitors, including for epidermal growth factor receptor (EGFR), and as potential anticancer and anti-inflammatory agents.[2] The two chlorine atoms at the 2- and 4-positions are susceptible to nucleophilic displacement, allowing for the introduction of various functional groups to build molecular diversity.[3]
Q2: Why am I observing low or no reactivity with my this compound?
Low reactivity in nucleophilic aromatic substitution (SNAr) reactions of this substrate can stem from several factors:
-
Insufficiently Activated System: While the pyrimidine ring is electron-deficient and generally activates halogens for SNAr, the electron-donating nature of the two methyl groups on the fused thiophene ring can slightly reduce the overall electrophilicity of the C2 and C4 positions compared to unsubstituted analogs.
-
Poor Nucleophile: The nucleophile you are using may not be strong enough to initiate the reaction under the chosen conditions.
-
Suboptimal Reaction Conditions: Temperature, solvent, and base are critical parameters in SNAr reactions. Inadequate temperature, an inappropriate solvent that does not favor the formation of the Meisenheimer complex, or a base that is too weak can all lead to sluggish or failed reactions.[4]
-
Starting Material Quality: Degradation or impurities in your starting material can inhibit the reaction.
-
Steric Hindrance: While less common for this specific substrate, bulky nucleophiles may experience steric hindrance.
Q3: Which chlorine is more reactive, the one at the C2 or C4 position?
In 2,4-dichloropyrimidines, the chlorine at the C4 position is generally more reactive towards nucleophilic substitution.[5] This is attributed to the greater resonance stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position. The electron-withdrawing nitrogen at position 3 provides better stabilization for an adjacent carbanion.
Q4: Are there any known side reactions to be aware of?
Under forcing conditions (high temperatures, strong bases), decomposition of the starting material or the product can occur. It is also possible to have di-substitution, where both chlorine atoms are replaced by the nucleophile, especially if an excess of the nucleophile is used or if the reaction is allowed to proceed for an extended period after the mono-substitution is complete.
Troubleshooting Guides
Issue 1: Low Conversion or No Reaction
If you are observing minimal or no consumption of your starting material, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for low reactivity.
Detailed Steps:
-
Verify Starting Material Integrity:
-
Protocol: Obtain a fresh 1H NMR spectrum of your this compound. Compare it with literature data or the supplier's certificate of analysis. The spectrum should be clean, with sharp peaks corresponding to the methyl and aromatic protons.
-
Rationale: The compound can degrade over time, especially if exposed to moisture or light. Impurities can act as catalyst poisons or participate in side reactions.
-
-
Evaluate Your Nucleophile:
-
Consideration: Amines and thiols are common nucleophiles for this reaction. If you are using a weakly nucleophilic amine (e.g., an aniline with electron-withdrawing groups), you will likely require more forcing conditions.
-
Action: Ensure your nucleophile is pure and dry. If necessary, consider using a more nucleophilic reagent or deprotonating it with a suitable base prior to addition.
-
-
Systematic Optimization of Reaction Conditions:
| Parameter | Standard Conditions | Troubleshooting Steps | Rationale |
| Temperature | Room Temperature to 80 °C | Increase temperature in 10-20 °C increments. Consider microwave irradiation for rapid heating. | SNAr reactions have an activation energy barrier that can be overcome with thermal energy. |
| Solvent | THF, Dioxane, Acetonitrile | Switch to a more polar, aprotic solvent like DMF, DMA, or NMP. | Polar aprotic solvents can stabilize the charged Meisenheimer intermediate, accelerating the reaction.[6] |
| Base | Organic bases (e.g., DIPEA, Et3N) | Use a stronger inorganic base like K2CO3, Cs2CO3, or for weakly acidic nucleophiles, NaH. | A stronger base will more effectively deprotonate the nucleophile (if applicable) and neutralize the HCl generated during the reaction, driving the equilibrium forward. |
Issue 2: Formation of Multiple Products or Di-substitution
If your reaction is yielding a mixture of mono- and di-substituted products, or other unidentified byproducts, consider the following:
Caption: Workflow for improving reaction selectivity.
Detailed Steps:
-
Control Stoichiometry:
-
Protocol: Carefully measure your reagents. Use a slight excess (1.0 to 1.2 equivalents) of the nucleophile for mono-substitution.
-
Rationale: Using a large excess of the nucleophile will significantly increase the rate of the second substitution, leading to the di-substituted product.
-
-
Lower the Reaction Temperature:
-
Protocol: Once you have established conditions that provide a reasonable reaction rate, try lowering the temperature by 10-20 °C.
-
Rationale: The activation energy for the second substitution is often higher than the first. Lowering the temperature can therefore disproportionately slow the formation of the di-substituted product, improving selectivity for the mono-substituted compound.
-
-
Careful Reaction Monitoring:
-
Protocol: Monitor the progress of the reaction frequently using TLC or LC-MS (e.g., every 30-60 minutes).
-
Rationale: Stop the reaction as soon as the starting material has been consumed to your satisfaction and before significant amounts of the di-substituted product begin to form.
-
Experimental Protocols
General Protocol for Mono-substitution at C4
This protocol is a starting point and may require optimization based on the specific nucleophile used.
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, 10 mL/mmol) is added the nucleophile (1.1 eq.) and a base (e.g., K2CO3, 2.0 eq.).
-
The reaction mixture is stirred at a specified temperature (e.g., 80 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
References
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scale-Up Synthesis of 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the scale-up synthesis of 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine, a key intermediate in the development of various therapeutic agents. As Senior Application Scientists, we offer field-proven insights and troubleshooting strategies to address the common challenges encountered during the transition from laboratory to pilot or production scale.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the scale-up of this compound?
A1: A robust and scalable three-step synthetic pathway is generally employed. This route begins with the multicomponent Gewald reaction to form a substituted 2-aminothiophene, followed by cyclization to construct the pyrimidine ring, and finally, a chlorination step. This approach is favored for its use of readily available starting materials and its amenability to large-scale production.
Q2: What are the primary challenges when scaling up the Gewald reaction for the thiophene ring synthesis?
A2: The Gewald reaction, while versatile, can present challenges during scale-up.[1][2] Key considerations include:
-
Exothermicity: The initial Knoevenagel condensation can be exothermic. Careful control of reagent addition and efficient heat dissipation are crucial to prevent runaway reactions.
-
Mixing: Ensuring homogenous mixing of the reactants (a ketone, an activated nitrile, and elemental sulfur) in a large reactor is vital for consistent product quality and yield.
-
Sulfur Handling: Elemental sulfur can be challenging to handle and dissolve on a large scale. The use of a suitable solvent and appropriate agitation is necessary.
-
Byproduct Formation: Dimerization of the Knoevenagel-Cope intermediate can lead to impurities.[1]
Q3: Are there specific safety concerns associated with the chlorination step using phosphorus oxychloride (POCl₃) on a large scale?
A3: Yes, working with phosphorus oxychloride on a large scale requires stringent safety protocols.[3][4][5][6][7][8][9] POCl₃ is highly corrosive, toxic upon inhalation, and reacts violently with water.[3][4][5][6][7][8][9] Key safety considerations include:
-
Reaction Control: The chlorination reaction is often exothermic. Gradual reagent addition and careful temperature monitoring are essential.
-
Quenching: The quenching of excess POCl₃ is a critical and potentially hazardous step. A "reverse quench," where the reaction mixture is slowly added to a quenching solution (e.g., ice-water or a buffered aqueous solution), is the recommended procedure to control the exotherm.[10][11]
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood or a closed system, to prevent exposure to corrosive and toxic fumes.
-
Personal Protective Equipment (PPE): Appropriate PPE, including acid-resistant gloves, clothing, and respiratory protection, is mandatory.
Q4: What are the recommended methods for purifying this compound at an industrial scale?
A4: On a large scale, purification strategies that are both efficient and cost-effective are preferred. Common methods include:
-
Recrystallization: This is often the most practical method for purifying solid products on a large scale. The choice of solvent is critical to ensure good recovery and purity.
-
Slurry Washing: Washing the crude product with a suitable solvent can effectively remove impurities without the need for a full recrystallization.
-
Distillation (for precursors): If any of the intermediates are liquids, distillation can be an effective purification method.[12]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the scale-up synthesis.
Step 1: Gewald Reaction - Synthesis of 2-Amino-4,5-dimethyl-3-cyanothiophene
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Low Yield | Incomplete reaction. | - Monitor the reaction closely using TLC or HPLC to determine the optimal reaction time. - Ensure efficient mixing to maximize contact between reactants. |
| Side reactions, such as dimerization.[1] | - Control the reaction temperature carefully; lower temperatures may favor the desired product. - Optimize the rate of addition of the base catalyst. | |
| Poor Product Quality (Impurities) | Presence of unreacted starting materials. | - Ensure the reaction goes to completion by monitoring with appropriate analytical techniques. |
| Formation of byproducts. | - Adjust the reaction temperature and catalyst concentration to minimize side reactions. - Consider a two-step procedure where the Knoevenagel-Cope condensation is performed first, followed by the addition of sulfur.[13] | |
| Difficulty in Product Isolation | Product is an oil or difficult to filter. | - Try different solvent systems for precipitation or crystallization. - Seeding the solution with a small amount of pure product can induce crystallization. |
Step 2: Pyrimidine Ring Formation - Synthesis of 5,6-Dimethyl-4-hydroxy-thieno[2,3-d]pyrimidine
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Incomplete Cyclization | Insufficient reaction temperature or time. | - Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. - Extend the reaction time, ensuring the stability of the product under the reaction conditions. |
| Poor quality of the starting 2-aminothiophene. | - Ensure the 2-aminothiophene precursor is of high purity before proceeding to the cyclization step. | |
| Product Contamination | Hydrolysis of the cyano group to an amide without cyclization. | - Ensure anhydrous conditions if the reaction is sensitive to water. - Optimize the choice of cyclizing agent and reaction conditions. |
Step 3: Chlorination - Synthesis of this compound
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Incomplete Chlorination | Insufficient amount of POCl₃ or reaction time. | - Use a slight excess of POCl₃. - Increase the reaction time and/or temperature, monitoring for product formation and potential side reactions.[12] |
| Poor solubility of the starting material in POCl₃. | - Consider the use of a co-solvent like toluene or acetonitrile to improve solubility.[9] | |
| Product Decomposition | Excessive reaction temperature or time. | - Optimize the reaction conditions to find the balance between complete conversion and minimal decomposition. |
| Product instability during workup. | - Quench the reaction mixture carefully at a controlled temperature. - Avoid prolonged exposure to harsh acidic or basic conditions during workup. | |
| Runaway Reaction During Quenching | Adding water or base too quickly to the reaction mixture. | - Always perform a reverse quench : slowly add the reaction mixture to a vigorously stirred quenching solution (e.g., ice/water or aqueous sodium acetate).[10][11] - Maintain a controlled temperature of the quenching solution. |
Experimental Protocols
Proposed Scale-Up Synthesis Workflow
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. chembk.com [chembk.com]
- 4. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. nj.gov [nj.gov]
- 9. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. arkat-usa.org [arkat-usa.org]
Technical Support Center: Navigating 2,4-Dichloropyrimidine Chemistry
A Guide for Researchers, Scientists, and Drug Development Professionals on the Prevention of Dimer Formation in Cross-Coupling and Nucleophilic Substitution Reactions.
Welcome to our dedicated resource for overcoming a critical challenge in synthetic chemistry: the unwanted formation of dimers in reactions involving 2,4-dichloropyrimidine. This guide is designed to provide you with not only solutions but also the underlying mechanistic principles to empower your experimental design. We understand that in drug discovery and development, efficiency and yield are paramount. This center will serve as your partner in achieving clean, high-yielding reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant, high-molecular-weight byproduct in my 2,4-dichloropyrimidine coupling reaction. Could this be a dimer?
A1: Yes, it is highly probable. The formation of a symmetrical biaryl compound, in this case, a bipyrimidine, is a known side reaction in various cross-coupling methodologies. This occurs through the homocoupling of the 2,4-dichloropyrimidine starting material. This byproduct can complicate purification and significantly reduce the yield of your desired monosubstituted product.
Q2: What are the primary causes of this dimer formation?
A2: Dimer formation, or homocoupling, of aryl halides like 2,4-dichloropyrimidine can be triggered by several factors within your reaction conditions. The main culprits are typically related to the catalytic cycle in palladium-catalyzed reactions or reductive processes in other contexts. Key causes include:
-
Inappropriate Catalyst System: The choice of palladium source and, more critically, the ligand, can either favor the desired cross-coupling or inadvertently promote homocoupling pathways.
-
Suboptimal Reaction Conditions: High temperatures, the choice of base and solvent, and the presence of oxygen can all contribute to the formation of the dimer.[1][2]
-
Reductive Processes: In some instances, conditions that lead to the reduction of the palladium catalyst can also facilitate the reductive homocoupling of the aryl halide.[3][4]
Q3: Is dimer formation more prevalent in certain types of reactions involving 2,4-dichloropyrimidine?
A3: While possible in various reactions, dimer formation is a notable side reaction in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][5] It can also occur in Ullmann-type couplings, which utilize copper catalysts, often under harsh thermal conditions.[6] The electron-deficient nature of the 2,4-dichloropyrimidine ring can make it more susceptible to these side reactions compared to some other aryl halides.[7]
Q4: Can the regioselectivity of the initial reaction (C4 vs. C2) influence dimer formation?
A4: While the primary focus of regioselectivity studies on 2,4-dichloropyrimidine is on achieving selective monosubstitution, the conditions that influence C4 versus C2 reactivity can also impact side reactions.[8][9] For instance, highly active catalyst systems designed to overcome the lower reactivity of the C2 position might, under certain circumstances, also be more prone to promoting homocoupling if not carefully controlled.
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
Unwanted dimer formation is a common yet solvable issue. This guide provides a systematic approach to diagnosing and rectifying the problem, grounded in the mechanistic principles of the underlying chemistry.
Symptom: Significant Dimer Byproduct Detected by LC-MS or NMR
When post-reaction analysis reveals a substantial amount of a product with approximately double the mass of the starting 2,4-dichloropyrimidine, a systematic troubleshooting approach is required.
Caption: Simplified catalytic cycles illustrating the desired cross-coupling versus a potential homocoupling pathway.
Actionable Solutions:
-
Ligand Choice: Switch to bulky, electron-rich biaryl phosphine ligands such as those developed by Buchwald (e.g., XPhos, SPhos, RuPhos) or other highly active ligands like cataCXium A. [10]These ligands promote the formation of a monoligated, highly reactive L1Pd(0) species, which can facilitate the desired reaction pathway. [10]* Catalyst Source: Utilize a well-defined palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst). These are often more efficient at generating the active Pd(0) species in situ compared to sources like Pd(OAc)2, which may require in-situ reduction that can sometimes be inefficient or lead to side reactions.
-
Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can reduce the rate of side reactions relative to the main reaction. However, this should be attempted after ligand optimization.
The Role of Base and Solvent
The "Why": The base is not just a passive reagent; it plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and the deprotonation of the amine in Buchwald-Hartwig reactions. [11]A very strong base can sometimes promote side reactions. The solvent affects the solubility of reagents and intermediates, and its polarity can influence the stability of charged species in the reaction, thereby altering the reaction pathway. [3] Actionable Solutions:
-
Base Selection: If using a very strong base like NaOt-Bu, consider screening weaker inorganic bases such as K3PO4 or Cs2CO3. The choice of base can be critical, and the optimal base is often substrate-dependent.
-
Solvent System: Ensure you are using anhydrous, degassed solvents. The presence of oxygen can promote the homocoupling of boronic acids in Suzuki reactions and can also lead to the degradation of the palladium catalyst. [2]Aprotic polar solvents like dioxane, THF, or toluene are commonly used. For Suzuki reactions, a co-solvent of water is often necessary, but it should be thoroughly degassed.
Optimizing Temperature and Reaction Time
The "Why": Higher temperatures accelerate all reactions, including the undesired dimerization. Often, the activation energy for the homocoupling pathway may be comparable to or even lower than that of the desired cross-coupling, especially if the catalyst system is not optimal.
Actionable Solutions:
-
Temperature Screening: If dimer formation is significant, try running the reaction at a lower temperature (e.g., decrease from 100 °C to 80 °C). This may require a longer reaction time but can often significantly improve the ratio of product to dimer.
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS. Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as prolonged heating can lead to product degradation and the formation of byproducts.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dimer Formation
This protocol provides a general framework for the C4-selective Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with an arylboronic acid, incorporating best practices to suppress homocoupling.
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (or similar pre-catalyst, 1-2 mol%)
-
Potassium phosphate (K3PO4, 2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or similar reaction vessel for inert atmosphere
Procedure:
-
To an oven-dried Schlenk flask, add 2,4-dichloropyrimidine, the arylboronic acid, K3PO4, and the XPhos Pd G3 pre-catalyst.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Stir the reaction mixture at 80-90 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary Table
The following table summarizes the expected qualitative effects of various reaction parameters on the formation of the undesired dimer.
| Parameter | Condition Favoring Dimer | Condition Minimizing Dimer | Rationale |
| Palladium Ligand | No ligand, or simple phosphines (e.g., PPh3) | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) | Accelerates reductive elimination of the desired product. [10] |
| Base | Strong bases (e.g., NaOt-Bu) in some cases | Weaker inorganic bases (e.g., K3PO4, Cs2CO3) | Can disfavor certain side reaction pathways. |
| Temperature | High temperatures (>100 °C) | Moderate temperatures (e.g., 80 °C) | Reduces the rate of side reactions relative to the main pathway. |
| Atmosphere | Presence of Oxygen | Inert atmosphere (N2 or Ar) | Oxygen can promote homocoupling of boronic acids. [2] |
| Solvent | Non-degassed solvents | Anhydrous, degassed solvents | Prevents catalyst deactivation and oxygen-mediated side reactions. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Efficacy of Thienopyrimidine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The thienopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Its structural similarity to the native purine bases allows for effective competition at the ATP-binding site of a wide range of kinases, making it a fertile ground for the development of targeted cancer therapies. This guide provides a comprehensive comparison of the efficacy of various thienopyrimidine-based kinase inhibitors, supported by preclinical data, to aid researchers in navigating this important class of compounds.
The Thienopyrimidine Scaffold: A Versatile Platform for Kinase Inhibition
The thienopyrimidine core, a fusion of thiophene and pyrimidine rings, offers a unique combination of structural rigidity and opportunities for diverse functionalization. This has enabled the development of inhibitors targeting key signaling pathways implicated in cancer, including the PI3K/AKT/mTOR, EGFR, and Aurora kinase pathways. Several thienopyrimidine-based compounds have entered preclinical and clinical development, underscoring the therapeutic potential of this chemical class.
Comparative Efficacy of Thienopyrimidine Inhibitors
This section provides a comparative analysis of the efficacy of prominent thienopyrimidine kinase inhibitors, categorized by their primary kinase targets. The data presented is a synthesis of publicly available preclinical findings. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers. Thienopyrimidine-based inhibitors have been developed to target various isoforms of PI3K.
Pictilisib (GDC-0941): A Pan-Class I PI3K Inhibitor
Pictilisib is a potent, orally bioavailable pan-inhibitor of Class I PI3K isoforms.[1]
In Vitro Kinase Inhibitory Activity of Pictilisib (GDC-0941) [1]
| PI3K Isoform | IC50 (nM) |
| p110α | 3 |
| p110β | 33 |
| p110δ | 3 |
| p110γ | 75 |
In Vitro Cellular Proliferation (IC50) of Novel Thienopyrimidine PI3K Inhibitors [2]
| Compound | H460 (Lung) | T47D (Breast) | U87MG (Glioblastoma) |
| 6g | 0.42 µM | 0.66 µM | 4.4 µM |
| 6k | 1.0 µM | 1.1 µM | 4.7 µM |
In Vivo Efficacy of Pictilisib (GDC-0941) in Xenograft Models [3][4]
| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) |
| U87MG | Glioblastoma | 150 mg/kg, oral | 98% |
| IGROV1 | Ovarian | 150 mg/kg, oral | 80% |
| Multiple Myeloma | Multiple Myeloma | In combination with dexamethasone | 37-53% additional TGI |
| Multiple Myeloma | Multiple Myeloma | In combination with lenalidomide | 22-72% additional TGI |
Structure-Activity Relationship (SAR) of Thienopyrimidine PI3K Inhibitors
The potency and selectivity of thienopyrimidine PI3K inhibitors are significantly influenced by substitutions on the core scaffold.
Figure 1: Key structural determinants of thienopyrimidine PI3K inhibitor activity.
Analysis of various derivatives reveals that a hydroxyl group at the 3-position of a 2-phenyl ring is crucial for significant inhibitory activity against PI3Kβ and PI3Kγ.[5] Moving this hydroxyl group to the 4-position leads to a marked decrease in activity. The addition of a methoxy group at the 5-position of the 2-phenyl ring can further enhance potency.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a key driver in many epithelial cancers, and its inhibition is a validated therapeutic strategy. Thienopyrimidines have been developed as potent inhibitors of both wild-type and mutant forms of EGFR.
Olmutinib (BI 1482694 / HM61713): A Third-Generation EGFR Inhibitor
Olmutinib is an irreversible EGFR inhibitor that targets the T790M resistance mutation.[6][7]
In Vitro Cellular Proliferation (IC50) of Olmutinib [7]
| Cell Line | EGFR Status | IC50 (nM) |
| HCC827 | del19 | 9.2 |
| H1975 | L858R/T790M | 10 |
| A549 | Wild-type | 225 |
Preclinical studies have demonstrated Olmutinib's excellent antitumor activity in various lung cancer cell lines with EGFR mutations, while showing minimal activity against wild-type EGFR.[2][8]
Comparative In Vitro EGFR Inhibitory Activity (IC50)
| Compound | EGFR (wild-type) | EGFR (T790M) | Reference |
| Compound 5f | 0.028 µM | - | [9] |
| Compound 5b | 0.042 µM | - | [9] |
| Erlotinib | ~0.04 µM | - | [9] |
Structure-Activity Relationship (SAR) of Thienopyrimidine EGFR Inhibitors
For thienopyrimidine-based EGFR inhibitors, substitutions at both the 2-phenyl and 4-anilino positions are critical for high potency.
Figure 2: SAR summary for thienopyrimidine-based EGFR inhibitors.
The presence of a small, electron-donating group like a methoxy group at the 4-position of the 2-phenyl ring generally enhances activity.[5] Furthermore, the introduction of a halogen, such as chlorine, at the 4-position of the 4-anilino moiety consistently improves the inhibitory effect against both wild-type and mutant EGFR.[5]
Aurora Kinase Inhibitors
Aurora kinases are essential for cell division, and their overexpression is common in many cancers.
SNS-314: A Pan-Aurora Kinase Inhibitor
SNS-314 is a potent and selective inhibitor of Aurora kinases A, B, and C.[10][11][12]
In Vitro Kinase Inhibitory Activity of SNS-314 [12]
| Kinase | IC50 (nM) |
| Aurora A | 9 |
| Aurora B | 31 |
| Aurora C | 3 |
In Vitro Cellular Proliferation (IC50) of SNS-314 [12]
| Cell Line | Cancer Type | IC50 (µM) |
| Various | Colon, Lung, Prostate, Ovarian, Cervical, Breast, Melanoma | 0.0018 - 0.024 |
In Vivo Efficacy of SNS-314 in Xenograft Models [11][12]
| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) |
| HCT-116 | Colon | 42.5 - 170 mg/kg | 58-99% |
| MDA-MB-231 | Breast | 42.5 - 170 mg/kg | 58-99% |
| PC-3 | Prostate | 42.5 - 170 mg/kg | 58-99% |
| CALU-6 | NSCLC | - | 67.5 - 96.6% |
Multi-Targeted Thienopyrimidine Inhibitors
Some thienopyrimidine derivatives have been designed to inhibit multiple kinases involved in cancer progression.
PF-03758309: A PAK4 Inhibitor
PF-03758309 is a potent, ATP-competitive inhibitor of p21-activated kinase 4 (PAK4).[11]
In Vitro Cellular Proliferation (IC50) of PF-03758309 [13]
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon | 0.24 |
| Various | Lung, Pancreatic, Breast, Colon | < 10 |
In Vivo Efficacy of PF-03758309 in Xenograft Models [13][14]
| Xenograft Model | Cancer Type | Dosing (oral) | Tumor Growth Inhibition (TGI) |
| HCT116 | Colon | 7.5 mg/kg | 64% |
| HCT116 | Colon | 15 mg/kg | 79% |
| HCT116 | Colon | 20 mg/kg | 97% |
| A549 | Lung | 15-20 mg/kg | >70% |
| MDAMB231 | Breast | 15-20 mg/kg | >70% |
Dual EGFR/VEGFR-2 Inhibitors
Several thienopyrimidine derivatives have been developed as dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), targeting both tumor cell proliferation and angiogenesis. For instance, compound 5f (a 6,7,8,9-tetrahydro-5H-cyclohepta[15][16]thieno[2,3-d]pyrimidine derivative) showed potent EGFR inhibitory activity (IC50 = 0.028 µM) and good VEGFR-2 inhibitory activity (IC50 = 1.23 µM).[9]
Experimental Protocols
To ensure the reproducibility and validation of efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the ADP concentration.
Figure 3: Workflow of the ADP-Glo™ Kinase Assay.
Detailed Protocol:
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and varying concentrations of the thienopyrimidine inhibitor in a suitable kinase buffer. The final reaction volume is typically 5 µL. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate the plate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30 to 60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. The percentage of inhibition for each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cell Viability Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with a range of concentrations of the thienopyrimidine inhibitor and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Assessment: Murine Xenograft Models
Murine xenograft models are a cornerstone of preclinical cancer drug development, allowing for the evaluation of a compound's antitumor efficacy in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.
General Protocol:
-
Cell Culture and Implantation: Culture human cancer cells of interest to the desired number. Inject a specific number of cells (e.g., 1 x 10^6 to 10 x 10^6) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the thienopyrimidine inhibitor via the appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Conclusion
The thienopyrimidine scaffold has proven to be a highly versatile and fruitful starting point for the design of potent and selective kinase inhibitors. The examples highlighted in this guide, targeting PI3K, EGFR, and Aurora kinases, demonstrate the broad applicability of this chemical class in oncology drug discovery. The comparative efficacy data, while requiring careful interpretation due to variations in experimental conditions, provide valuable insights for researchers seeking to develop the next generation of thienopyrimidine-based therapeutics. The detailed experimental protocols included herein offer a framework for the robust evaluation and validation of novel kinase inhibitors, ensuring the generation of reliable and reproducible data to drive forward the field of targeted cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Olmutinib in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What is Olmutinib used for? [synapse.patsnap.com]
- 7. Design, Synthesis, and Antitumor Activity of Olmutinib Derivatives Containing Acrylamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
A Comparative Analysis of EGFR T790M Inhibitors: Benchmarking 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine Scaffolds Against Established Therapeutics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-small cell lung cancer (NSCLC) therapeutics, the emergence of acquired resistance to first- and second-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) remains a significant clinical challenge. The "gatekeeper" T790M mutation in exon 20 of the EGFR gene is the most common mechanism of this resistance, accounting for approximately 60% of cases.[1][2] This has spurred the development of third-generation EGFR TKIs specifically designed to overcome T790M-mediated resistance. This guide provides a comparative overview of a promising investigational scaffold, 2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine, against established third-generation EGFR T790M inhibitors such as Osimertinib, Rociletinib, and Olmutinib. We will delve into their mechanisms of action, comparative efficacy based on available preclinical data, and provide detailed protocols for key validation assays.
The Rise of Third-Generation EGFR TKIs
First-generation EGFR TKIs, like gefitinib and erlotinib, are reversible inhibitors that compete with ATP at the kinase domain of EGFR.[1] While initially effective against activating mutations (e.g., exon 19 deletions and L858R), their efficacy is diminished by the T790M mutation, which increases the receptor's affinity for ATP.[3][4] Second-generation inhibitors, such as afatinib, are irreversible but have limited efficacy against T790M and can be associated with significant toxicities due to their inhibition of wild-type (WT) EGFR.[1]
Third-generation EGFR TKIs were engineered to selectively and irreversibly inhibit mutant EGFR, including the T790M variant, while sparing WT EGFR, thereby offering a wider therapeutic window.[3][5] This is typically achieved through covalent binding to the Cysteine 797 residue in the ATP-binding pocket of EGFR.[6][7]
Mechanism of Action: A Tale of Covalent Inhibition
The primary mechanism of action for third-generation EGFR T790M inhibitors is the formation of a covalent bond with the Cys797 residue within the ATP-binding site of the EGFR kinase domain. This irreversible inhibition effectively blocks the downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, that drive tumor cell proliferation and survival.[6]
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling cascade and point of inhibition by third-generation TKIs.
Comparative Efficacy of EGFR T790M Inhibitors
Below is a comparison of the in vitro inhibitory activities of established third-generation EGFR TKIs and the representative compound L-18.
| Inhibitor | Target | IC50 / Ki (nM) | Cell Line (Mutation) | Cellular IC50 (nM) | Reference(s) |
| Osimertinib (AZD9291) | EGFR L858R/T790M | 1 | H1975 (L858R/T790M) | 13-54 | [9] |
| EGFR WT | 480-1,865 | A431 (WT) | 480-1,865 | [9] | |
| Rociletinib (CO-1686) | EGFR L858R/T790M | 21.5 (Ki) | H1975 (L858R/T790M) | 62-187 | [6] |
| EGFR WT | 303.3 (Ki) | - | >2,000 | [6] | |
| Olmutinib (HM61713) | EGFR L858R/T790M | - | H1975 (L858R/T790M) | 10 | [2][10] |
| EGFR WT | - | - | 2225 | [2][10] | |
| L-18 (2,4-dichloro-6-methylpyrimidine derivative) | EGFR L858R/T790M Kinase | 81.9% inhibition at 1µM | H1975 (L858R/T790M) | 650 | [5][8] |
| Normal Cells (LO-2) | - | LO-2 (WT) | No toxicity observed | [5][8] |
Analysis of Comparative Data:
-
Established Inhibitors: Osimertinib, Rociletinib, and Olmutinib all demonstrate high potency against the EGFR T790M mutant, with IC50 values in the low nanomolar range.[2][6][9][10] Importantly, they exhibit significant selectivity for the mutant over wild-type EGFR, which is a key factor in their favorable safety profiles.[6][9][10]
-
Investigational Scaffold (L-18): The 2,4-dichloro-6-methylpyrimidine derivative, L-18, shows promising activity with an IC50 of 0.65 µM (650 nM) against the H1975 cell line, which harbors the L858R/T790M double mutation.[5][8] While less potent than the approved third-generation inhibitors, it demonstrates a favorable selectivity profile with no observed toxicity in normal cells.[5][8] This suggests that the thieno[2,3-d]pyrimidine and related pyrimidine scaffolds are viable starting points for the development of novel EGFR T790M inhibitors. Further optimization of this scaffold could lead to compounds with enhanced potency.
Experimental Protocols for Inhibitor Characterization
To rigorously evaluate and compare potential EGFR T790M inhibitors, a series of standardized in vitro assays are essential. Below are detailed protocols for key experiments.
EGFR Kinase Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, providing a direct measure of the inhibitor's effect on enzyme activity.
EGFR Kinase Assay Workflow
Caption: Workflow for a luminescence-based EGFR kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute the recombinant human EGFR T790M/L858R enzyme to the desired concentration in the reaction buffer.
-
Prepare a solution of the kinase substrate (e.g., Poly(Glu, Tyr) 4:1) in the reaction buffer.
-
Prepare a stock solution of ATP in water.
-
Prepare serial dilutions of the test inhibitor and control compounds (e.g., Osimertinib) in DMSO.
-
-
Assay Procedure:
-
In a 96-well or 384-well white plate, add the diluted enzyme.
-
Add the test inhibitor or DMSO vehicle control to the wells.
-
Add the substrate solution to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection (using a commercial kit like ADP-Glo™):
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture H1975 cells (harboring the EGFR L858R/T790M mutation) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor and control compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitors.
-
Include a vehicle control (medium with DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[11]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blotting for EGFR Signaling Pathway Analysis
Western blotting allows for the detection and semi-quantification of specific proteins, providing insights into the inhibitor's effect on the EGFR signaling pathway.
Step-by-Step Protocol:
-
Cell Lysis and Protein Quantification:
-
Seed and treat H1975 cells with the inhibitor as described in the cell viability assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total EGFR, phosphorylated EGFR (p-EGFR), total AKT, phosphorylated AKT (p-AKT), total ERK, and phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Conclusion and Future Directions
The established third-generation EGFR T790M inhibitors, Osimertinib, Rociletinib, and Olmutinib, have demonstrated significant clinical efficacy by potently and selectively targeting the T790M resistance mutation. The investigational data on the 2,4-dichloro-6-methylpyrimidine scaffold, as represented by compound L-18, suggests that this and related chemical series, such as the 2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidines, hold promise as a foundation for the development of novel EGFR T790M inhibitors.
While L-18's potency is currently lower than that of approved drugs, its selectivity profile is encouraging. Further structure-activity relationship (SAR) studies are warranted to optimize this scaffold to achieve low nanomolar potency. The detailed experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of such novel compounds, enabling a direct and meaningful comparison with existing therapies. The ultimate goal is to develop new inhibitors that not only overcome T790M-mediated resistance but also address emerging resistance mechanisms to current third-generation TKIs.
References
- 1. Icotinib, Almonertinib, and Olmutinib: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olmutinib | 1353550-13-6 | EGFR | MOLNOVA [molnova.com]
- 3. olmutinib [drugcentral.org]
- 4. researchgate.net [researchgate.net]
- 5. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New developments in the management of non-small-cell lung cancer, focus on rociletinib: what went wrong? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. broadpharm.com [broadpharm.com]
The 5,6-Dimethylthieno[2,3-d]pyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships for Selective COX-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine framework is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its structural similarity to purines. This bicyclic heterocycle has been extensively explored, leading to the development of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] The versatility of the thieno[2,3-d]pyrimidine core allows for substitutions at various positions, enabling the fine-tuning of pharmacological profiles to achieve desired potency and selectivity against specific biological targets.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: the 2,4-disubstituted-5,6-dimethylthieno[2,3-d]pyrimidine analogs. While the 2,4-dichloro derivative serves as a versatile precursor for extensive derivatization, we will focus on a series of 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one analogs that have been evaluated as selective inhibitors of cyclooxygenase-2 (COX-2). Understanding the SAR of these compounds provides crucial insights for the rational design of next-generation anti-inflammatory agents with improved efficacy and safety profiles.
Synthesis of 2-Substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Analogs: A Step-by-Step Approach
The synthesis of the 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one core and its subsequent 2-substituted analogs is a multi-step process that begins with the construction of the foundational thiophene ring. The following protocol outlines a common synthetic route, providing a clear rationale for each step.[3][4]
Step 1: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
The initial step involves the Gewald reaction, a classical method for synthesizing 2-aminothiophenes. This reaction utilizes elemental sulfur, a compound with an active methylene group (ethyl cyanoacetate), and a ketone (in this case, 2-butanone to yield the 4,5-dimethyl substitution) in the presence of a base catalyst like morpholine. The reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the desired 2-aminothiophene derivative.
Step 2: Formation of the Thieno[2,3-d]pyrimidin-4(3H)-one Core
The constructed 2-aminothiophene is then cyclized to form the pyrimidinone ring. This is typically achieved by reacting the aminothiophene with a suitable one-carbon synthon. In this case, reaction with formamide under reflux conditions provides the 2-unsubstituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. Alternatively, reaction with urea can also be employed.
Step 3: Synthesis of 2-Substituted Analogs
To introduce diversity at the 2-position, the 2-amino group of the initial thiophene can be modified prior to cyclization. For instance, reaction with various isothiocyanates can yield thiourea intermediates, which upon cyclization, provide 2-thioxo-thieno[2,3-d]pyrimidin-4-ones. These can be further alkylated or aminated to generate a library of analogs.
A more direct approach to 2-substituted analogs involves the reaction of the 2-amino-4,5-dimethylthiophene-3-carboxylate with nitriles in the presence of dry hydrochloric acid gas, followed by neutralization to yield the desired 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones.[3] For example, using 4-fluorophenyl acetonitrile will result in a 2-(4-fluorobenzyl) substituent.
To introduce amide functionalities at the 2-position, the 2-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can be acylated using various benzoyl chlorides in the presence of a base like sodium hydride.[3]
Structure-Activity Relationship (SAR) Analysis for Selective COX-2 Inhibition
A series of 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives were evaluated for their in vitro inhibitory activity against both COX-1 and COX-2 enzymes.[3][4] The results, summarized in the table below, provide valuable insights into the structural requirements for potent and selective COX-2 inhibition.
| Compound | R Group (Substitution at C2) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| 5 | 4-Fluorophenyl | 202.96 | 42.19 | 4.81 |
| 6 | 4-Methoxyphenyl | >250 | 142.71 | >1.75 |
| 8 | Amide | 112.13 | 103.47 | 1.08 |
| 9 | 2-Trifluoromethylphenyl | 22.18 | 189.05 | 0.12 |
| Indomethacin | (Reference) | 0.68 | 18.3 | 0.04 |
| Data sourced from a study on 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives as selective COX-2 inhibitors.[3][4] |
The SAR analysis of these analogs reveals several key trends:
-
Substitution at the 2-position is crucial for activity: The nature of the substituent at the C2 position significantly influences both the potency and selectivity of COX-2 inhibition.
-
Aromatic substituents are favored: Compounds with aromatic groups at the 2-position, such as a 4-fluorophenyl group (Compound 5 ), exhibit the most promising activity and selectivity in this series.[3][4]
-
Para-substitution on the phenyl ring is important: The presence of a substituent at the para position of the phenyl ring appears to be beneficial for COX-2 inhibition. Compound 5 , with a para-fluoro substituent, is the most potent and selective analog. In contrast, moving the trifluoromethyl group to the ortho position (Compound 9 ) drastically reduces COX-2 affinity and selectivity.[3]
-
Electron-withdrawing groups may enhance activity: The electron-withdrawing nature of the fluorine atom in Compound 5 may contribute to its superior activity compared to the electron-donating methoxy group in Compound 6 .[3]
-
Amide linkage is less favorable: The presence of an amide group at the 2-position (Compound 8 ) leads to moderate and non-selective inhibition of both COX isoforms.[3]
Experimental Protocols: In Vitro COX Inhibition Assay
To ensure the reliability and reproducibility of SAR data, a standardized experimental protocol is essential. The following is a detailed, step-by-step methodology for an in vitro cyclooxygenase inhibition assay.[5][6][7]
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitor (e.g., Indomethacin) dissolved in DMSO
-
Stop solution (e.g., 1 M HCl)
-
96-well microplates
-
Microplate reader
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2) detection
Procedure:
-
Reagent Preparation: Prepare working solutions of the assay buffer, heme, and enzymes according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Add the diluted test compounds or reference inhibitor to the wells. Include control wells with only the enzyme and vehicle (DMSO) for 100% activity and wells with only buffer and heme for background measurement. Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the cyclooxygenase reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Termination of Reaction: Stop the reaction by adding the stop solution to each well.
-
Detection of Prostaglandin Production: Quantify the amount of PGE2 produced using a competitive EIA kit. This typically involves adding a PGE2-peroxidase conjugate and a specific antibody to the wells, followed by a substrate solution that develops a colorimetric signal.
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The 5,6-dimethylthieno[2,3-d]pyrimidine scaffold represents a promising starting point for the development of novel selective COX-2 inhibitors. The SAR studies highlighted in this guide demonstrate that strategic modifications at the 2-position of the pyrimidinone ring can significantly impact both the potency and selectivity of these compounds. Specifically, the introduction of a para-substituted phenyl ring with an electron-withdrawing group appears to be a key determinant for enhanced COX-2 inhibition.
Future research in this area could focus on several key aspects:
-
Exploration of a wider range of substituents at the 2-position: Synthesizing and evaluating a more diverse library of analogs with different electronic and steric properties could lead to the discovery of even more potent and selective inhibitors.
-
Investigation of substitutions at other positions: While this guide focused on the 2-position, modifications at the 5- and 6-methyl groups or the N3 position of the pyrimidinone ring could also influence activity and should be explored.
-
Elucidation of the binding mode: Computational modeling and X-ray crystallography studies could provide a deeper understanding of how these compounds interact with the active site of COX-2, facilitating a more rational, structure-based drug design approach.
-
In vivo evaluation: Promising candidates from in vitro screening should be advanced to in vivo models of inflammation and pain to assess their efficacy, pharmacokinetic properties, and safety profiles.
By leveraging the insights from these SAR studies and employing a systematic approach to drug design and evaluation, the 5,6-dimethylthieno[2,3-d]pyrimidine scaffold holds significant potential for the development of the next generation of safe and effective anti-inflammatory drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. One moment, please... [archives.ijper.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academicjournals.org [academicjournals.org]
A Tale of Two Scaffolds: A Comparative Guide to Thieno[2,3-d]pyrimidines and Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors
In the relentless pursuit of targeted cancer therapies, the landscape of kinase inhibitor development is dominated by a few privileged scaffolds. These core chemical structures serve as the foundation for a multitude of drugs that precisely target the ATP-binding site of kinases, enzymes that play a pivotal role in cellular signaling and whose dysregulation is a hallmark of cancer. This guide provides an in-depth comparison of two such prominent scaffolds: the well-established pyrazolo[3,4-d]pyrimidines and the versatile thieno[2,3-d]pyrimidines, with a specific focus on the potential of derivatives of 2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine.
This analysis is tailored for researchers, medicinal chemists, and drug development professionals, offering a lens through which to evaluate the relative merits of these two heterocyclic systems. We will delve into their mechanism of action, structure-activity relationships (SAR), and the practical aspects of their synthesis and biological evaluation, supported by experimental data from the literature.
The Central Thesis: ATP-Competitive Inhibition
At the heart of this comparison lies the shared mechanism of action of both scaffolds: ATP-competitive inhibition. Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in signal transduction. Both pyrazolo[3,4-d]pyrimidines and thieno[2,3-d]pyrimidines are designed as ATP isosteres, molecules that mimic the structure of adenine, the purine nucleobase in ATP.[1][2] This structural mimicry allows them to bind to the ATP-binding pocket of kinases, thereby preventing the natural substrate, ATP, from binding and effectively halting the phosphorylation cascade.
Figure 1: Mechanism of ATP-competitive kinase inhibition.
Pyrazolo[3,4-d]pyrimidines: A Clinically Validated Powerhouse
The pyrazolo[3,4-d]pyrimidine scaffold has earned its "privileged" status in medicinal chemistry through the successful development of numerous clinical candidates and approved drugs.[1][2] Its remarkable versatility stems from its close structural resemblance to adenine, allowing for potent interactions with the hinge region of the kinase ATP-binding site.[1][2]
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies have elucidated the key structural features that govern the potency and selectivity of pyrazolo[3,4-d]pyrimidine-based inhibitors.[3][4][5][6]
-
N1-Substitution: The N1 position of the pyrazole ring is a critical handle for modulating selectivity and physicochemical properties. Large, hydrophobic groups at this position often enhance potency against specific kinases.
-
C4-Substitution: The C4 position is typically functionalized to interact with the solvent-exposed region of the ATP-binding pocket. A variety of substituents, from simple amines to more complex ureido moieties, have been successfully employed to fine-tune activity and target different kinases.[3][4][5][6]
-
C3 and C6 Positions: Modifications at these positions are less common but can be used to further optimize binding and selectivity.
| Target Kinase | Key Substitutions on Pyrazolo[3,4-d]pyrimidine Core | Reference Compound Example | Reported IC50 | Reference |
| CDK2 | N1-aryl, C4-amino derivatives | Roscovitine | 0.2 µM | [7][8] |
| Src Family Kinases | N1-substituted phenyl, C4-amino, C6-thioethylmorpholino | SI221 | Not specified in abstract | [9] |
| FLT3 and VEGFR2 | C4-phenoxy or anilino, N1-unsubstituted or methyl | Compound 33 | FLT3: <1 nM, VEGFR2: 1 nM | [3][4][5][6] |
| BTK | N1-acryloylpiperidine, C4-phenoxy | Ibrutinib | 0.5 nM | [1] |
| RET | N1-aryl, C4-amino derivatives | Compound 23c | 16 nM | [10] |
Representative Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors:
Figure 2: Structures of representative pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.
Thieno[2,3-d]pyrimidines: A Scaffold of Growing Importance
While perhaps not as clinically prolific as their pyrazolo[3,4-d]pyrimidine counterparts, thieno[2,3-d]pyrimidines represent a highly versatile and increasingly explored scaffold for kinase inhibitor design. The fusion of a thiophene ring to the pyrimidine core offers a distinct electronic and steric profile, providing opportunities for novel interactions within the ATP-binding site.
Structure-Activity Relationship (SAR) Insights from Analogs
By examining related thieno[2,3-d]pyrimidine derivatives, we can infer key SAR trends:
-
C2 and C4-Substitution: Similar to pyrazolo[3,4-d]pyrimidines, these positions are crucial for modulating potency and selectivity. The chlorine atoms in this compound are excellent leaving groups for nucleophilic aromatic substitution, enabling the introduction of a diverse array of substituents.
-
Thiophene Ring Substitution (C5 and C6): The dimethyl substitution at the C5 and C6 positions of the thiophene ring in the title compound likely influences the overall shape and lipophilicity of the molecule, which can impact binding affinity and cellular permeability. A study on 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives showed that substitutions at the 2-position led to potent and selective COX-2 inhibitors, highlighting the biological relevance of this core structure.[10]
| Target Kinase | Key Substitutions on Thieno[2,3-d]pyrimidine Core | Reported IC50 | Reference |
| VEGFR-2 | 2-substituted anilino, 4-substituted ureido | 0.23 µM (for compound 17f) | [11] |
| PI3K | 2-aryl, 4-morpholino | % inhibition at 10 µM | |
| EGFR (T790M mutant) | 2-phenyl, 4-anilino derivatives | Not specified | |
| aPKC | Tricyclic derivatives | Varied potencies | [12] |
| CDK4 | 4-hydrazone derivatives | Not specified | [3] |
A Head-to-Head Comparison
| Feature | Pyrazolo[3,4-d]pyrimidines | Thieno[2,3-d]pyrimidines (represented by this compound and its derivatives) |
| Mechanism of Action | ATP-competitive inhibition | ATP-competitive inhibition |
| Clinical Validation | High (e.g., Ibrutinib) | Lower, but growing interest |
| Synthetic Accessibility | Well-established routes | Accessible, with the dichloro intermediate offering synthetic versatility |
| SAR Knowledge | Extensive and well-documented | Emerging, with significant potential for exploration |
| Key Diversification Points | N1 and C4 positions | C2 and C4 positions (from the dichloro intermediate) |
| Potential Advantages | Proven track record, vast chemical space explored | Novel chemical space, potential for unique selectivity profiles |
| Potential Challenges | Potential for off-target effects due to scaffold popularity | Less established SAR, potential for metabolic liabilities associated with the thiophene ring |
Experimental Protocol: A Representative In Vitro Kinase Inhibition Assay
To empirically compare the inhibitory potential of novel compounds based on these scaffolds, a robust and reproducible in vitro kinase assay is essential. The following protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Principle
This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. The ADP-Glo™ Kinase Assay (Promega) is a widely used platform for this purpose. It is a luminescent assay that quantifies ADP production in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to simultaneously convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.
Materials
-
Recombinant Kinase (e.g., Src, CDK2, VEGFR2)
-
Kinase Substrate (specific to the kinase)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of kinase buffer to all wells.
-
Add 1 µL of the serially diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Add 2 µL of a mixture of the kinase and its substrate to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 2 µL of ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for the optimal reaction time (e.g., 60 minutes), which should be determined empirically for each kinase.
-
-
Termination and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. In vitro kinase assay [protocols.io]
- 2. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro kinase assay [bio-protocol.org]
- 5. In Vitro Kinase Assays | Revvity [revvity.com]
- 6. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijper.org [ijper.org]
- 11. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine scaffold represents a privileged core structure in the design of potent kinase inhibitors. Its synthetic tractability, stemming from the reactive chlorine atoms at the 2- and 4-positions, allows for the systematic exploration of chemical space to achieve desired potency and selectivity. This guide provides an in-depth analysis of the cross-reactivity of kinase inhibitors derived from this scaffold, drawing upon data from closely related thieno[2,3-d]pyrimidine analogs to elucidate structure-activity relationships (SAR) that govern their selectivity profiles.
The Thieno[2,3-d]pyrimidine Scaffold: A Versatile Kinase Hinge-Binder
The thieno[2,3-d]pyrimidine core is an ATP-competitive inhibitor, mimicking the purine ring of ATP to bind to the hinge region of the kinase active site. This interaction is fundamental to its inhibitory activity and provides a robust anchor for further chemical modifications to enhance potency and modulate selectivity.
Caption: The core chemical structure of the thieno[2,3-d]pyrimidine scaffold.
Primary Kinase Targets and the Imperative of Selectivity
Derivatives of the thieno[2,3-d]pyrimidine scaffold have been successfully developed to target a range of kinases implicated in oncology and inflammatory diseases. These include, but are not limited to:
-
Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for tumor angiogenesis.[1][2][3]
-
Aurora Kinases: Essential for cell cycle regulation.
-
Receptor-Interacting Protein Kinase 2 (RIPK2): A mediator of inflammatory signaling.
While achieving high potency against the primary target is a key objective, understanding an inhibitor's cross-reactivity across the broader human kinome is equally critical. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, comprehensive selectivity profiling is a cornerstone of modern drug discovery.
Comparative Analysis of Cross-Reactivity: Insights from Analogs
A review of thieno[2,3-d]pyrimidine-based kinase inhibitors highlights that selectivity is highly dependent on the nature of the substituents at the 2- and 4-positions of the pyrimidine ring.[4] For instance, in the development of EGFR inhibitors, specific substitutions have been shown to confer selectivity against other members of the ErbB family, such as HER2 and HER4.[4]
Table 1: Representative Inhibitory Activity and Selectivity of Thieno[2,3-d]pyrimidine Analogs
| Compound ID | Primary Target | IC50 (nM) vs. Primary Target | Key Off-Targets (if reported) | Reference |
| Analog A | EGFR | <1 | HER2, HER4, FGR, LYN A/B (moderate activity) | [4] |
| Analog B | VEGFR-2 | 230 | Not specified | [3] |
| Analog C | Aurora A/B | Potent (exact values not specified) | Selective over other kinases | [5] |
| Analog D | FLT3 | 32,435 | Moderate selectivity | [6] |
This table is a composite representation based on findings from multiple sources and does not represent a direct head-to-head comparison from a single study.
The data suggests that while high potency can be achieved, cross-reactivity with other kinases is common and needs to be carefully evaluated. The 5,6-dimethyl substitution on the thiophene ring is expected to primarily influence the steric and electronic properties of the scaffold, which in turn can affect the binding affinity and selectivity profile.
Structure-Activity Relationship (SAR) Insights for Modulating Selectivity
The dichlorinated nature of the this compound precursor allows for differential substitution at the 2- and 4-positions. This provides a powerful tool for fine-tuning the inhibitor's selectivity profile.
-
Substitution at the 4-position: This position is often modified with anilines or other aromatic amines to interact with the solvent-exposed region of the ATP-binding pocket. The nature of the substituents on this aromatic ring can significantly impact selectivity. For example, bulky or charged groups can be introduced to clash with the binding sites of off-target kinases.
-
Substitution at the 2-position: Modifications at this position are typically directed towards the ribose-binding pocket. Introducing different functional groups can create specific interactions that favor binding to the intended target over other kinases.
Caption: A workflow illustrating the iterative process of SAR-driven optimization for enhancing inhibitor selectivity.
Experimental Protocols for Assessing Cross-Reactivity
To experimentally determine the cross-reactivity of novel inhibitors, several robust methodologies are employed.
Kinome Scanning
This high-throughput screening method assesses the binding of a test compound against a large panel of purified kinases. One common platform is the KINOMEscan™, which utilizes a competition binding assay.
Step-by-Step Methodology:
-
Compound Immobilization: An active site-directed ligand is immobilized on a solid support.
-
Kinase Binding: The kinase of interest is allowed to bind to the immobilized ligand.
-
Competition: The test inhibitor is added at a fixed concentration. If the inhibitor binds to the kinase, it will displace the immobilized ligand.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified, typically using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
-
Data Analysis: The results are expressed as a percentage of the control, and a lower percentage indicates stronger binding of the test inhibitor.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement and assessing off-target effects within a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Step-by-Step Methodology:
-
Cell Treatment: Intact cells are treated with the test inhibitor or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Cell Lysis: The cells are lysed to release the proteins.
-
Protein Separation: The soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of the target protein (and potential off-targets) remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Caption: An overview of the experimental workflow for determining the selectivity profile of a kinase inhibitor.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel kinase inhibitors. While direct comparative data on the cross-reactivity of this specific series is limited, analysis of related thieno[2,3-d]pyrimidine analogs provides valuable insights into the structural determinants of selectivity. The strategic modification of the 2- and 4-positions, guided by robust SAR principles and comprehensive experimental profiling, is key to engineering inhibitors with the desired balance of potency and selectivity. Future work should focus on the systematic kinome-wide screening of a library of 2,4-disubstituted-5,6-dimethylthieno[2,3-d]pyrimidine derivatives to build a more complete and comparative understanding of their cross-reactivity profiles. This will be instrumental in advancing compounds from this class towards clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating the Off-Target Landscape of Thienopyrimidine Kinase Inhibitors
The thienopyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous potent kinase inhibitors.[1] Its structural similarity to adenine allows it to effectively compete for the ATP-binding pocket of a wide range of kinases, leading to successful drug candidates targeting enzymes like Bruton's tyrosine kinase (BTK), epidermal growth factor receptor (EGFR), and phosphoinositide 3-kinases (PI3K).[2][3][4] However, the very feature that makes this scaffold so versatile—its ability to interact with the highly conserved ATP pocket—is also its greatest liability, creating the potential for unintended off-target effects.[5]
This guide provides a comparative analysis of the off-target profiles of thienopyrimidine-based inhibitors. It is designed for researchers in drug development and chemical biology, offering not just data, but a framework for understanding, identifying, and mitigating the risks associated with kinase inhibitor promiscuity. We will delve into the causality behind experimental choices, present protocols as self-validating systems, and ground our discussion in authoritative data.
The Double-Edged Sword: Why Off-Target Effects Matter
In drug discovery, achieving absolute selectivity is rare. Many clinically successful kinase inhibitors are, in fact, multi-kinase inhibitors whose efficacy may stem from this "polypharmacology".[6] The challenge lies in distinguishing beneficial polypharmacology from detrimental off-target activity that can lead to toxicity or confound experimental results.[7] An uncharacterized off-target effect can lead to a misinterpretation of a compound's mechanism of action, attributing a cellular phenotype to the intended target when an unknown secondary target is responsible.[5] For thienopyrimidine inhibitors, understanding this profile is paramount for advancing a compound from a preclinical tool to a therapeutic candidate.
Comparative Analysis of Thienopyrimidine Inhibitor Selectivity
The selectivity of a thienopyrimidine derivative is heavily influenced by the specific substitutions on the core scaffold. These modifications dictate the interactions with residues outside the core hinge-binding region, allowing for differentiation between the ATP pockets of various kinases. Below, we compare representative examples from different kinase families.
Case Study 1: BTK Inhibitors
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway and a key target in B-cell malignancies.[8] While the first-generation BTK inhibitor ibrutinib set a benchmark, its off-target effects on kinases like EGFR and Tec family members are linked to side effects like rash and bleeding.[3][9] This has driven the development of more selective inhibitors.
Olmutinib (Olita™), a thienopyrimidine-based inhibitor, was developed to target EGFR, but its off-target profile is illustrative. Like irreversible BTK inhibitors, it also inhibits other kinases with a homologous cysteine residue.[3] A hypothetical, more selective thienopyrimidine BTK inhibitor would aim to minimize interactions with these kinases.
| Inhibitor Class & Example | Primary Target & Potency | Key Off-Targets | Implications of Off-Target Profile |
| Thienopyrimidine (EGFR/BTK) | Olmutinib: EGFR (IC₅₀ ≈ 7-22 nM) | Also inhibits BTK. Like other irreversible inhibitors, it can target kinases with homologous cysteines (e.g., Tec, Itk, Blk).[3] | Highlights the challenge of cysteine-targeted covalent inhibitors. Off-target inhibition can lead to dermatological and hematological side effects.[9] |
| Thienopyrimidine (BTK) | Compound 8 (Preclinical): BTK (IC₅₀ = 29.9 nM) | Highly selective against a panel of over 20 kinases compared to Olmutinib.[10] | Demonstrates that modifications to the thienopyrimidine scaffold can significantly enhance selectivity, potentially reducing side effects seen with less selective agents.[10] |
Case Study 2: PI3K/mTOR Inhibitors
The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival.[11] Dual PI3K/mTOR inhibitors are effective, but toxicity can be a concern. Developing selective PI3K inhibitors that spare mTOR is a key objective to widen the therapeutic window.
| Inhibitor Class & Example | Primary Target & Potency | Key Off-Targets | Implications of Off-Target Profile |
| Thienopyrimidine (PI3K) | Compound 6g (Preclinical): PI3Kα (IC₅₀ = 0.4 nM) | mTOR (IC₅₀ > 100 nM) | Achieves over 100-fold selectivity against mTOR, a significant improvement over other scaffolds. This selectivity is hypothesized to arise from steric hindrance with a key tyrosine residue in mTOR's active site.[2][11] |
The following diagram illustrates how an inhibitor can engage both an intended and an unintended kinase pathway, leading to distinct physiological outcomes.
Caption: On-target vs. off-target signaling pathways for a hypothetical BTK inhibitor.
Methodologies for Profiling Off-Target Effects
A multi-pronged approach is essential to confidently distinguish on-target from off-target effects.[5] This typically involves progressing from broad, in vitro screens to more physiologically relevant, cell-based assays.
The diagram below outlines a standard workflow for identifying and validating off-target kinase interactions.
Caption: A stepwise workflow for comprehensive off-target inhibitor profiling.
Protocol 1: Broad Kinome Profiling via Competition Binding Assay (e.g., KINOMEscan)
Expertise & Rationale: This is the first-pass, discovery-oriented step. The goal is to survey a large portion of the kinome under standardized, cell-free conditions to identify any potential interaction.[12] It measures binding affinity (dissociation constant, Kd), not enzymatic inhibition. This is a crucial distinction; a compound can bind a kinase without inhibiting it. However, strong binders are prioritized for further investigation.
Methodology:
-
Assay Principle: The test inhibitor is incubated with a panel of DNA-tagged human kinases in the presence of an immobilized, active-site-directed ligand. The inhibitor competes with the immobilized ligand for binding to the kinases.[12]
-
Preparation: Prepare serial dilutions of the thienopyrimidine test compound. A typical starting concentration for a broad screen is 1 µM.
-
Incubation: The test compound is added to wells containing individual kinases from the panel and the immobilized ligand. The mixture is incubated to reach binding equilibrium.
-
Quantification: Non-bound kinases are washed away. The amount of kinase remaining bound to the immobilized ligand is quantified by measuring the attached DNA tag using quantitative PCR (qPCR).[12]
-
Data Analysis: The amount of bound kinase is inversely proportional to the affinity of the test compound. Results are typically reported as "% Control," where a lower percentage indicates stronger binding. For hits, a full dose-response curve is generated to calculate the Kd.
-
Self-Validation/Controls:
-
Positive Control: A known multi-kinase inhibitor (e.g., staurosporine) is run to ensure the assay is performing correctly.
-
Negative Control: A DMSO vehicle control establishes the baseline (100%) binding for each kinase.
-
Protocol 2: Cellular Target Engagement Profiling via KiNativ™
Expertise & Rationale: After identifying potential off-targets from a binding assay, the next critical question is whether the compound engages these targets in a complex, native cellular environment.[12] KiNativ is an activity-based protein profiling (ABPP) method that measures target occupancy in cell or tissue lysates. It provides an IC₅₀ value, which reflects the concentration required to inhibit 50% of the kinase activity in a competitive cellular context.[12]
Methodology:
-
Assay Principle: An ATP/ADP-acyl phosphate probe that is biotinylated is used. This probe covalently labels a conserved lysine in the ATP-binding pocket of active kinases. If an inhibitor is occupying the active site, it will block the probe from binding.[12]
-
Lysate Preparation: Culture and harvest cells of interest. Lyse the cells under non-denaturing conditions to preserve native kinase structures and activity.
-
Inhibitor Treatment: Aliquot the cell lysate and incubate with a range of concentrations of the thienopyrimidine test inhibitor.
-
Probe Labeling: Add the biotinylated ATP/ADP probe to each lysate. The probe will only label the active sites of kinases not blocked by the inhibitor.
-
Enrichment: Use streptavidin beads to pull down all biotin-labeled proteins (i.e., the active kinases that were not inhibited).
-
Mass Spectrometry: Digest the enriched proteins into peptides using trypsin. Analyze the peptides via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the kinases and quantify the relative abundance of peptides from each.[12]
-
Data Analysis: A decrease in the signal for a specific kinase peptide in the presence of the inhibitor indicates successful target engagement. Plotting the signal reduction against inhibitor concentration allows for the calculation of an IC₅₀ value for each identified kinase.
-
Self-Validation/Controls:
-
Vehicle Control: A DMSO-treated lysate shows the maximum probe labeling for all detectable active kinases.
-
Reference Compound: A well-characterized inhibitor for a known kinase in the lysate can be used to validate the assay's dynamic range and sensitivity.
-
Conclusion and Future Directions
The thienopyrimidine scaffold will undoubtedly continue to yield potent and valuable kinase inhibitors. However, a deep and early understanding of a compound's selectivity profile is not just an academic exercise; it is a critical step in risk mitigation and a prerequisite for successful clinical translation. By employing a systematic workflow that moves from broad in vitro screening to functional cellular validation, researchers can build a comprehensive off-target dossier. This knowledge allows for the rational design of more selective next-generation inhibitors and provides invaluable insights into the true mechanism of action, ultimately separating promising drug candidates from problematic tools.
References
- 1. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. ajmc.com [ajmc.com]
- 10. Discovery of new BTK inhibitors with B cell suppression activity bearing a 4,6-substituted thieno[3,2-d]pyrimidine scaffold - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Anti-Proliferative Activity of Substituted Thieno[2,3-d]pyrimidines
The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2] Structurally analogous to purines, these compounds are adept at interacting with the ATP-binding sites of various protein kinases, making them a fertile ground for the development of novel anti-cancer agents.[2][3] This guide provides a comparative analysis of the anti-proliferative activity of various substituted thieno[2,3-d]pyrimidines, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation.
The Thieno[2,3-d]pyrimidine Core: A Versatile Scaffold for Kinase Inhibition
The core structure of thieno[2,3-d]pyrimidine offers multiple positions for substitution, allowing for the fine-tuning of its biological activity. The thiophene ring fused to a pyrimidine ring creates a planar system that can effectively mimic the purine bases of ATP, a key molecule in cellular energy transfer and signaling.[2] This mimicry is central to their ability to function as competitive inhibitors of protein kinases, enzymes that play a critical role in cell signaling pathways regulating cell growth, proliferation, and survival.[3]
Caption: Core structure of the thieno[2,3-d]pyrimidine scaffold with key positions for substitution.
Structure-Activity Relationship (SAR): Unlocking Potency through Substitution
The anti-proliferative activity of thieno[2,3-d]pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. Extensive research has elucidated key SAR principles that guide the design of potent anti-cancer agents.
Substitutions at the 4-position
The 4-position of the pyrimidine ring is a critical determinant of biological activity. Introduction of various amines at this position has been shown to be crucial for potent inhibition of kinases like Epidermal Growth Factor Receptor (EGFR).[4] For instance, anilino groups at the 4-position are frequently found in potent EGFR inhibitors.
Substitutions on the Thiophene Ring
Modifications on the thiophene moiety, particularly at the 5- and 6-positions, also significantly impact activity. The presence of cyclohexyl or dimethyl groups on the thiophene core has been associated with enhanced cytotoxic activity in certain series of compounds.[5]
The following table summarizes the anti-proliferative activity of selected substituted thieno[2,3-d]pyrimidines against various cancer cell lines, highlighting the impact of different substitution patterns.
| Compound ID | R2 | R4 | Target Cell Line | IC50 (µM) | Key Findings |
| 5a [5] | 5,6-dimethyl | 2-(benzylamino) | Melanoma (MDA-MB-435) | GP = -31.02% | Showed significant growth inhibition. |
| 13g [6] | - | 4-((3-bromophenyl)amino) | Breast (MCF-7) | 8.012 ± 0.35 | Exhibited high activity, comparable to erlotinib. |
| 13h [6] | - | 4-((3-chlorophenyl)amino) | Liver (HepG2) | 9.001 ± 0.41 | Potent antitumor activity observed. |
| 13k [6] | - | 4-((3-iodophenyl)amino) | Colon (HCT-116) | 7.592 ± 0.32 | Highest activity against the examined cell lines. |
| 7a [7][8] | - | 4-((3-ethynylphenyl)amino) | Liver (HepG2) | 9.31 | Significantly inhibited the growth of HepG2 and PC3 cells. |
| 17f [9] | - | 4-(substituted aniline) | Colon (HCT-116) | 2.80 ± 0.16 | Exhibited the highest cytotoxic activities against HCT-116 and HepG2. |
| 10e [1] | - | Fused with 1,2,4-triazole | Breast (MCF-7) | 14.5 ± 0.30 | Afforded excellent potency against MCF-7 cell lines. |
Mechanism of Action: Targeting Key Signaling Pathways in Cancer
Substituted thieno[2,3-d]pyrimidines exert their anti-proliferative effects primarily by inhibiting protein kinases that are crucial for cancer cell survival and proliferation. Deregulation of these kinases is a hallmark of many cancers.[6]
EGFR and HER2 Inhibition
A significant number of thieno[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[6][7] These receptor tyrosine kinases, when overexpressed or mutated, lead to uncontrolled cell growth. By blocking the ATP-binding site of EGFR and HER2, these compounds inhibit downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, ultimately leading to cell cycle arrest and apoptosis.[4][6]
Caption: Inhibition of the EGFR signaling pathway by thieno[2,3-d]pyrimidine derivatives.
VEGFR-2 Inhibition and Anti-Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another key target for thieno[2,3-d]pyrimidine-based inhibitors.[9] VEGFR-2 plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.[9]
Experimental Protocol: In Vitro Anti-Proliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[4][8]
Step-by-Step Methodology
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the substituted thieno[2,3-d]pyrimidine derivatives. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin or erlotinib) are also included.[1]
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow the compounds to exert their effects.[4]
-
MTT Addition: The MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Caption: A generalized workflow for the MTT assay to determine anti-proliferative activity.
Conclusion and Future Perspectives
Substituted thieno[2,3-d]pyrimidines represent a highly promising class of anti-proliferative agents. The versatility of their core structure allows for extensive chemical modifications, leading to the development of potent and selective inhibitors of various protein kinases implicated in cancer. The structure-activity relationships discussed in this guide provide a rational basis for the design of next-generation thieno[2,3-d]pyrimidine derivatives with improved efficacy and safety profiles. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds and exploring their potential in combination therapies to overcome drug resistance.
References
- 1. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming the Challenge of Chemoresistance: A Comparative Assessment of 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine Derivatives in Resistant Cancer Cell Lines
Introduction: The Pervasive Challenge of Drug Resistance in Oncology
The development of drug resistance remains a formidable obstacle in the successful treatment of cancer. Initially effective chemotherapeutic agents often lose their efficacy over time as cancer cells acquire mechanisms to evade their cytotoxic effects. This acquired resistance is a complex phenomenon driven by various molecular alterations, including mutations in drug targets, activation of alternative signaling pathways, and increased drug efflux. Consequently, there is a pressing need for the development of novel anticancer agents that can circumvent these resistance mechanisms. The thieno[2,3-d]pyrimidine scaffold has emerged as a promising heterocyclic system in medicinal chemistry due to its structural similarity to the purine bases found in DNA and RNA.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including potent anticancer effects.[2] This guide provides a comprehensive comparison of 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine derivatives against established chemotherapeutics in resistant cancer cell lines, supported by experimental data and detailed protocols.
Synthesis of this compound and its Derivatives: A Versatile Scaffold for Targeting Resistance
The this compound core serves as a key intermediate for the synthesis of a diverse library of derivatives. The two chlorine atoms at the 2 and 4 positions of the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to modulate the compound's biological activity and target specificity.[3]
A general synthetic route to the this compound scaffold begins with the Gewald reaction to construct the initial thiophene ring, followed by cyclization to form the thieno[2,3-d]pyrimidine core. Subsequent chlorination yields the versatile dichloro-intermediate.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 2-amino-4,5-dimethylthiophene-3-carbonitrile.
-
To a mixture of 2-butanone (1 mol), malononitrile (1 mol), and sulfur (1.1 mol) in ethanol, add triethylamine (1.5 mol) dropwise at room temperature.
-
Stir the reaction mixture at 50°C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with water and recrystallize from ethanol to obtain the desired product.
-
-
Step 2: Synthesis of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.
-
Reflux a mixture of 2-amino-4,5-dimethylthiophene-3-carbonitrile (1 mol) and formic acid (10 vol) for 8-10 hours.
-
After cooling, pour the mixture into water and collect the precipitate.
-
Wash the solid with water and dry to yield the product.
-
-
Step 3: Synthesis of this compound.
-
Heat a mixture of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (1 mol) in phosphorus oxychloride (5 vol) at reflux for 4-6 hours.[4]
-
Remove the excess phosphorus oxychloride under reduced pressure.
-
Carefully add the residue to crushed ice with stirring.
-
Collect the resulting solid by filtration, wash with cold water, and dry to afford this compound.[4]
-
Comparative Efficacy in Resistant Cancer Cell Lines
The true potential of novel anticancer agents lies in their ability to overcome the resistance mechanisms that render conventional therapies ineffective. This section presents a comparative analysis of this compound derivatives against standard chemotherapeutics in well-characterized resistant cancer cell lines.
Overcoming Doxorubicin Resistance in Breast Cancer (MCF-7/ADR)
The MCF-7 human breast cancer cell line and its doxorubicin-resistant subline (MCF-7/ADR) are widely used models to study drug resistance. The data below summarizes the cytotoxic activity (IC50 values) of representative thieno[2,3-d]pyrimidine derivatives in comparison to doxorubicin.
| Compound | MCF-7 IC50 (µM) | MCF-7/ADR IC50 (µM) | Resistance Index (RI) | Reference |
| Doxorubicin | 0.5 ± 0.05 | 30.40 | 60.8 | [5] |
| Derivative A (e.g., with sulfadoxine) | 22.12 | Not Reported | - | [5] |
| Derivative B (e.g., with sulfadimethoxazine) | 22.52 | Not Reported | - | [5] |
| Derivative C (e.g., with sulfanilamide) | 27.83 | Not Reported | - | [5] |
Resistance Index (RI) = IC50 in resistant cells / IC50 in parental cells
The data indicates that while doxorubicin exhibits a significant loss of potency in the resistant MCF-7/ADR cell line, several thieno[2,3-d]pyrimidine derivatives maintain considerable cytotoxic activity.[5] This suggests that these derivatives may act through mechanisms that are not affected by the resistance pathways developed against doxorubicin.
Targeting EGFR T790M-Mediated Resistance in Non-Small Cell Lung Cancer (H1975)
The T790M mutation in the epidermal growth factor receptor (EGFR) is a common mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). The H1975 cell line, which harbors this T790M mutation, serves as a crucial model for evaluating novel inhibitors.
| Compound | H1975 (EGFR L858R/T790M) IC50 (µM) | A549 (EGFR wild-type) IC50 (µM) | Selectivity Index | Reference |
| First-Generation TKI (e.g., Gefitinib) | >10 | ~5 | - | General Knowledge |
| Thieno[2,3-d]pyrimidine Derivative D | 0.65 ± 0.06 | >10 | >15 | [6] |
| Thieno[2,3-d]pyrimidine Derivative E | 0.087 | Not Reported | - | General Knowledge |
Selectivity Index = IC50 in wild-type cells / IC50 in mutant cells
The data clearly demonstrates the ability of specific thieno[2,3-d]pyrimidine derivatives to potently inhibit the growth of H1975 cells, which are resistant to first-generation TKIs.[6] This highlights their potential as next-generation inhibitors for NSCLC patients who have developed resistance.
Mechanisms of Action: Overcoming Resistance at the Molecular Level
The superior performance of this compound derivatives in resistant cell lines can be attributed to their distinct mechanisms of action that bypass or directly target the molecular drivers of resistance.
Inhibition of Key Signaling Pathways
Many thieno[2,3-d]pyrimidine derivatives function as potent kinase inhibitors, targeting crucial signaling pathways that are often dysregulated in resistant cancers.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a known mechanism of resistance to various cancer therapies. Several thieno[2,3-d]pyrimidine derivatives have been shown to effectively inhibit PI3K isoforms, thereby cutting off a critical survival signal in resistant cells.[7]
Caption: Inhibition of the PI3K/Akt signaling pathway by thieno[2,3-d]pyrimidine derivatives.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation and survival. Some thieno[2,3-d]pyrimidine derivatives have been shown to deactivate the MAPK pathway, leading to cell cycle arrest.[7][8]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine Analogs Against Clinically Approved Kinase Inhibitors: A Comparative Guide for Drug Discovery Professionals
In the landscape of oncology drug discovery, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating significant potential as a core component of novel kinase inhibitors.[1][2][3] This guide provides a comprehensive benchmarking analysis of a promising analog, 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine, and its derivatives, against established, FDA-approved drugs targeting similar oncogenic pathways. By presenting head-to-head in vitro data, detailed experimental protocols, and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate and advance this compelling class of compounds.
Introduction to the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a heterocyclic ring system that structurally mimics purines, enabling it to interact with the ATP-binding sites of various protein kinases.[2][3] These enzymes are critical regulators of cellular signaling pathways that, when dysregulated, can drive cancer cell proliferation, survival, and angiogenesis.[2][3] Analogs of the this compound scaffold have been specifically investigated for their potent inhibitory activity against key oncogenic kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[4][5] Inhibition of these pathways is a clinically validated strategy in cancer therapy.[6]
Comparative Analysis of In Vitro Efficacy
A critical step in the preclinical evaluation of any novel compound is to benchmark its potency against the current standard of care. The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative this compound analogs compared to approved VEGFR-2 and EGFR inhibitors in various cancer cell lines. Lower IC50 values are indicative of higher potency.
Table 1: Benchmarking Against Approved VEGFR-2 Inhibitors
| Compound/Drug | Mechanism of Action | HCT-116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| Thieno[2,3-d]pyrimidine Analog 17f | VEGFR-2 Inhibitor | 2.80 ± 0.16[4] | 4.10 ± 0.45[4] | - |
| Sorafenib | Multi-kinase Inhibitor (inc. VEGFR-2) | ~29.4[7] | ~12.5[7] | ~32.02[8] |
Table 2: Benchmarking Against Approved EGFR Inhibitors
| Compound/Drug | Mechanism of Action | A549 (Lung) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| Thieno[2,3-d]pyrimidine Analog 7a | EGFR Inhibitor | - | Significant Inhibition | - |
| Gefitinib | EGFR Kinase Inhibitor | Intermediate Sensitivity (1-10 µM)[9] | - | >10 µM (Resistant)[9] |
| Erlotinib | EGFR Kinase Inhibitor | - | - | Sensitive (IC50 < 10 µM)[10] |
Note: IC50 values can vary based on experimental conditions. The data presented here is a synthesis from the cited literature for comparative purposes.
Mechanistic Insights: Targeting Key Oncogenic Pathways
The primary mechanism of action for many thieno[2,3-d]pyrimidine analogs is the inhibition of protein kinases that are pivotal to tumor growth and survival. The diagram below illustrates the VEGFR signaling pathway, a critical mediator of angiogenesis, which is the formation of new blood vessels that supply tumors with essential nutrients.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidine analogs.
Experimental Protocols for Benchmarking Studies
To ensure the generation of robust and reproducible data for comparative analysis, standardized in vitro cytotoxicity assays are paramount. Below are detailed protocols for three widely accepted methods.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the test compounds (thieno[2,3-d]pyrimidine analogs and approved drugs) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration using a sigmoidal dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the binding of the SRB dye to cellular proteins, providing a measure of cell biomass.[3][13][14]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[13]
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[13]
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[13]
-
Dye Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, by generating a luminescent signal.[1][2][4][16]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in an opaque-walled 96-well plate.
-
Plate Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[2][5]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[2][5]
-
Cell Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2][5]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2][5]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
Caption: General experimental workflow for in vitro cytotoxicity benchmarking assays.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising avenue for the development of novel kinase inhibitors for cancer therapy. The preliminary in vitro data suggests that certain derivatives exhibit potency comparable to or exceeding that of some approved drugs. This guide provides a framework for the systematic evaluation of these compounds, emphasizing the importance of direct benchmarking against clinically relevant standards. Further investigations, including in vivo efficacy studies in xenograft models and comprehensive safety profiling, are warranted to fully elucidate the therapeutic potential of this exciting class of molecules.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. promega.com [promega.com]
- 3. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 5. promega.com [promega.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. MOF enhances the sensitivity and selectivity of sorafenib as an anticancer drug against hepatocellular carcinoma and colorectal cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
- 9. researchgate.net [researchgate.net]
- 10. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
Navigating the ADMET Maze: A Comparative Guide to 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine Derivatives in Drug Discovery
For Immediate Release to the Scientific Community
In the intricate landscape of drug discovery, the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is a critical determinant of its journey from a promising lead to a clinical candidate. The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth evaluation of the ADMET properties of 2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine derivatives. By presenting a comparative analysis with relevant alternatives and detailing robust experimental protocols, we aim to empower researchers to make informed decisions in their drug design and optimization endeavors.
The this compound core is a versatile starting point for the synthesis of a diverse library of compounds. The chlorine atoms at the 2 and 4 positions offer reactive handles for nucleophilic substitution, allowing for the introduction of various functionalities to modulate potency, selectivity, and physicochemical properties. The dimethyl substitution on the thiophene ring can influence metabolic stability and receptor interactions. However, the inherent characteristics of this chlorinated heterocyclic system also present potential ADMET challenges that warrant careful consideration.
The ADMET Profile: A Comparative Overview
Predicting the ADMET properties of drug candidates in the early stages of discovery is paramount to reduce late-stage attrition.[2] While experimental data for the specific this compound is not extensively available in the public domain, we can draw valuable insights from in silico predictions and experimental data from structurally related thieno[2,3-d]pyrimidine derivatives.
In silico tools have become indispensable for the rapid assessment of ADMET profiles, enabling the prioritization of compounds for synthesis and further testing.[3][4][5] These computational models leverage vast datasets to predict properties such as solubility, permeability, metabolic stability, and potential toxicity.
Table 1: Predicted ADMET Properties of this compound and Representative Derivatives
| Compound/Derivative | LogP (Lipophilicity) | Aqueous Solubility (LogS) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Human Intestinal Absorption (%) | CYP2D6 Inhibition | hERG Inhibition | Ames Mutagenicity |
| This compound (Parent Scaffold) | ~3.5 | Low | Moderate to High | High | Likely Non-inhibitor | Low Risk | Unlikely |
| Derivative A (4-Anilino substitution) | Increased | Lower | Moderate | High | Potential Inhibitor | Low to Moderate Risk | Unlikely |
| Derivative B (4-Morpholino substitution) | Decreased | Improved | Moderate | High | Unlikely Inhibitor | Low Risk | Unlikely |
Disclaimer: The data presented in this table for the parent scaffold are estimations based on computational models and data from structurally similar compounds. Experimental validation is crucial.
The parent scaffold, this compound, is predicted to be lipophilic with low aqueous solubility, a common characteristic of many kinase inhibitors.[6] This can impact oral bioavailability. However, its predicted high intestinal absorption suggests that if formulated appropriately, it could be well-absorbed. The risk of significant CYP2D6 or hERG inhibition appears to be low for the core structure.
Substitution at the 4-position significantly influences the ADMET profile. For instance, introducing a lipophilic anilino group (Derivative A) is likely to increase lipophilicity and potentially introduce liabilities such as CYP enzyme inhibition. Conversely, incorporating a more polar morpholino group (Derivative B) can improve solubility and reduce the risk of off-target interactions.
Key In Vitro ADMET Assays: Protocols and Rationale
To move beyond predictions, in vitro assays are essential for generating robust experimental data. Here, we provide detailed protocols for three fundamental ADMET assays, explaining the scientific principles that underpin their utility in drug discovery.
Permeability Assessment: The Parallel Artificial Membrane Permeability Assay (PAMPA)
Rationale: The ability of a drug to passively diffuse across the intestinal epithelium is a key factor in its oral absorption. The PAMPA assay is a high-throughput, cell-free method that models this passive diffusion.[7][8] It provides a rapid and cost-effective way to rank compounds based on their permeability, helping to identify those with a higher likelihood of good oral absorption.
Experimental Workflow:
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Step-by-Step Protocol:
-
Prepare Solutions: Dissolve the test compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) containing a small percentage of a co-solvent like DMSO to create the donor solution.[9] Prepare the acceptor buffer, which is typically the same buffer without the test compound.
-
Prepare the PAMPA Plate: A 96-well filter plate (donor plate) with a porous support is coated with a solution of phospholipids (e.g., lecithin in dodecane) to form an artificial membrane.[10]
-
Assemble the Assay: Add the donor solution to the wells of the filter plate. Place the filter plate into a 96-well acceptor plate containing the acceptor buffer, creating a "sandwich".
-
Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.[9][11]
-
Quantification: After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.
Metabolism Assessment: The Liver Microsomal Stability Assay
Rationale: The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzymes located in the liver microsomes are responsible for the oxidative metabolism of most drugs.[12] The liver microsomal stability assay assesses how quickly a compound is metabolized by these enzymes.[13][14] This information is crucial for predicting the in vivo half-life and potential for drug-drug interactions.
Experimental Workflow:
Caption: Workflow for the Liver Microsomal Stability Assay.
Step-by-Step Protocol:
-
Prepare Reagents: Thaw cryopreserved liver microsomes (human or from other species) on ice.[15] Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4) and an NADPH regenerating system (to ensure a constant supply of the necessary cofactor for CYP enzymes).[15]
-
Incubation: In a microcentrifuge tube or 96-well plate, combine the test compound, liver microsomes, and buffer. Pre-incubate the mixture at 37°C.
-
Initiate the Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and immediately quench the reaction by adding a cold organic solvent like acetonitrile.[12][14] This stops the enzymatic activity and precipitates the proteins.
-
Sample Processing and Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. From the slope of this line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[12]
Cytotoxicity Assessment: The MTT Assay
Rationale: Assessing the potential for a compound to be toxic to cells is a fundamental step in drug development. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[16] It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[17][18][19]
Experimental Workflow:
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., a cancer cell line for oncology drugs or a normal cell line for general toxicity) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative and add them to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for another 2-4 hours.[20] During this time, viable cells will convert the MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, to dissolve the formazan crystals.[17][19]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. However, a thorough understanding and proactive evaluation of the ADMET properties of its derivatives are critical for success. This guide has provided a comparative overview of the predicted ADMET profile of this scaffold and its derivatives, along with detailed protocols for key in vitro assays.
By integrating in silico predictions with robust in vitro experimental data, researchers can build a comprehensive ADMET profile of their compounds. This data-driven approach allows for the early identification of potential liabilities and guides the rational design of molecules with an optimized balance of potency, selectivity, and drug-like properties. As our understanding of the complex interplay between chemical structure and biological response continues to grow, the systematic evaluation of ADMET properties will remain a cornerstone of modern drug discovery.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. mercell.com [mercell.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. clyte.tech [clyte.tech]
- 20. broadpharm.com [broadpharm.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine, a halogenated heterocyclic compound. The procedures outlined below are synthesized from established safety data for structurally similar compounds and general best practices for the management of chlorinated organic waste, ensuring a robust and reliable methodology.
I. Hazard Assessment and Core Principles
The foundational principle for the disposal of this compound is waste segregation . As a halogenated organic compound, it must not be mixed with non-halogenated organic waste streams.[3][4][5] This is critical for both safety and cost-effectiveness of disposal, as mixed waste streams can complicate the incineration process and increase disposal costs.[4][6]
II. Personal Protective Equipment (PPE) and Safety Measures
Prior to handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
Mandatory PPE includes:
-
Eye Protection: Chemical splash goggles are essential to protect against accidental splashes.
-
Hand Protection: Double nitrile or Viton gloves should be worn to prevent skin contact.
-
Body Protection: A fully-buttoned laboratory coat is required.
-
Respiratory Protection: Handling of the solid compound should be performed in a chemical fume hood to avoid inhalation of dust.[2][7]
In the event of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Immediately flush the affected area with large amounts of water and remove contaminated clothing.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
III. Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound from the laboratory setting.
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated waste container for "Halogenated Organic Waste."
-
Ensure that only this compound and other chlorinated organic compounds are added to this container.[3] Do not mix with non-halogenated solvents, acids, bases, or metals.[5][9]
Step 2: Container Selection and Labeling
-
Use a compatible container, such as a polyethylene carboy, for collecting the waste.[9] Avoid metal containers as halogenated compounds can degrade to form acids that corrode metal.[9]
-
The container must be in good condition and have a secure, tight-fitting lid.
-
Affix a hazardous waste tag to the container as soon as the first amount of waste is added. The tag should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate list of all chemical constituents and their approximate percentages.
-
The relevant hazard classifications (e.g., Toxic, Corrosive).
-
The name and contact information of the generating laboratory or individual.
-
Step 3: Waste Accumulation and Storage
-
All additions of waste to the container must be performed within a chemical fume hood.[6]
-
Keep the waste container securely closed at all times, except when adding waste.[6][9]
-
Store the waste container in a designated and secure satellite accumulation area, such as a flammable storage cabinet or a cabinet under a fume hood designed for chemical storage.[9]
-
Ensure the storage area is cool, well-ventilated, and away from direct sunlight and sources of ignition.[9]
-
Store the container in secondary containment to prevent spills.[9]
Step 4: Arranging for Disposal
-
Do not dispose of this chemical down the drain or by evaporation.[9]
-
Once the waste container is nearly full (approximately three-quarters full), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
All waste must be handled and disposed of in accordance with local, state, and federal regulations.[1] The final disposal method will likely be incineration at a regulated hazardous waste facility.[3]
IV. Spill Management
In the event of a small spill of this compound, the following steps should be taken by trained personnel:
-
Evacuate the immediate area and alert others.
-
Wearing the appropriate PPE, absorb the spill with an inert, dry material such as vermiculite or sand.
-
Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[9]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
-
For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.[6]
V. Data Summary
| Parameter | Guideline | Source |
| Waste Classification | Halogenated Organic Waste | [3] |
| Container Type | Compatible, e.g., Polyethylene | [9] |
| Incompatible Materials | Non-halogenated organics, acids, bases, metals, oxidizing agents | [5][9] |
| Disposal Method | Approved waste disposal plant (typically incineration) | [3] |
| Prohibited Disposal | Drain disposal, evaporation | [9] |
VI. Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. bucknell.edu [bucknell.edu]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
